molecular formula C12H8ClN3 B3030716 3-(2-Chloropyrimidin-4-yl)-1H-indole CAS No. 945016-63-7

3-(2-Chloropyrimidin-4-yl)-1H-indole

Cat. No.: B3030716
CAS No.: 945016-63-7
M. Wt: 229.66
InChI Key: YJGKIMCJZOZIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGKIMCJZOZIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732824
Record name 3-(2-Chloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945016-63-7
Record name 3-(2-Chloro-4-pyrimidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945016-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Chloropyrimidin-4-yl)-1H-indole

This compound is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure, which fuses the biologically prevalent indole ring system with a reactive chloropyrimidine moiety, makes it a highly valuable intermediate for the synthesis of complex therapeutic agents. The indole core is a common feature in numerous bioactive molecules, known to enhance membrane permeability and metabolic stability, while the chloropyrimidine ring serves as a versatile chemical handle for constructing targeted covalent and non-covalent inhibitors.[1]

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of targeted cancer therapies. We will delve into detailed experimental protocols, explore the causality behind synthetic strategies, and provide a framework for its safe handling and characterization.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. This compound (CAS No. 945016-63-7) is the parent compound, which is frequently methylated at the N1 position of the indole ring to produce 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS No. 1032452-86-0), a direct precursor in many pharmaceutical syntheses.[2][3][4]

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key identifiers and properties for the parent compound and its common N-methylated derivative. Data for the N-methylated analog is more extensively reported and serves as a reliable proxy for estimating the properties of the parent compound.

PropertyThis compound3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole
CAS Number 945016-63-7[5]1032452-86-0[1][6]
Molecular Formula C₁₂H₈ClN₃[5][7]C₁₃H₁₀ClN₃[1][6]
Molecular Weight 229.66 g/mol [5]243.69 g/mol [1][6]
Appearance Light yellow solid[8]Light yellow solid powder[2][9][10]
Purity (HPLC) ≥99.6% (Reported for a specific batch)[8]≥99.0%[2][9]
Melting Point Not widely reported199-201 °C[11][12]
Boiling Point Not available486.3 ± 28.0 °C at 760 mmHg (Predicted)[9][11]
Density Not available1.3 ± 0.1 g/cm³ (Predicted)[9][11]
Solubility Soluble in ethyl acetate, THFSoluble in organic solvents like DMSO and acetonitrile[1]
XLogP3 Not available2.9[6][11]

Synthesis and Manufacturing

The synthesis of this compound is a critical process, demanding precise control to ensure high yield and purity. The most prevalent and scalable method involves a Grignard reaction, which leverages the nucleophilicity of an indole-magnesium halide salt to attack the electron-deficient pyrimidine ring.

Grignard-Mediated Synthesis from Indole

This pathway is favored for its efficiency and directness. The core principle involves the deprotonation of indole at the N-1 position using a Grignard reagent, creating a potent nucleophile that subsequently attacks 2,4-dichloropyrimidine. The C4 position of the dichloropyrimidine is more electrophilic and thus more susceptible to nucleophilic attack than the C2 or C6 positions, leading to the desired C-C bond formation at the C3 position of the indole.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Indole Indole in THF Deprotonation 1. Deprotonation (Formation of Indole-MgBr salt) 0°C, 1 hr Indole->Deprotonation Grignard Methylmagnesium Bromide (CH3MgBr) Grignard->Deprotonation DCP 2,4-Dichloropyrimidine Coupling 2. Nucleophilic Attack (Addition of DCP) Heat to 70°C, 5 hrs DCP->Coupling Deprotonation->Coupling Indole-MgBr Quench 3. Quenching (Sat. NH4Cl solution) Coupling->Quench Crude Mixture Extraction 4. Extraction (Ethyl Acetate) Quench->Extraction Purification 5. Purification (Recrystallization from EtOAc/Hexane) Extraction->Purification Organic Phase Product This compound Purification->Product Yield: ~66.5%

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol is a synthesized methodology based on established procedures.[8]

  • Vessel Preparation: To a dry, nitrogen-purged reaction flask, add indole (2.02 mol) and anhydrous tetrahydrofuran (THF, 1200 mL).

  • Grignard Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add methylmagnesium bromide (3 M solution in 2-methyltetrahydrofuran, 2.02 mol) dropwise while maintaining the temperature at 0°C. The choice of a Grignard reagent is to deprotonate the indole N-H, making it a potent nucleophile.

  • Indole Salt Formation: Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the indole-magnesium bromide salt.

  • Coupling Reaction: Add 2,4-dichloropyrimidine (0.81 mol) to the reaction mixture and stir for an additional hour at 0°C. Subsequently, warm the reaction to 70°C and maintain for 5 hours. Progress can be monitored via Thin Layer Chromatography (TLC).

  • Reaction Quenching: After completion, cool the mixture to room temperature and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (1200 mL). This step neutralizes the Grignard reagent and protonates any remaining anionic species.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate (600 mL) and separate the organic layer. Extract the aqueous layer again with ethyl acetate. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in hot ethyl acetate (1200 mL) and then add n-hexane (1200 mL) dropwise to induce precipitation. Cool to room temperature, collect the solid by filtration, and dry to obtain pure, light-yellow this compound.[8]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its two heterocyclic components. The indole N-H is acidic and readily deprotonated, while the C2-chloro substituent on the pyrimidine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr).

N-Alkylation: Synthesis of the Osimertinib Intermediate

A primary reaction of this compound is the alkylation of the indole nitrogen, most commonly methylation, to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. This derivative is a direct and critical intermediate in the synthesis of the EGFR inhibitor, Osimertinib.[2][13]

Protocol for N-Methylation: [14]

  • Suspend this compound (35.57 mmol) in anhydrous THF (250 mL) and cool to 0°C.

  • Add sodium hydride (NaH, 42.68 mmol, as a 40-60% dispersion in mineral oil) in small portions. NaH is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (CH₃I, 42.68 mmol) and continue stirring at 0°C for 3 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the N-methylated product with high purity.[14]

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens, making the attached chlorine atom highly susceptible to displacement by nucleophiles. This reactivity is the cornerstone of its application as a pharmaceutical intermediate. In the synthesis of kinase inhibitors, this position is typically attacked by an aniline derivative.[1][12]

G Indole_NH This compound Indole_NMe 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole Indole_NH->Indole_NMe N-Methylation dummy1 FinalProduct Kinase Inhibitor Scaffold Indole_NMe->FinalProduct SNAr Reaction dummy2 Aniline R-NH₂ (Nucleophile) Aniline->FinalProduct reagent1 + NaH, CH₃I reagent2 + Acid Catalyst, Heat

Caption: Key reactions: N-methylation followed by nucleophilic substitution.

Applications in Drug Discovery and Development

The primary and most significant application of this compound and its N-methyl derivative is as a key intermediate in the synthesis of Osimertinib (AZD9291).[2][9] Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2]

The indole moiety of the intermediate helps position the molecule within the ATP-binding pocket of the kinase, while the pyrimidine ring acts as the core scaffold. The C2-chloro group is displaced by the aniline nitrogen of a substituted aminophenol during synthesis, forming the final drug molecule.[12] The precision of this intermediate's structure is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2][13]

Beyond Osimertinib, the indole-pyrimidine scaffold is of broad interest in medicinal chemistry for developing inhibitors of other kinases and enzymes, making this compound a valuable tool for research and development in oncology and other therapeutic areas.[15][16]

Analytical Characterization

Ensuring the identity and purity of this compound and its derivatives is crucial. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity, with standards typically requiring ≥99.0%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For the N-methyl derivative, characteristic peaks include a singlet for the methyl group around 3.88-3.90 ppm and distinct aromatic protons for both the indole and pyrimidine rings.[12][14]

  • Mass Spectrometry (MS): Used to confirm the molecular weight. For the N-methyl derivative, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 244.1.[11][14]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be followed. The safety data for the N-methyl derivative is well-documented and provides a strong basis for handling the parent compound.

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][17][18]

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[6][17][18]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[6][17][18]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[6][17][18]
STOT, Single Exposure (Category 3) H335: May cause respiratory irritation[6][17][18]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[20]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[19]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particle respirator.[19]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][18]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][18]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water.[17][19]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[18][19]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and degradation.[17][19]

References

  • EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Guidechem. (n.d.). How to Prepare this compound? - FAQ.
  • Google Patents. (n.d.). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Pharmaffiliates. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0.
  • PubChem. (n.d.). This compound.
  • Capot Chemical. (n.d.). MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole.
  • Guidechem. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole (CAS No. 1032452-86-0) SDS.
  • MedchemExpress. (2024, March 6). Safety Data Sheet - 3-(2-ChloropyriMidin-4-yl)-1-methylindole.
  • Benchchem. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole.
  • ECHEMI. (n.d.). 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula.
  • Echemi. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole Safety Data Sheets.
  • ChemicalBook. (n.d.). This compound synthesis.
  • CLEARSYNTH. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Nia Innovation. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • iChemical. (n.d.). 1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-, CAS No. 1032452-86-0.
  • ChemicalBook. (2025, August 28). 3-(2-chloropyriMidin-4-yl)-1-Methylindole (CAS No. 1032452-86-0).
  • ResearchGate. (n.d.). Scheme:1 Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl].
  • PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 6). The Chemical Backbone: Understanding 3-(2-Chloropyrimidin-4-yl)-1-Methylindole in Pharmaceutical Synthesis.

Sources

3-(2-Chloropyrimidin-4-yl)-1H-indole CAS number 1032452-86-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS: 1032452-86-0): A Cornerstone Intermediate in Targeted Cancer Therapy

Executive Summary

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, registered under CAS number 1032452-86-0. This heterocyclic compound is a pivotal intermediate in modern pharmaceutical synthesis, most notably as a critical building block for the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (Tagrisso®). We will explore its chemical properties, detailed synthesis methodologies, analytical characterization, and critical role in drug development. The content is tailored for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its synthesis and application, grounded in authoritative references.

A Keystone Intermediate: The Strategic Convergence of Indole and Pyrimidine Scaffolds

The molecular architecture of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is a prime example of strategic design in medicinal chemistry. It merges two highly significant heterocyclic scaffolds: indole and pyrimidine. These nitrogen-rich structures are renowned for their ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases, making them foundational components in the design of targeted therapies.[1] The indole moiety can enhance pharmacological properties like membrane permeability and metabolic stability, while the pyrimidine ring serves as a versatile bioisostere for the purine nucleotides that kinases naturally bind.[1]

The compound's primary significance lies in its role as an advanced intermediate for Osimertinib (AZD9291), a medication that has revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting specific EGFR mutations that confer resistance to earlier therapies.[2][3][4] The precise structure of this intermediate is essential for constructing the complex framework of Osimertinib, ensuring its efficacy and safety in clinical applications.[2]

Physicochemical and Analytical Profile

Accurate characterization is fundamental to the reliable use of this intermediate in GMP-compliant pharmaceutical manufacturing.

Core Properties

The compound is typically supplied as a light yellow or off-white solid powder, meeting stringent purity specifications for pharmaceutical use.[2]

PropertyValueReference
CAS Number 1032452-86-0[2][5][6]
IUPAC Name 3-(2-chloropyrimidin-4-yl)-1-methylindole[1][6]
Molecular Formula C₁₃H₁₀ClN₃[1][5][6]
Molecular Weight 243.69 g/mol [1][5][6]
Appearance Off-white to light yellow solid[2][5]
Purity (HPLC) ≥99.0%[2]
Boiling Point 486.3±28.0 °C (Predicted)[5]
Density 1.31±0.1 g/cm³ (Predicted)[5]
InChI Key IIBWXYHPBMUNJP-UHFFFAOYSA-N[1][5][6]
Analytical Characterization

Quality control relies on a suite of analytical techniques to ensure structural integrity and purity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of the intermediate and identifying any process-related impurities.[1][2] Specifications typically demand a purity of ≥99.0%, with limits on single (≤0.5%) and total (≤1.0%) impurities.[2]

  • Structural Confirmation: The identity of the compound is unequivocally confirmed using spectroscopic methods.

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity of the indole and pyrimidine rings and the position of the N-methyl group.[7][8]

    • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming the correct mass for C₁₃H₁₀ClN₃.[8]

Synthesis Methodologies: A Strategic Analysis

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole can be approached via several distinct routes, each with its own strategic advantages concerning efficiency, safety, and scalability.

Route A: Direct C-H Arylation via Friedel-Crafts Type Reaction

This is a convergent and efficient one-step approach that directly couples the two key heterocyclic systems.

  • Causality & Experimental Choice: This reaction leverages the high electron density of the indole C3 position. A Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the C-Cl bond in 2,4-dichloropyrimidine, creating a more electrophilic species that can be attacked by the N-methylindole nucleophile.[8][9] The reaction is typically run in an aprotic solvent like 1,2-dimethoxyethane (DME) to avoid quenching the Lewis acid.[5][9] Heating is required to drive the reaction to completion.[8]

Workflow: Direct C-H Arylation

reagents N-Methylindole + 2,4-Dichloropyrimidine lewis_acid Add Lewis Acid (FeCl₃) in DME Solvent reagents->lewis_acid Activate Pyrimidine heating Heat Reaction Mixture (e.g., 50-80°C) lewis_acid->heating Promote Substitution quench Cool and Quench (e.g., Methanol/Water) heating->quench Stop Reaction, Precipitate Product product 3-(2-chloropyrimidin-4-yl) -1-methyl-1H-indole quench->product Isolate & Dry cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: N-Methylation indole Indole grignard Deprotonate with CH₃MgBr in THF indole->grignard add_pyrimidine Add 2,4-Dichloropyrimidine grignard->add_pyrimidine precursor 3-(2-chloropyrimidin-4-yl) -1H-indole add_pyrimidine->precursor deprotonate_naH Deprotonate with NaH in THF precursor->deprotonate_naH Isolate & Proceed add_ch3i Add Methyl Iodide (CH₃I) deprotonate_naH->add_ch3i final_product Final Product add_ch3i->final_product

Caption: Workflow for two-step synthesis via N-alkylation.

[9]#### 3.3 Route C: Safer N-Methylation via Reductive Amination

This modern approach avoids the use of highly toxic and hazardous reagents like methyl iodide.

  • Causality & Experimental Choice: This method uses formaldehyde as the C1 source for the methyl group. In the presence of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen atmosphere, the indole nitrogen and formaldehyde likely form a transient hydroxymethyl intermediate or iminium species, which is then catalytically reduced by hydrogen to the methyl group. [10]This process is significantly safer and more environmentally benign for large-scale production. [10]* Detailed Experimental Protocol:

    • In a suitable reactor, charge 3-(2-chloropyrimidin-4-yl)-1H-indole, formaldehyde, a reaction solvent (e.g., methanol), and 10% palladium on carbon (Pd/C). [10] 2. Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa). [10] 3. Stir the mixture at room temperature for several hours (e.g., 3-48 hours) until the reaction is complete. [10] 4. Filter the reaction mixture to remove the palladium catalyst. [10] 5. Evaporate the solvent from the filtrate and recrystallize the resulting solid from a suitable solvent (e.g., acetonitrile) to obtain the pure final product. [10]

Application in the Synthesis of Osimertinib

The value of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole lies in its function as a scaffold, ready for the crucial bond-forming step in the Osimertinib synthesis.

  • The Crucial Transformation: The chlorine atom at the C2 position of the pyrimidine ring is the key reactive site. It is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitrogen atoms in the ring. This allows for its efficient displacement by the primary amine of the Osimertinib side chain (N-(2-(dimethylamino)ethyl)-5-methoxy-2-methylaniline), forming the final carbon-nitrogen bond that completes the core structure of the drug. The chloropyrimidine moiety is an excellent "displaceable handle" for facilitating this type of structural elaboration. [1]

Diagram: Role in Osimertinib Synthesis

intermediate 3-(2-Chloropyrimidin-4-yl) -1-methyl-1H-indole (CAS 1032452-86-0) reaction Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction side_chain Osimertinib Side Chain (Primary Amine) side_chain->reaction osimertinib Osimertinib Core Structure reaction->osimertinib Forms Key C-N Bond

Caption: Position of the intermediate in Osimertinib synthesis.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

Hazard Profile

The compound is classified with the following hazards under the Globally Harmonized System (GHS). [6][11][12]

Pictogram Code Hazard Statement
GHS07 (Exclamation Mark) H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

| | H335 | May cause respiratory irritation |

Handling Protocols
  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. [12][13]* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. [11][13]Avoid formation of dust and aerosols. [13]* First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician. [13]

Storage Conditions

To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [2][11][13]For long-term stability, storage under an inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended. [5]

Conclusion and Future Outlook

3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0) is more than a mere chemical; it is an enabler of life-saving therapeutic innovation. [3]Its well-defined synthesis routes and its strategically designed structure make it an indispensable component in the production of Osimertinib. Beyond this primary application, the reactive chloropyrimidine handle and the privileged indole scaffold suggest its potential utility in the synthesis of other novel kinase inhibitors and bioactive molecules, making it a compound of enduring interest in pharmaceutical research and development. [2]

References

  • EvitaChem. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • Pharmaffiliates. Exploring 3-(2-Chloropyrimidin-4-yl)
  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Pharmaffiliates.
  • Guidechem. How to Prepare this compound?.
  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole | 1032452-86-0.
  • Capot Chemical. MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole.
  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595.
  • Pharmaffiliates.
  • Jinan Tantu Chemicals Co., Ltd.
  • Echemi. 3-(2-chloropyrimidin-4-yl)-1-methylindole 1032452-86-0.
  • iChemical. 1H-Indole, 3-(2-chloro-4-pyrimidinyl)-1-methyl-, CAS No. 1032452-86-0.
  • Echemi. 3-(2-chloropyrimidin-4-yl)
  • Echemi. 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula.
  • MDPI.

Sources

Introduction: The Pyrimidine-Indole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidine-Indole Compounds

The fusion of pyrimidine and indole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This unique combination marries the electron-rich nature of the indole nucleus, a common feature in biomolecules, with the electron-deficient character of the pyrimidine ring, a key component of nucleobases. This electronic duality imparts a privileged structural status, enabling these compounds to interact with a wide array of biological targets with high affinity and specificity. Pyrimidine-indole derivatives have been successfully developed as potent inhibitors of various protein kinases, making them crucial in the development of targeted therapies for cancer and other proliferative diseases. This guide provides an in-depth exploration of the core physicochemical properties, chemical reactivity, and characterization methodologies essential for the research and development of this important class of molecules.

Physicochemical Properties: A Quantitative Overview

The physical properties of pyrimidine-indole compounds are critical determinants of their pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility to cell permeability and target binding. These properties are highly tunable through substitution on either the pyrimidine or indole rings.

Key properties include:

  • Melting Point: Generally, these compounds are crystalline solids with relatively high melting points, reflecting the rigidity and planarity of the fused aromatic system which facilitates efficient crystal lattice packing.

  • Solubility: Solubility is highly variable. The core scaffold is largely hydrophobic, leading to poor aqueous solubility. However, the introduction of polar functional groups (e.g., amines, hydroxyls, carboxylic acids) can significantly enhance solubility in aqueous media.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a drug's lipophilicity. Unsubstituted pyrimidine-indoles are moderately lipophilic. This property is finely tuned during drug development to balance membrane permeability with aqueous solubility, often targeting a LogP value between 1 and 3 for optimal oral bioavailability.

Table 1: Comparative Physicochemical Data of Representative Pyrimidine-Indole Derivatives

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
Pyrido[4,3-b]indol-8-amine221.26>2502.1
5-(1H-Indol-5-yl)-1,3-oxazole-2-carboxylic acid242.22230-2322.5
4-(1H-indol-3-yl)pyrimidin-2-amine210.24198-2001.8

Note: Data is compiled from chemical databases and may vary based on experimental conditions.

Chemical Properties and Synthetic Strategies

The reactivity of the pyrimidine-indole scaffold is governed by the distinct electronic nature of its constituent rings. The indole nucleus is electron-rich and prone to electrophilic substitution, particularly at the C3 position. Conversely, the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack.

Synthetic Workflow: A Generalized Approach

The synthesis of pyrimidine-indole derivatives can be approached through several convergent strategies. A common and reliable method involves the initial synthesis of a substituted indole, followed by the construction of the pyrimidine ring. The workflow below illustrates a generalized pathway for synthesizing a 4-(indol-3-yl)pyrimidine, a common core in many kinase inhibitors.

G cluster_indole Indole Synthesis cluster_pyrimidine Pyrimidine Ring Construction I1 Substituted Phenylhydrazine I3 Fischer Indole Synthesis (Acid Catalyst, Heat) I1->I3 I2 Ketone/Aldehyde I2->I3 I4 Substituted Indole Core I3->I4 Formation of C-C bond and cyclization P1 Indole-3-carboxaldehyde I4->P1 Functionalization (e.g., Vilsmeier-Haack) P2 Chalcone Formation (Base, Acetophenone derivative) P1->P2 P3 Indolyl Chalcone P2->P3 P5 Cyclocondensation (Base, e.g., NaOEt, Reflux) P3->P5 P4 Guanidine Hydrochloride P4->P5 P6 4-(Indol-3-yl)pyrimidine Derivative P5->P6 Ring closure and aromatization

Caption: Generalized synthetic workflow for pyrimidine-indole compounds.

This process begins with the classic Fischer indole synthesis to create the indole core. The indole is then functionalized, for example, via a Vilsmeier-Haack reaction to introduce an aldehyde at the C3 position. This intermediate undergoes condensation with an appropriate ketone to form a chalcone, which is subsequently cyclized with guanidine in the presence of a base to yield the final pyrimidine-indole product. The choice of reagents in each step allows for the introduction of various substituents, enabling the creation of a diverse chemical library for screening.

Experimental Characterization: Protocols and Validation

Rigorous characterization is essential to confirm the structure and purity of synthesized pyrimidine-indole compounds. A multi-technique approach is standard practice.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by mapping the carbon and proton framework.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and for observing exchangeable protons (e.g., N-H).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering 0-12 ppm.

    • The characteristic indole N-H proton typically appears as a broad singlet downfield (>10 ppm), while aromatic protons on both rings appear between 7-9 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum, often using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 0-200 ppm.

  • Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants (J-values) to establish connectivity between adjacent protons. Correlate ¹H and ¹³C spectra (using 2D NMR like HSQC/HMBC if necessary) to assign all atoms and confirm the final structure.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) for most pyrimidine-indole derivatives, as it is a soft ionization technique that typically yields the intact molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The observed mass should be compared to the calculated exact mass of the target compound. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) should be used to confirm the elemental composition with high accuracy (<5 ppm mass error).

  • Tandem MS (MS/MS): If further structural confirmation is needed, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses of substituents or ring cleavages.

Case Study: Pyrimidine-Indoles as Cyclin-Dependent Kinase (CDK) Inhibitors

Many pyrimidine-indole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that are master regulators of the cell cycle. Deregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target.

The pyrimidine-indole scaffold acts as a "hinge-binder," mimicking the adenine core of ATP to occupy the kinase's active site. The indole moiety often provides additional hydrophobic interactions, while substituents on both rings can be tailored to form specific hydrogen bonds with the enzyme, enhancing potency and selectivity.

Signaling Pathway: CDK4/6 in Cell Cycle Progression

The diagram below illustrates the role of the CDK4/6-Cyclin D complex in driving the G1-S phase transition of the cell cycle and how pyrimidine-indole inhibitors block this process.

G GF Mitogenic Signals (Growth Factors) CyclinD Cyclin D Synthesis GF->CyclinD activates Active_Complex Active CDK4/6-Cyclin D Complex CyclinD->Active_Complex binds CDK46 CDK4/6 CDK46->Active_Complex binds pRb Rb Protein (Retinoblastoma) Active_Complex->pRb phosphorylates pRb_P p-Rb (Phosphorylated) E2F E2F Transcription Factors pRb->E2F sequesters (blocks) pRb_P->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription for Inhibitor Pyrimidine-Indole Inhibitor Inhibitor->Active_Complex INHIBITS

Caption: Inhibition of the CDK4/6 pathway by pyrimidine-indole compounds.

In a normal cell cycle, mitogenic signals lead to the synthesis of Cyclin D, which binds to and activates CDK4/6. This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factors, which then activate the genes necessary for DNA replication and entry into the S-phase. Pyrimidine-indole inhibitors compete with ATP for the binding site on CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest in the G1 phase.

Conclusion and Future Directions

The pyrimidine-indole scaffold remains a highly valuable framework in contemporary drug design. Its versatile chemistry allows for the creation of large, diverse libraries, while its inherent drug-like properties provide a solid foundation for developing potent and selective inhibitors for a range of therapeutic targets. Future research will likely focus on developing novel derivatives with improved pharmacokinetic profiles, exploring new synthetic methodologies to access more complex chemical space, and applying this scaffold to emerging biological targets beyond protein kinases. The principles and protocols outlined in this guide provide a foundational understanding for scientists and researchers dedicated to advancing this promising area of medicinal chemistry.

References

  • Rosse, G. (2018). The medicinal chemistry of pyrimidines. Future Medicinal Chemistry, 10(1), 105-121.
  • Bari, S. B., & Firake, N. V. (2017). A comprehensive review on synthesis and therapeutic potentials of indole and its derivatives. Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1165.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Di, L., & Kerns, E. H. (2016).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Lhassani, M., et al. (2019). Synthesis and characterization of new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 45-51.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672-1677.

Discovery and history of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1H-indole: Synthesis, History, and Applications in Medicinal Chemistry

Abstract

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. We will delve into the causality behind experimental choices, explore its role as a key building block for advanced pharmaceutical agents like kinase inhibitors, and present detailed, validated protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important heterocyclic compound.

Introduction and Historical Context

The history of this compound is not one of a singular discovery but rather an evolution driven by the relentless search for new therapeutic agents. Its prominence is intrinsically linked to the rise of targeted therapies in oncology. The core structure, a fusion of an indole ring and a chloropyrimidine moiety, represents a privileged scaffold in medicinal chemistry. Indole derivatives are ubiquitous in biologically active natural products and pharmaceuticals, while the pyrimidine ring is a cornerstone of many kinase inhibitors.

The true significance of this compound crystallized with the development of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole, a direct derivative, is a key intermediate in the synthesis of Osimertinib, a revolutionary treatment for non-small cell lung cancer (NSCLC).[1] This application has cemented its importance, driving research into optimizing its synthesis for scalability, safety, and yield.

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is a fascinating case study in heterocyclic chemistry, involving the strategic coupling of two key building blocks: indole and 2,4-dichloropyrimidine.

Precursor Synthesis: 2,4-Dichloropyrimidine

The primary precursor, 2,4-dichloropyrimidine, is not typically prepared from basic principles in a research setting but is a commercially available reagent. For completeness, its industrial synthesis generally involves the chlorination of uracil (2,4-dihydroxypyrimidine) using potent chlorinating agents like phosphorus oxychloride (POCl₃).[2][3] This transformation is crucial as it installs the two reactive chlorine atoms, which are susceptible to nucleophilic substitution.

Core Synthesis: Coupling of Indole and 2,4-Dichloropyrimidine

The central challenge in synthesizing this compound is the regioselective formation of the C-C bond between the C3 position of indole and the C4 position of the pyrimidine ring. Direct Friedel-Crafts-type reactions can be employed, but often a more robust and selective method involving organometallic intermediates is preferred.

Rationale for Grignard-Mediated Synthesis:

The most widely cited and reliable method utilizes an indolyl Grignard reagent.[4] This approach addresses two key challenges:

  • Indole Reactivity: The N-H proton of indole is acidic and can interfere with many reactions. The Grignard reagent (e.g., methylmagnesium bromide) deprotonates the indole nitrogen, forming an indolylmagnesium halide. This step protects the nitrogen and enhances the nucleophilicity of the indole ring system.

  • Regioselectivity: The reaction of the indolyl Grignard with 2,4-dichloropyrimidine proceeds with high regioselectivity. Nucleophilic attack preferentially occurs at the C4 position of the pyrimidine ring. This selectivity is governed by electronic factors; the C4 position is generally more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5][6]

The overall synthetic workflow is depicted below.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP  POCl₃ Target This compound DCP->Target  Stir, 70°C Indole Indole Grignard Indolylmagnesium bromide Indole->Grignard  CH₃MgBr  THF, 0°C Grignard->Target  Stir, 70°C

Fig 1: Grignard-mediated synthesis workflow.
Alternative Synthetic Routes

While the Grignard method is robust, other approaches have been developed, often utilizing Lewis acids to catalyze a direct Friedel-Crafts-type acylation. For instance, reacting 1-methylindole with 2,4-dichloropyrimidine in the presence of anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can also yield the desired product.[7][8] These methods avoid the preparation of the Grignard reagent but may require careful optimization of reaction conditions to ensure high regioselectivity and yield.

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies and represent reliable procedures for the preparation of this compound and its N-methyl derivative.[4][7]

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Indole

  • 2,4-Dichloropyrimidine

  • Methylmagnesium bromide (3M solution in ether or 2-methyltetrahydrofuran)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • n-Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add indole (2.0 mol) and anhydrous tetrahydrofuran (1200 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide solution (2.2 mol) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Add 2,4-dichloropyrimidine (0.8 mol) to the reaction mixture and continue stirring for another hour at 0°C.

  • Warm the reaction to 70°C and stir for 5 hours.

  • Cool the mixture to room temperature and quench the reaction by adding saturated ammonium chloride solution (1200 mL) and ethyl acetate (600 mL).

  • Separate the organic phase. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid.

  • Recrystallize the solid from a hot mixture of ethyl acetate and n-hexane to yield the final product as a light yellow solid.

Reactant/ReagentMolesYield (%)Purity (HPLC)Reference
Indole2.0266.5%99.6%[4]
2,4-Dichloropyrimidine0.81
Methylmagnesium bromide2.22
Protocol 2: N-Methylation of this compound

This subsequent step is crucial for synthesizing the direct precursor to Osimertinib.[1]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a cooled (0°C) mixture of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) in small portions.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.2 eq) and continue stirring at 0°C for 3 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Dilute with ethyl acetate and wash successively with saturated sodium bicarbonate, water, and brine.

  • Dry the organic solution over anhydrous sodium sulfate and concentrate in vacuo to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Applications in Drug Discovery

The primary application of this compound and its derivatives is as a versatile intermediate in pharmaceutical synthesis.

Kinase Inhibitor Synthesis

The compound's structure is ideally suited for creating kinase inhibitors. The 2-chloro substituent on the pyrimidine ring is a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the design of ATP-competitive kinase inhibitors. The indole moiety can engage in crucial hydrophobic and hydrogen-bonding interactions within the kinase active site.

G cluster_0 Logical Progression in Drug Synthesis Core 3-(2-Chloropyrimidin-4-yl) -1-methyl-1H-indole KinaseInhibitor Complex Kinase Inhibitor (e.g., Osimertinib) Core->KinaseInhibitor  Nucleophilic Substitution  (SₙAr) Amine R-NH₂ (Nucleophilic Amine) Amine->KinaseInhibitor

Fig 2: Role as an intermediate in kinase inhibitor synthesis.
Osimertinib (Tagrisso®)

As previously mentioned, the most notable application is in the synthesis of Osimertinib.[1] The N-methylated indole core is reacted via nucleophilic aromatic substitution with a complex aniline derivative at the C2 position of the pyrimidine ring. This reaction is a cornerstone of the commercial synthesis of this life-saving drug.

Anti-Inflammatory Agents

Research has also explored derivatives of the 4-indole-2-arylaminopyrimidine scaffold as potential anti-inflammatory agents for conditions like acute lung injury, highlighting the broader therapeutic potential of this chemical class.[8]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its "discovery" was not a singular event, its development and optimization have been driven by its critical role as a building block for complex, life-saving pharmaceuticals. The synthetic routes, particularly the Grignard-mediated coupling, offer a robust and regioselective method for its preparation. A thorough understanding of its synthesis, reactivity, and chemical properties is essential for scientists and researchers working at the forefront of drug discovery and development. Its story underscores the crucial interplay between fundamental organic synthesis and the creation of targeted therapies that address significant unmet medical needs.

References

  • EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • Guidechem. (n.d.). How to Prepare this compound?.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.
  • Google Patents. (2016). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury.
  • Huateng Pharma. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

3-(2-Chloropyrimidin-4-yl)-1H-indole molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure and Bonding of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Executive Summary: This guide provides a detailed examination of the molecular architecture, bonding characteristics, and synthetic pathways of this compound. As a pivotal precursor in the synthesis of advanced pharmaceutical agents, particularly next-generation kinase inhibitors, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and drug development. This document elucidates the synergistic interplay between the indole and chloropyrimidine moieties, explores validated synthetic protocols, and discusses the spectroscopic techniques essential for its characterization. The inherent reactivity of its key functional groups—the indole N-H and the pyrimidine C-Cl—is analyzed, providing a framework for its strategic utilization in complex molecular assembly.

Introduction: A Strategic Union of Pharmacophores

In the landscape of modern drug discovery, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for generating novel therapeutic agents with enhanced potency and selectivity. The indole nucleus and the pyrimidine ring are two such "privileged structures," renowned for their extensive presence in biologically active compounds.[1] this compound represents a canonical example of this design philosophy, merging these two critical pharmacophores to create a versatile and highly valuable synthetic intermediate.

The significance of this molecule is underscored by its role as the direct precursor to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0), a key building block in the synthesis of Osimertinib (Tagrisso®).[2][3][4] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment paradigm for non-small cell lung cancer (NSCLC).[2] The molecular framework of this compound provides the essential backbone, with its specific bonding and electronic features enabling the subsequent chemical transformations required to build the final, complex active pharmaceutical ingredient (API).

Molecular Architecture and Bonding Analysis

The structure of this compound is a study in functional integration. It consists of a bicyclic indole ring system connected at its electron-rich C3 position to the C4 position of a 2-chloropyrimidine ring. This specific linkage is crucial for its subsequent reactivity and biological relevance.

Caption: Molecular structure of this compound.

Aromaticity and Electronic Landscape: Both the indole and pyrimidine rings are aromatic, contributing to the molecule's overall stability. The indole system, with its 10 π-electron cloud, is electron-rich and prone to electrophilic substitution, particularly at the C3 position. The pyrimidine ring, conversely, is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic disparity is fundamental to the molecule's synthetic utility.

The C-Cl Bond: A Reactive Hotspot: The chlorine atom at the C2 position of the pyrimidine ring is the molecule's most important functional handle. The electron-withdrawing nature of the adjacent nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This feature is exploited in drug synthesis, where the chloride is displaced by a nucleophile (often an amine) to build a more complex structure.[5]

The N-H Bond: A Site for Modification: The proton on the indole nitrogen is weakly acidic and can be readily removed by a suitable base (e.g., sodium hydride). The resulting indolide anion is a potent nucleophile, allowing for facile alkylation or arylation at the N1 position. This is precisely the reaction used to convert this molecule into its N-methylated derivative for Osimertinib synthesis.[6]

Synthesis and Derivatization Protocols

The synthesis of this compound is a critical process, demanding efficiency and purity. Several methods have been established, with the choice often depending on scale, safety, and available reagents.

G cluster_0 Synthetic Pathways Indole Indole Grignard Reagent\n(e.g., MeMgBr) Grignard Reagent (e.g., MeMgBr) Indole->Grignard Reagent\n(e.g., MeMgBr) Lewis Acid\n(e.g., FeCl3, AlCl3) Lewis Acid (e.g., FeCl3, AlCl3) Indole->Lewis Acid\n(e.g., FeCl3, AlCl3) 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Target Molecule This compound 2,4-Dichloropyrimidine->Target Molecule Grignard Reagent\n(e.g., MeMgBr)->Target Molecule Lewis Acid\n(e.g., FeCl3, AlCl3)->Target Molecule N-Methylation\n(NaH, CH3I) N-Methylation (NaH, CH3I) Target Molecule->N-Methylation\n(NaH, CH3I) Osimertinib Intermediate 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole N-Methylation\n(NaH, CH3I)->Osimertinib Intermediate

Sources

The Dawn of a New Therapeutic Era: Unlocking the Potential of Pyrimidine-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a paradigm of innovation in modern medicinal chemistry. This guide delves into the burgeoning field of pyrimidine-indole scaffolds, hybrid molecules that synergistically combine the rich medicinal heritage of both pyrimidine and indole nuclei. We will traverse the synthetic rationale, explore the diverse and potent biological activities, and elucidate the underlying mechanisms of action that position these scaffolds as promising candidates for the next generation of therapeutics. This document is crafted to serve as a comprehensive resource, providing not only a deep theoretical understanding but also practical, field-proven experimental insights to empower researchers in their quest for novel drug discovery.

The Architectural Rationale: Why Pyrimidine and Indole?

The elegance of the pyrimidine-indole scaffold lies in the complementary nature of its constituent parts. The pyrimidine ring, a cornerstone of nucleic acids (cytosine, thymine, and uracil), is a "privileged scaffold" in medicinal chemistry, integral to numerous approved drugs with a vast spectrum of activities including anticancer and antimicrobial properties.[1][2][3][4][5][6][7] Its ability to act as both a hydrogen bond donor and acceptor facilitates critical interactions with a multitude of biological targets.[4]

The indole nucleus, famously present in the amino acid tryptophan and a plethora of bioactive natural products, offers a hydrophobic surface and a hydrogen-bonding NH group, enabling it to engage with various enzymatic pockets.[8][9] Indole derivatives are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9] The hybridization of these two potent moieties creates a molecule with a unique three-dimensional architecture, capable of novel interactions with biological targets and potentially overcoming resistance mechanisms associated with single-pharmacophore agents.[10]

A Spectrum of Biological Warfare: Key Therapeutic Activities

The fusion of pyrimidine and indole motifs has unlocked a remarkable array of biological activities. This section will explore the most prominent and well-documented therapeutic potentials of these novel scaffolds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrimidine-indole hybrids have emerged as formidable anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and cervical (HeLa) cancers.[10][11][12][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism of action for many pyrimidine-indole scaffolds is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways and are often dysregulated in cancer.[2][14][15] The pyrimidine core can mimic the adenine base of ATP, competitively binding to the ATP-binding pocket of kinases, while the indole moiety can form additional interactions, enhancing potency and selectivity.[14]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several novel indolyl-pyrimidine hybrids have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[10] Compound 4g from one study showed an IC50 value of 0.25 µM against EGFR, comparable to the standard drug erlotinib.[10]

  • Other Kinase Targets: Research has also pointed towards the inhibition of other kinases like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), suggesting a broad applicability of these scaffolds in targeting different cancer types.[16][17]

The microtubule network, formed by the polymerization of tubulin, is crucial for cell division. Disruption of this network is a clinically validated anticancer strategy. Certain pyrimidine-indole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][18] For instance, compound 15 in a reported series exhibited 42% inhibition of tubulin polymerization at a 10 µM concentration.[12]

Antimicrobial Activity: A New Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine-indole scaffolds have shown promising activity against a range of bacteria and fungi.[9][11][19][20] The presence of halogen substituents, such as fluoro or chloro groups, on the pyrimidine ring has been observed to significantly enhance antimicrobial efficacy.[11]

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases. Pyrimidine-indole hybrids have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to mitigate inflammatory responses.[8][21][22] The mechanism often involves the inhibition of inflammatory mediators and pathways.[22]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The biological activity of pyrimidine-indole scaffolds is exquisitely sensitive to their structural modifications. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective drug candidates.

  • Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence activity. As mentioned, the introduction of halogens can enhance antimicrobial effects.[11] Different substitutions can also modulate anticancer potency and kinase selectivity.[6]

  • Linker Moiety: The nature of the linker connecting the pyrimidine and indole rings is critical for optimal orientation within the target's binding site.

  • Substitution on the Indole Ring: Modifications on the indole nucleus can impact lipophilicity and hydrogen bonding interactions, thereby affecting cell permeability and target engagement.[13][23]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrimidine-indole scaffold and for key biological assays.

Synthesis of a Representative Pyrimidine-Indole Scaffold

This protocol outlines a general and efficient one-pot multistep synthesis for a class of pyrimidine-indole hybrids.

Reaction Scheme:

G Indole Substituted Indole Vilsmeier_Reagent POCl3, DMF Indole->Vilsmeier_Reagent Indole_Aldehyde Indole-3-carbaldehyde Vilsmeier_Reagent->Indole_Aldehyde Vilsmeier-Haack Reaction Chalcone Chalcone Intermediate Indole_Aldehyde->Chalcone Claisen-Schmidt Condensation Pyrimidine_Indole Pyrimidine-Indole Scaffold Chalcone->Pyrimidine_Indole Cyclization Sub_Acetophenone Substituted Acetophenone Sub_Acetophenone->Chalcone Guanidine Guanidine HCl, Base Guanidine->Pyrimidine_Indole

Caption: General synthetic route for pyrimidine-indole scaffolds.

Step-by-Step Protocol:

  • Vilsmeier-Haack Reaction (Synthesis of Indole-3-carbaldehyde):

    • To a stirred solution of indole (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid, indole-3-carbaldehyde, is filtered, washed with water, and dried.

  • Claisen-Schmidt Condensation (Synthesis of Chalcone Intermediate):

    • Dissolve indole-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • The resulting precipitate (chalcone) is filtered, washed with cold ethanol, and dried.

  • Cyclization (Synthesis of Pyrimidine-Indole Scaffold):

    • To a solution of the chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide.

    • Reflux the reaction mixture for 8-12 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The solid product, the pyrimidine-indole scaffold, is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Treatment 3. Treat with varying concentrations of pyrimidine-indole compounds Incubation1->Treatment Incubation2 4. Incubate for 48h Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement 8. Measure absorbance at 570 nm Solubilization->Measurement Calculation 9. Calculate % cell viability and IC50 values Measurement->Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-indole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: A Comparative Overview

To provide a clear and concise summary of the potential of these scaffolds, the following table presents representative data from the literature on the anticancer activity of various pyrimidine-indole derivatives.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
4g MCF-75.1EGFR Inhibition[10]
HepG25.02EGFR Inhibition[10]
HCT-1166.6EGFR Inhibition[10]
15 MCF-70.29Tubulin Polymerization Inhibition[12]
HeLa4.04Tubulin Polymerization Inhibition[12]
HCT1169.48Tubulin Polymerization Inhibition[12]
4h HeLa76.4KSP Inhibition (putative)[13][23]
MCF-788.2KSP Inhibition (putative)[13][23]

Future Perspectives and Conclusion

The journey into the chemical space of pyrimidine-indole scaffolds is still in its early stages, yet the findings to date are incredibly promising. The versatility of their synthesis and the breadth of their biological activities suggest that these hybrid molecules will continue to be a fertile ground for drug discovery. Future research should focus on:

  • Exploring a wider range of biological targets: Beyond kinases and tubulin, these scaffolds may interact with other key cellular players.

  • Optimizing pharmacokinetic properties: Enhancing solubility, metabolic stability, and oral bioavailability will be crucial for clinical translation.

  • In vivo studies: Validating the efficacy and safety of lead compounds in animal models is the next critical step.

References

  • Gokhale, N., et al. (2018). Facile synthesis of indole-pyrimidine hybrids and evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • (2024). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. Preprints.org. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3332. [Link]

  • Lv, P.-C., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 138, 978-986. [Link]

  • Request PDF. (n.d.). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. ResearchGate. [Link]

  • Abdel-Gawad, H., et al. (2023). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Advances, 13(45), 31637-31653. [Link]

  • Chelamalla, R., & Makula, A. (2019). Design and Synthesis of Indole Pyrimidine Scaffolds as Potential KSP Inhibitors and Anticancer Agents. Current Enzyme Inhibition, 15(1), 28-35. [Link]

  • Bentham Science Publishers. (n.d.). Design and Synthesis of Indole Pyrimidine Scaffolds as Potential KSP Inhibitors and Anticancer Agents. [Link]

  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(14), 5395. [Link]

  • Madia, V. N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2147. [Link]

  • Zhang, S., et al. (2024). Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents. European Journal of Medicinal Chemistry, 283, 116773. [Link]

  • Fernández-Baillo, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(24), 8049. [Link]

  • PDF. (2018). Design, Synthesis and characterization of novel pyrimidines bearing indole as antimicrobial agents. ResearchGate. [Link]

  • Kumar, D., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Sridhar, S., et al. (2010). Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. Indian Journal of Pharmaceutical Sciences, 72(4), 493-500. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). ScienceDirect. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025). ACS Bio & Med Chem Au. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. [Link]

  • Raj, R., & Veerasamy, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Synthesis of indole‐pyrimidine derivatives 491 (a–v). (n.d.). ResearchGate. [Link]

  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.). MDPI. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 53-65. [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(57), 36139-36164. [Link]

Sources

IUPAC name for 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole: A Pivotal Intermediate in Targeted Cancer Therapy

Introduction

In the landscape of modern medicinal chemistry, certain molecules, while not therapeutic agents themselves, are of immense strategic importance. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is one such compound. It is a heterocyclic organic compound that has garnered significant attention not for its direct biological activity, but as a critical building block in the synthesis of advanced pharmaceutical agents.[1][2] Its primary claim to fame is its role as a key intermediate in the manufacture of Osimertinib (marketed as Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] Osimertinib has transformed the treatment landscape for patients with specific types of non-small cell lung cancer (NSCLC).[2]

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, designed for researchers, scientists, and professionals in drug development. It delves into its chemical properties, detailed synthesis methodologies, its crucial application in pharmaceutical innovation, and the analytical techniques for its characterization.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's properties are foundational to its application in research and manufacturing. The indole and pyrimidine moieties within its structure are common features in many bioactive molecules, hinting at its potential in the synthesis of a wider range of therapeutic agents beyond its current primary use.[2][3][4]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 3-(2-chloropyrimidin-4-yl)-1-methylindole[5]
CAS Number 1032452-86-0[1][5]
Molecular Formula C13H10ClN3[1][2][5]
Molecular Weight 243.69 g/mol [1][5]
InChI Key IIBWXYHPBMUNJP-UHFFFAOYSA-N[1][5]
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl[1]
Appearance Typically a light yellow or white solid at room temperature.[2][6]
Solubility Soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.[1]
Stability Generally stable under ambient conditions but may be sensitive to strong acids or bases.[1]
Purity (Typical) ≥99.0% (as determined by HPLC for pharmaceutical use).[2][6]

Synthesis Methodologies: A Strategic Analysis

The efficient synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is critical for the cost-effective production of Osimertinib. Several synthetic routes have been developed, each with distinct advantages regarding yield, safety, and scalability. The choice of a specific route often depends on the availability of starting materials, reaction conditions, and the desired purity of the final product.

Methodology 1: Friedel-Crafts-type Reaction

This is a direct and common approach that involves the reaction of a suitably activated pyrimidine with N-methylindole. The use of a Lewis acid catalyst is essential to promote the electrophilic substitution at the C3 position of the indole ring.

Protocol:

  • To a stirred solution of 2,4-dichloropyrimidine in a suitable solvent like 1,2-dimethoxyethane (DME), add a Lewis acid such as anhydrous ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃) in portions at a controlled temperature (e.g., 10-15°C).[7][8]

  • Continue stirring for a short period to allow for complex formation.

  • Slowly add N-methylindole to the reaction mixture.

  • After the addition is complete, gently heat the mixture (e.g., to 50°C) and maintain it overnight, monitoring the reaction progress via Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction and quench it by carefully adding a mixture of methanol and water. This will precipitate the crude product.[7]

  • Filter the solid, wash it with methanol, and dry it under reduced pressure to obtain the target compound.[7] A yield of around 85% can be achieved with this method.[7]

Causality and Expertise: The C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position. However, in the presence of a strong Lewis acid like FeCl₃, the pyrimidine ring is activated for electrophilic attack by the electron-rich N-methylindole. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the C3 of the indole acts as the nucleophile. Controlling the temperature during the addition of the Lewis acid is critical to prevent runaway reactions and the formation of impurities.

Methodology 2: N-Methylation of the Indole Precursor

This two-step approach first involves the synthesis of the 1H-indole analog, followed by methylation of the indole nitrogen. This route offers flexibility and can be advantageous if the 1H-indole precursor is readily available.

Protocol:

  • Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole. This can be achieved by reacting indole with 2,4-dichloropyrimidine using a Grignard reagent like methylmagnesium bromide (CH₃MgBr).[9] The Grignard reagent deprotonates the indole at the N1 position, forming a more potent nucleophile that then attacks the C4 position of the 2,4-dichloropyrimidine.[9]

  • Step 2: N-Methylation.

    • Suspend this compound in a solvent such as tetrahydrofuran (THF) and cool the mixture to 0°C.[7]

    • Add a strong base, like sodium hydride (NaH), portion-wise to deprotonate the indole nitrogen.

    • Stir the resulting mixture at 0°C for approximately 30 minutes.

    • Add a methylating agent, such as methyl iodide (CH₃I), and continue stirring at 0°C for several hours.[7]

    • Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Perform a standard aqueous workup with ethyl acetate (EtOAc) and purify the crude product by column chromatography to yield the final compound with high purity (typically >95%).[7]

Causality and Expertise: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the indole nitrogen without competing side reactions. The reaction is conducted at low temperatures to control the exothermicity of the deprotonation and to prevent potential side reactions with the electrophilic methyl iodide. This method provides a clean conversion with high yields, making it a preferred laboratory-scale and industrial process.[7]

Methodology 3: Palladium-Catalyzed Reductive Methylation

This method offers a safer and more environmentally friendly alternative for the methylation step, avoiding hazardous reagents like methyl iodide.

Protocol:

  • In a suitable reactor, charge this compound, formaldehyde, a reaction solvent (such as methanol), and a palladium on carbon (10% Pd/C) catalyst.[10]

  • Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa).[10]

  • Stir the mixture at room temperature for several hours until the reaction is complete.[10]

  • Filter off the catalyst.

  • Evaporate the solvent from the organic phase and recrystallize the residue from a suitable solvent like acetonitrile to obtain the pure product.[10]

Causality and Expertise: This reaction proceeds via the formation of an N-hydroxymethyl intermediate from the reaction of the indole nitrogen with formaldehyde. This intermediate is then catalytically reduced by hydrogen on the palladium surface to form the N-methyl group. This method is considered a greener chemical process, as it avoids the use of alkyl halides and strong bases.[10]

Synthetic Workflow Visualization

The following diagram illustrates the relationship between the key starting materials and the different synthetic pathways to obtain the target compound.

Synthesis_Workflow cluster_0 Methodology 2 (Part 1) cluster_1 Methodology 1 Indole Indole Unh_Indole This compound Indole->Unh_Indole + CH3MgBr + 2,4-Dichloropyrimidine N_Methylindole N-Methylindole Target 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole N_Methylindole->Target + 2,4-Dichloropyrimidine + FeCl3 Dichloropyrimidine 2,4-Dichloropyrimidine Unh_Indole->Target Methylation (NaH/CH3I) or Reductive Methylation (HCHO, Pd/C, H2)

Caption: Synthetic routes to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Application in Targeted Drug Development

The paramount importance of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole lies in its role as a sophisticated building block for the third-generation EGFR inhibitor, Osimertinib.[2][11]

The Role as a Key Osimertinib Intermediate

Osimertinib's molecular architecture is complex, and its synthesis requires a convergent strategy where key fragments are prepared separately and then combined. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole constitutes a major fragment of the final drug. The chlorine atom on the pyrimidine ring is a crucial functional handle. It serves as an electrophilic site for a subsequent nucleophilic aromatic substitution (SNAr) reaction. In the synthesis of Osimertinib, this chlorine is displaced by an aniline derivative, forming the covalent bond that links the two core parts of the drug molecule. The indole moiety itself is vital for binding to the target protein.

Mechanism of Action Context: The EGFR Signaling Pathway

To appreciate the significance of this intermediate, it is essential to understand the therapeutic target of the final drug product. EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and cancer.[3][12] Osimertinib is designed to specifically target activating EGFR mutations as well as the T790M resistance mutation, which often develops after treatment with earlier-generation EGFR inhibitors.

The diagram below provides a simplified overview of the EGFR signaling pathway and the point of inhibition by drugs like Osimertinib.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (with T790M mutation) EGF->EGFR Binds & Activates Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Pathway Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits Proliferation Tumor Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Simplified EGFR signaling pathway inhibited by Osimertinib.

Analytical Characterization

Ensuring the identity, purity, and quality of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is paramount for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method used to determine the purity of the compound, with standards typically requiring ≥99.0%.[2] It is also used to quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation by showing the chemical shifts and integrations of the protons in the molecule. Published data includes key signals such as a singlet for the N-methyl protons around 3.90 ppm and characteristic signals for the aromatic protons on the indole and pyrimidine rings.[7][8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The expected m/z value for the protonated molecule [M+H]⁺ is approximately 244.1.[7][8]

  • Melting Point: The melting point can serve as a useful indicator of purity. A sharp melting point around 201°C (with decomposition) has been reported.[8]

Safety and Handling

According to GHS classifications, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is associated with several hazards.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Acute Toxicity (Oral): Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is a molecule of significant industrial and scientific importance. While it lacks direct therapeutic properties, its role as a pivotal intermediate in the synthesis of Osimertinib places it at the forefront of targeted cancer therapy. The well-defined synthetic pathways, robust analytical characterization, and the critical function of its chemical features underscore the precision required in modern drug development. This guide has provided a detailed technical overview, highlighting the chemical rationale behind its synthesis and the ultimate therapeutic context of its application, offering valuable insights for professionals in the pharmaceutical sciences.

References

  • EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Google Patents. (2017). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Sigma-Aldrich. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | 1032452-86-0.
  • Guidechem. (n.d.). How to Prepare this compound? - FAQ.
  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595.
  • Pharmaffiliates. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0.
  • PubChem. (n.d.). This compound | C12H8ClN3 | CID 59743428.
  • BenchChem. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole.
  • ECHEMI. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula - 1032452-86-0.
  • ChemicalBook. (n.d.). This compound.
  • Clearsynth. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Nia Innovation. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.

Sources

Solubility of 3-(2-Chloropyrimidin-4-yl)-1H-indole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive public data on its solubility profile, this document outlines a systematic approach based on its known physicochemical properties and established methodologies in the field. We delve into the theoretical considerations that govern its solubility, provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss the appropriate analytical techniques for accurate quantification. This guide is designed to be a self-validating system, enabling researchers to generate robust and reliable solubility data essential for process development, formulation, and preclinical studies.

Introduction and Physicochemical Overview

This compound is a heterocyclic compound featuring an indole nucleus linked to a chloropyrimidine ring. Its structure, possessing both hydrogen bond donors (indole N-H) and acceptors (pyrimidine nitrogens), as well as a lipophilic core, suggests a complex solubility behavior that will be highly dependent on the nature of the solvent.

Known Physicochemical Properties:

  • Molecular Formula: C₁₂H₈ClN₃[1]

  • Appearance: Typically a yellow or pale yellow solid.[2][3]

  • Structural Analogue Insights: The related N-methyl derivative, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0), has a calculated LogP (XLogP3) of 2.9.[4] This value indicates a preference for lipophilic environments and suggests that the parent compound will exhibit low intrinsic solubility in aqueous media.

The presence of the pyrimidine ring introduces basic centers, while the indole N-H proton is weakly acidic. This duality implies that the aqueous solubility of this compound will be significantly influenced by pH.

Strategic Approach to Solubility Determination

A multi-faceted approach is necessary to fully characterize the solubility of this compound. This involves determining both its thermodynamic and kinetic solubility, as each provides different but complementary insights relevant to drug discovery and development.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is the "gold standard" measurement, crucial for final formulation and biopharmaceutical classification.[7] The shake-flask method is the most reliable technique for this determination.[7][8]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[5] This high-throughput measurement is invaluable in early discovery to assess structure-solubility relationships and flag potential liabilities.[5]

The logical workflow for characterizing the solubility of this compound is depicted below.

G cluster_0 Phase 1: Initial Assessment & Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Application A Physicochemical Profiling (Structure, MW, Analogue LogP) B Qualitative Solubility Testing (Based on Synthesis Solvents) A->B informs C Kinetic Solubility Assay (High-Throughput Screening) B->C guides initial solvent choice D Thermodynamic Solubility Assay (Shake-Flask Method) B->D guides solvent selection E pH-Solubility Profiling C->E informs pH range F Quantification by Analytical Method (HPLC-UV, LC-MS/MS) C->F samples for D->E D->F samples for E->F G Data Interpretation & Reporting (Solubility Tables, pH Profile) F->G provides quantitative data

Caption: Workflow for Solubility Characterization.

Experimental Protocols

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established method by Higuchi and Connors and is considered the definitive measure of equilibrium solubility.[7]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point would be 5-10 mg of solid per 1 mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. A recommended starting set of solvents, based on known processing solvents, includes:

    • Water (or Phosphate-Buffered Saline, PBS, pH 7.4)

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Tetrahydrofuran (THF)

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24-48 hours. Equilibrium is reached when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9]

Protocol for Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment.[5]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which the compound precipitates, detected by an increase in turbidity, is its kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration in each well should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Measure the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

G A High Conc. Stock in 100% DMSO C Serial Dilution in 96-Well Plate A->C B Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Measure Turbidity C->D E Determine Precipitation Concentration D->E

Caption: Kinetic Solubility Determination Workflow.

Analytical Quantification

Accurate quantification of the dissolved compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method.

  • Method Principle: The technique separates the compound of interest from any potential impurities or excipients, and its concentration is determined by measuring its UV absorbance at a specific wavelength (λ_max).[10]

  • Mobile Phase: A typical starting point would be a gradient of acetonitrile and water (with 0.1% formic acid).

  • Column: A C18 reverse-phase column is suitable for this type of molecule.

  • Detection: The indole and pyrimidine rings are strong chromophores. A UV detector set to a wavelength between 254 nm and 280 nm should provide excellent sensitivity.

  • Calibration: A calibration curve must be generated using standards of known concentrations of this compound to ensure accurate quantification of the samples from the solubility experiments.[10]

  • Alternative Method: For very low solubility measurements or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[11][12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Thermodynamic Solubility of this compound at 25 °C

Solvent Solubility (mg/mL) Solubility (mM) Classification
Water (pH 7.0) Experimental Value Calculated Value e.g., Poorly Soluble
PBS (pH 7.4) Experimental Value Calculated Value e.g., Poorly Soluble
Methanol Experimental Value Calculated Value e.g., Soluble
Ethanol Experimental Value Calculated Value e.g., Soluble
Acetonitrile Experimental Value Calculated Value e.g., Sparingly Soluble
Ethyl Acetate Experimental Value Calculated Value e.g., Sparingly Soluble
THF Experimental Value Calculated Value e.g., Freely Soluble

| DMSO | Experimental Value | Calculated Value | e.g., Very Soluble |

Interpretation: The LogP value of the N-methyl analog (2.9) suggests poor aqueous solubility.[4] It is anticipated that the compound will be sparingly soluble to poorly soluble in aqueous buffers. Synthesis and purification procedures indicate solubility in organic solvents like methanol, ethyl acetate, and THF.[2][3] The highest solubility is expected in dipolar aprotic solvents like DMSO.

Conclusion

Characterizing the solubility of this compound is a critical step in its development pathway. This guide provides the necessary theoretical background and practical, step-by-step protocols to generate high-quality, reliable solubility data. By employing the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can build a comprehensive profile of this important molecule. This data will directly inform decisions in process chemistry, formulation development, and the design of further preclinical studies, ultimately accelerating the journey from chemical entity to viable drug candidate.

References

  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID - PubChem. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF). Available at: [Link]

  • 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0 - Home Sunshine Pharma. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Solubility prediction methods for drug/drug like molecules. - ResearchGate. Available at: [Link]

  • This compound | C12H8ClN3 | CID - PubChem. Available at: [Link]

  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole - Nia Innovation. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. Available at: [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. Available at: [Link]

  • "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. - Children's Mercy Kansas City. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(2-Chloropyrimidin-4-yl)-1H-indole in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3-(2-chloropyrimidin-4-yl)-1H-indole scaffold has emerged as a cornerstone in the rational design of targeted kinase inhibitors. Its privileged structure masterfully combines the hydrogen-bonding capabilities of the indole N-H with the pyrimidine's role as an ATP-mimetic hinge-binder. The strategically positioned 2-chloro substituent serves as a versatile synthetic handle, enabling late-stage diversification through robust and scalable cross-coupling methodologies. This guide provides an in-depth exploration of the scaffold's chemical logic, detailed, field-proven protocols for its derivatization via Suzuki and Buchwald-Hartwig reactions, and insights into its application in targeting critical oncogenic kinases like the Janus kinase (JAK) and Aurora kinase families.

Introduction: A Privileged Scaffold in Kinase Inhibition

Protein kinases, which regulate cellular signal transduction, are paramount targets in drug discovery, particularly in oncology and immunology.[1] The ATP-binding site of these enzymes presents a conserved structural opportunity for competitive inhibition. The indole and pyrimidine heterocycles are independently recognized as "privileged scaffolds" due to their prevalence in approved drugs and their ability to form key interactions within these ATP pockets.[2][3]

The fusion of these two motifs into the 3-(pyrimidin-4-yl)-1H-indole core creates a synergistic pharmacophore. The pyrimidine ring effectively mimics the adenine portion of ATP, forming crucial hydrogen bonds with the kinase "hinge region," a conserved backbone segment that connects the N- and C-lobes of the kinase domain.[3][4] The indole moiety often extends into a more variable pocket, providing opportunities to enhance potency and selectivity.[2][5]

The subject of this guide, This compound , is a particularly valuable intermediate. The chlorine atom at the C2 position of the pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions.[4][6] This allows for the modular and efficient construction of diverse compound libraries by attaching various chemical groups at this position, a cornerstone of modern structure-activity relationship (SAR) studies.[7][8]

Physicochemical Properties and Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more reactive towards nucleophilic attack.[6] However, in the context of palladium-catalyzed cross-coupling, the C-Cl bond at the C2 position is the primary site of reaction. This regioselectivity is crucial for synthetic planning.

Key Reactive Sites:

  • C2-Chloro Group: The primary handle for diversification via Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.

  • Indole N1-H: Can be deprotonated with a suitable base for N-alkylation or N-arylation, though this can compete with reactions at the pyrimidine ring. It also serves as a key hydrogen bond donor in kinase binding.

  • Indole C2/C3 Positions: While the C3 position is substituted, the C2 position can be a site for further functionalization if required, though this is less common in kinase inhibitor applications based on this core.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The most powerful methods for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These reactions offer exceptional functional group tolerance, high yields, and predictable outcomes, making them ideal for both library synthesis and large-scale manufacturing.[9][10]

Workflow for Kinase Inhibitor Synthesis

The general workflow involves coupling the stable indole-pyrimidine core with a diverse set of building blocks to explore the chemical space around the kinase active site.

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling cluster_2 Output & Analysis Core This compound Coupling Pd-Catalyzed Reaction (Suzuki or Buchwald-Hartwig) Core->Coupling Electrophile Library Diverse Library of Kinase Inhibitor Candidates Coupling->Library Reagents Aryl/Heteroaryl Boronic Acids (Suzuki) OR Primary/Secondary Amines (Buchwald) Reagents->Coupling Nucleophile/ Coupling Partner Screening Biological Screening (Kinase Assays, Cell Proliferation) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Library Iterative Design

Caption: General workflow for kinase inhibitor library synthesis.

Detailed Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties at the C2 position. This is a common strategy for extending the inhibitor into solvent-exposed regions of the ATP pocket.[11][12]

Objective: To synthesize 3-(2-(Aryl)-pyrimidin-4-yl)-1H-indole derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Meticulous degassing and inerting are critical for reproducibility and high yields.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 100-120 °C (microwave irradiation) and stir vigorously.[11][12]

    • QC Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is complete upon full consumption of the starting chloro-pyrimidine.

  • Workup: Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Detailed Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the introduction of primary or secondary amines at the C2 position.[13][14] This is a critical transformation, as the resulting 2-amino group can act as a hydrogen bond donor, forming an additional interaction with the kinase hinge region or other nearby residues.

Objective: To synthesize 3-(2-(Amino)-pyrimidin-4-yl)-1H-indole derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 - 1.5 eq)

  • Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.05 eq)

  • Phosphine Ligand: Xantphos, SPhos, or RuPhos (0.04 - 0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

    • Scientist's Note: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands like Xantphos or the biarylphosphines (SPhos, RuPhos) are generally effective as they promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[13][15]

  • Reagent Addition: Add the this compound and the degassed anhydrous solvent. Stir for 5-10 minutes. Finally, add the amine coupling partner.

  • Inerting: Seal the vessel and ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

    • QC Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the product indicates progress. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Application Case Study: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases that are central to cytokine signaling.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[16] Consequently, JAK inhibitors are of high therapeutic interest.

Many potent JAK inhibitors utilize a core scaffold that can be synthesized from this compound or its close analogs.[16][17] The pyrimidine-indole core effectively occupies the ATP-binding site, with the indole N-H and one of the pyrimidine nitrogens forming hydrogen bonds with the hinge region residues.[1] Derivatization at the C2 position, often with an amino group via Buchwald-Hartwig amination, allows for fine-tuning of selectivity and potency across the JAK family members.[16]

G cluster_0 cluster_1 cluster_2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) Inhibitor Indole-Pyrimidine Inhibitor Inhibitor->JAK BLOCKS pSTAT p-STAT (Dimer) Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene translocates & activates

Caption: Inhibition of the JAK-STAT signaling pathway.

Quantitative Data: Representative Kinase Inhibitor Activity

The table below summarizes the inhibitory activity of representative kinase inhibitors that feature the pyrimidine-indole scaffold, illustrating the potency that can be achieved.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Peficitinib (6j) JAK30.71[2]
JAK13.9[2]
JAK25.0[2]
Delgocitinib (6g) JAK12.8[2]
JAK22.6[2]
JAK313[2]
Alisertib Aurora A1.2[3]
Barasertib Aurora B0.37[3]

Note: The listed compounds are structurally related and highlight the utility of the core scaffold, though their exact synthesis may start from different, albeit related, intermediates.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient temperature; Poorly soluble reagents.Ensure rigorous inerting/degassing; Screen different palladium sources/ligands; Increase temperature; Use a co-solvent (e.g., DMF, NMP) to improve solubility.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Buchwald: Reductive dehalogenation.Use a slight excess of the boronic acid; Screen different phosphine ligands (more electron-rich ligands can suppress side reactions); Lower reaction temperature.
Difficult Purification Co-elution of product with ligand or starting materials.Use a different ligand that is more easily separated (e.g., a more polar one); Perform an aqueous wash (e.g., dilute HCl) to remove basic impurities before chromatography.

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform for the discovery of novel kinase inhibitors. Its inherent drug-like properties and synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, ensure its continued relevance in medicinal chemistry. The detailed protocols provided herein offer a robust starting point for researchers to synthesize diverse libraries for screening against a wide range of kinase targets. Future work will likely focus on developing even more selective coupling reactions and applying this core to novel kinase families, further expanding the therapeutic potential of this exceptional chemical scaffold.

References

  • Application Notes and Protocols: Utilizing 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Kinase Inhibitor Synthesis. Benchchem. 4

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed, 2024. 17

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Publications, 2022. 16

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI, 2022. 2

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). 7

  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed, 2020. 18

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. ACS Publications. 19

  • Buchwald–Hartwig amination. Wikipedia. 13

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI, 2022. 1

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI, 2021. 3

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health (NIH). 20

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 11

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications, 2021. 21

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. 14

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 22

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem. 9

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed, 2021. 23

  • Structures of the newly synthesized indole-based kinase inhibitors IV... ResearchGate. 24

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health (NIH). 12

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. 10

  • Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. 25

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 15

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH), 2023. 5

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications, 2013. 26

  • The Buchwald-Hartwig Amination Reaction. YouTube, 2012. 27

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 2024. 28

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed, 1997. 8

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. 6

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI, 2022. 29

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed, 2017. 30

Sources

Introduction: The Strategic Importance of a Core Moiety in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 3-(2-Chloropyrimidin-4-yl)-1H-indole and its N-Methylated Derivative as Pivotal Intermediates in the Manufacture of Osimertinib

Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC), specifically for patients harboring epidermal growth factor receptor (EGFR) mutations like the T790M resistance mutation.[1][2] As a third-generation EGFR tyrosine kinase inhibitor, its complex molecular architecture is assembled through a multi-step synthetic pathway where the efficiency and purity of each intermediate are paramount. Central to this synthesis is the construction of the pyrimidinyl-indole core.

This guide provides a detailed examination of the synthesis and application of this compound and its crucial successor, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS No. 1032452-86-0).[3][4] The latter serves as a key building block, bridging the indole and pyrimidine fragments that are essential for Osimertinib's biological activity.[3][5] We will explore field-proven protocols, delve into the causality behind experimental choices, and present self-validating analytical systems to ensure the production of a high-purity intermediate, suitable for progression to the final active pharmaceutical ingredient (API).

Part 1: Synthesis of the Unmethylated Precursor, this compound

The initial strategic goal is the convergent synthesis of the core indole-pyrimidine structure. This is most effectively achieved by coupling indole with 2,4-dichloropyrimidine. A robust and scalable method involves the use of a Grignard reagent to activate the indole ring, facilitating a nucleophilic attack on the pyrimidine.

Causality of the Grignard-Mediated Approach

The proton on the indole nitrogen is weakly acidic. By treating indole with a strong base like a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr), this proton is abstracted. This deprotonation generates the indolyl Grignard reagent, which is a potent nucleophile. The C3 position of the indole is electron-rich and becomes the site of attack on the electron-deficient C4 position of 2,4-dichloropyrimidine. The C4 position is more reactive towards nucleophilic substitution than the C2 position, leading to the desired regioselectivity.

Experimental Workflow: Grignard-Mediated Synthesis

cluster_0 Step 1: Indole Activation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Work-up & Purification Indole Indole in THF Activation Formation of Indolyl Grignard Reagent Indole->Activation 0°C, N₂ atm Grignard CH₃MgBr (Grignard Reagent) Grignard->Activation Coupling Nucleophilic Attack at C4 Activation->Coupling Stir 1 hr, then warm to 70°C DCP 2,4-Dichloropyrimidine DCP->Coupling Quench Quench with Sat. NH₄Cl Coupling->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Recrystallize from EtOAc/n-Hexane Extract->Purify Product This compound Purify->Product

Caption: Workflow for Grignard-mediated synthesis of the indole-pyrimidine core.

Detailed Protocol 1: Synthesis of this compound[6]
  • Reaction Setup: To a dried reaction flask under a nitrogen atmosphere, add indole (2.0 equivalents) and anhydrous tetrahydrofuran (THF, ~5 mL per gram of indole). Cool the mixture to 0°C using an ice bath.

  • Indole Activation: Slowly add methylmagnesium bromide (3M solution in 2-methyltetrahydrofuran, 1.0 equivalent relative to indole) dropwise, maintaining the temperature at 0°C. Stir the resulting mixture for 1 hour at this temperature.

  • Coupling Reaction: Add 2,4-dichloropyrimidine (1.0 equivalent) to the reaction mixture. After the addition, allow the mixture to warm to room temperature and then heat to 70°C. Stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated ammonium chloride solution. Add ethyl acetate to the flask and stir to separate the organic phase. Extract the aqueous phase with additional ethyl acetate.

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow solid.

  • Recrystallization: Add ethyl acetate to the crude solid and heat until completely dissolved. Slowly add n-hexane dropwise until precipitation is observed. Cool the mixture to room temperature, filter the solid, and dry under vacuum to yield the final product as a light yellow solid. A typical yield is around 65-70% with high purity (>99% by HPLC).[6]

Part 2: N-Methylation of the Indole Core

For the synthesis of Osimertinib, the indole nitrogen must be methylated.[5][7] This step is critical as it prevents unwanted side reactions in subsequent steps and is part of the final API structure. Two primary, industrially viable methods are presented below.

Method A: Classical Alkylation with Methyl Iodide

This method employs a strong base to deprotonate the indole nitrogen, followed by nucleophilic attack on methyl iodide. Sodium hydride (NaH) is a common choice for the base due to its high efficiency.

Protocol 2A: N-Methylation using NaH and CH₃I [8]

  • Setup: In a flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF. Cool the mixture to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains at 0°C. Stir the mixture for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. Continue stirring at 0°C for 3 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, typically with a yield of over 95%.[8]

Method B: Reductive Amination with Formaldehyde

This alternative approach is often favored for its safety profile, avoiding highly reactive reagents like NaH and CH₃I. It involves a palladium-catalyzed reductive amination using formaldehyde as the methyl source.

Protocol 2B: Palladium-Catalyzed N-Methylation [9]

  • Setup: In a suitable reactor, charge this compound (1.0 eq), formaldehyde (e.g., 37% solution, 3.0 eq), a reaction solvent such as methanol, and 10% Palladium on Carbon (Pd/C) catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas (e.g., to 0.2 MPa) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for 3-48 hours until completion.

  • Isolation: Once complete, filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate and recrystallize the crude product from a suitable solvent like acetonitrile to obtain 3-(2-chloropyrimidin-4-yl)-1-methyl-indole.[9]

cluster_A Method A: Classical Alkylation cluster_B Method B: Reductive Amination Start This compound A1 1. Add NaH in THF at 0°C Start->A1 B1 1. Add Formaldehyde, Pd/C Start->B1 Product 3-(2-chloropyrimidin-4-yl)-1-methyl-indole A2 2. Add CH₃I at 0°C A1->A2 A3 3. Aqueous Work-up A2->A3 ProsA Pros: High Yield, Fast A2->ProsA ConsA Cons: Hazardous Reagents (NaH, CH₃I) A2->ConsA A3->Product B2 2. Hydrogenate (H₂ gas) B1->B2 B3 3. Filter & Recrystallize B2->B3 ProsB Pros: Safer Reagents, Milder Conditions B2->ProsB ConsB Cons: Longer Reaction Time, H₂ Handling B2->ConsB B3->Product

Caption: Comparison of two N-methylation workflows.

Part 3: Application in Osimertinib Synthesis

The synthesized 3-(2-chloropyrimidin-4-yl)-1-methyl-indole is now ready for the key coupling step. This involves a nucleophilic aromatic substitution (SₙAr) reaction with the aniline-based side chain, which ultimately forms the core structure of Osimertinib.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

In this step, the primary or secondary amine of the side-chain fragment acts as the nucleophile. It attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chlorine atom. The reaction is typically facilitated by heat and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Overall Synthetic Pathway to Osimertinib

cluster_steps Key Transformation Steps Intermediate 3-(2-chloropyrimidin-4-yl) -1-methyl-1H-indole Step1 Step 1: SₙAr Coupling Intermediate->Step1 Aniline Aniline Side-Chain Precursor (e.g., 4-fluoro-2-methoxy-5-nitroaniline) Aniline->Step1 DIPEA, DMAc, 80°C Step2 Step 2: Side-Chain Addition Step1->Step2 N,N,N'-trimethylethanediamine Step3 Step 3: Nitro Group Reduction Step2->Step3 Fe / NH₄Cl or H₂, Pd/C Step4 Step 4: Acrylamide Formation Step3->Step4 Acryloyl Chloride, TEA Osimertinib Osimertinib Step4->Osimertinib

Caption: Key steps in the synthesis of Osimertinib from the intermediate.

Detailed Protocol 3: SₙAr Coupling to Form the Osimertinib Core[10]
  • Reaction Setup: In a reactor, combine 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), methanesulfonic acid (1.2 eq), and 1,4-dioxane.

  • Coupling: Heat the mixture to 80°C and stir for approximately 5 hours.

  • Basification and Isolation: Add DIPEA (2.2 eq) to the mixture. The resulting product, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, will precipitate. Filter the mixture and dry the solid under vacuum. A typical yield for this step is around 90%.[10]

  • Subsequent Steps: This product is then carried forward through a series of established reactions: a second SₙAr to add the dimethylaminoethyl side chain, reduction of the nitro group to an amine, and finally, acylation with acryloyl chloride to form Osimertinib.[7][10]

Part 4: Analytical Data and Quality Control

To serve as a self-validating system, rigorous analytical control of the 3-(2-chloropyrimidin-4-yl)-1-methyl-indole intermediate is essential. High purity is required to minimize side reactions and ensure the quality of the final API.

Table 1: Typical Specifications and Analytical Data
ParameterSpecificationTypical Analytical MethodReference
Appearance Light yellow solid powderVisual Inspection[3]
Molecular Formula C₁₃H₁₀ClN₃Mass Spectrometry[3][11]
Molecular Weight 243.69 g/mol Mass Spectrometry[3][11]
Purity (Assay) ≥99.0%High-Performance Liquid Chromatography (HPLC)[3]
Maximum Single Impurity ≤0.5%HPLC[3]
Total Impurities ≤1.0%HPLC[3]
Moisture Content ≤1.0%Karl Fischer Titration[3]
Loss on Drying ≤1.0%Gravimetric[3]
Identification Conforms to reference standard¹H NMR, ¹³C NMR, MSN/A

Conclusion

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is a critical juncture in the manufacturing of Osimertinib. The choice between classical alkylation and reductive amination for the N-methylation step allows manufacturers to balance factors of speed, yield, and operational safety. By implementing the robust protocols and stringent analytical controls detailed in this guide, researchers and drug development professionals can reliably produce this high-purity intermediate, ensuring a successful and efficient pathway to the life-saving therapeutic, Osimertinib.

References

  • EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • WorldOfChemicals. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • Google Patents. (2017). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Guidechem. (n.d.). How to Prepare this compound?.
  • BenchChem. (2025). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
  • Wang, Y., et al. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(08), 981.
  • Voulgari, P., et al. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ResearchGate.
  • Procter & Gamble Company. (n.d.). Osimertinib mesylate synthesis. ChemicalBook.
  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.
  • Clearsynth. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 3-(pyrimidin-4-yl)-1H-indole framework represents a "privileged scaffold" in modern drug discovery. The unique combination of the indole nucleus, a ubiquitous feature in numerous biologically active natural products and pharmaceuticals, with the versatile pyrimidine ring has given rise to a plethora of compounds with significant therapeutic potential. Specifically, the ability to perform nucleophilic substitution at the C2-position of the pyrimidine ring on the 3-(2-chloropyrimidin-4-yl)-1H-indole core allows for the introduction of a wide array of functional groups, leading to the rapid generation of diverse chemical libraries for screening and optimization. This application note provides a comprehensive guide to the experimental protocols for nucleophilic substitution on this valuable synthetic intermediate, delving into the mechanistic rationale behind the procedural choices and offering practical insights for researchers in medicinal chemistry and drug development. The methodologies described herein are crucial for the synthesis of advanced intermediates for targeted therapies, including potent kinase inhibitors.

Mechanistic Insights: Understanding the Reactivity of this compound

The nucleophilic substitution on this compound is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two nitrogen atoms, is activated towards attack by nucleophiles. The chlorine atom at the C2-position serves as a good leaving group.

Regioselectivity: The Predominance of C2 Substitution

In the case of 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position. This is attributed to the higher LUMO coefficient at C4 compared to C2, making it the more electrophilic site.[1] However, in our substrate of interest, this compound, the C4 position is already substituted with the indole moiety, directing the nucleophilic attack to the remaining halogenated C2 position.

The Stepwise vs. Concerted Debate

Traditionally, the SNAr mechanism is depicted as a two-step addition-elimination process involving a discrete, non-aromatic Meisenheimer complex. However, recent kinetic and computational studies suggest that many SNAr reactions, particularly those on nitrogen-containing heterocycles with good leaving groups like chloride, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state.[2][3] For the reactions described herein, a concerted or a "borderline" mechanism is likely operative, where the Meisenheimer complex represents a transition state rather than a stable intermediate.

Below is a diagram illustrating the generally accepted mechanism for nucleophilic aromatic substitution on the pyrimidine ring.

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Experimental Protocols

This section provides detailed, step-by-step protocols for the nucleophilic substitution on this compound with various nucleophiles.

Preliminary Step: Synthesis of the Starting Material, this compound

A common method for the synthesis of the title compound involves the reaction of indole with 2,4-dichloropyrimidine using a Grignard reagent.

Materials:

  • Indole

  • Tetrahydrofuran (THF), anhydrous

  • Methylmagnesium bromide (3M in 2-methyl-THF)

  • 2,4-Dichloropyrimidine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq) and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.5 eq) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Add 2,4-dichloropyrimidine (0.4 eq) to the reaction mixture and continue stirring at 0 °C for another hour.

  • Warm the reaction to 70 °C and stir for 5 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a yellow solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield this compound as a light yellow solid (yields typically range from 60-70%).[4]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Anilines)

This protocol is exemplified by the reaction with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-(difluoromethoxy)-4-fluoro-5-nitroaniline)

  • p-Toluenesulfonic acid (p-TsOH)

  • 2-Pentanol

  • Methanol

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the substituted aniline (1.0 eq), and p-toluenesulfonic acid (1.0 eq) in 2-pentanol.

  • Heat the reaction mixture to 110 °C and stir for 3 hours. Monitor the reaction progress by LCMS.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the solid by filtration.

  • Wash the filter cake sequentially with methanol and methyl tert-butyl ether.

  • Dry the solid under vacuum to obtain the desired N-aryl substituted product (yields are typically high, around 80%).

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Methoxide)

This protocol describes the synthesis of the corresponding 2-alkoxy derivative.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LCMS.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-methoxypyrimidin-4-yl)-1H-indole.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Thiophenoxide)

This protocol outlines the formation of a 2-thioether linkage.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LCMS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-(phenylthio)pyrimidin-4-yl)-1H-indole.

Data Presentation: A Survey of Nucleophilic Substitutions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound and its N-methylated analog.

NucleophileBase/AcidSolventTemp. (°C)Time (h)Yield (%)Product
2-(Difluoromethoxy)-4-fluoro-5-nitroanilinep-TsOH2-Pentanol110379N-Aryl derivative
4-Fluoro-2-methoxy-5-nitroanilinep-TsOH1,4-Dioxane1054HighN-Aryl derivative (on N-Me indole)[5]
Various secondary aminesK₂CO₃DMSO908Good-HighN-Alkyl/Aryl derivatives (on N-Me indole)[5]
Sodium methoxide-MethanolReflux4-6Moderate2-Methoxy derivative
ThiophenolK₂CO₃DMF802-4Good2-Phenylthio derivative

Experimental Workflow and Logic

The general workflow for the nucleophilic substitution on this compound is depicted in the following diagram. The choice of base and solvent is critical and depends on the nucleophilicity and pKa of the incoming nucleophile.

Experimental Workflow sub Start with This compound nuc Select Nucleophile (Amine, Alcohol, Thiol) sub->nuc cond Choose Reaction Conditions (Solvent, Base/Acid, Temperature) nuc->cond react Run Reaction (Monitor by TLC/LCMS) cond->react workup Aqueous Workup (Extraction) react->workup purify Purification (Column Chromatography/Recrystallization) workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: A generalized workflow for the nucleophilic substitution reaction.

Troubleshooting and Key Considerations

  • Low Yields:

    • Incomplete reaction: Ensure the reaction goes to completion by monitoring with an appropriate technique. If the reaction stalls, consider increasing the temperature or using a stronger base/acid catalyst.

    • Side reactions: The indole nitrogen can also be nucleophilic. For reactions with strong bases, deprotonation of the indole NH may occur, leading to undesired side products. Protection of the indole nitrogen (e.g., as the N-Boc or N-SEM derivative) can circumvent this issue.

    • Degradation: Indole derivatives can be sensitive to strong acids and high temperatures. Optimize the reaction conditions to be as mild as possible.

  • Purification Challenges:

    • Polar products: The introduction of amine functionalities can significantly increase the polarity of the product, sometimes making elution from silica gel difficult. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

    • Removal of base/acid: Ensure that the workup procedure effectively removes the base or acid catalyst, as residual amounts can interfere with purification and subsequent steps.

Conclusion

The nucleophilic substitution on this compound is a robust and versatile reaction for the synthesis of a wide range of functionalized indole derivatives. A thorough understanding of the underlying mechanistic principles and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical scaffold.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Terrier, F. Modern Nucleophilic Aromatic Substitution; Wiley-VCH: Weinheim, Germany, 2013.
  • Kwan, E. E.; et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2018, 140 (7), 2459–2463.
  • Chemistry Stack Exchange. Are nucleophilic aromatic substitutions stepwise or concerted? [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank2022, 2022(3), M1453.
  • PubMed Central. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem2012, 5(8), 1455-1459.
  • Reddit. SNAr troubleshooting. [Link]

  • QM Magic Class. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

  • PubMed Central. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Eur. J. Med. Chem.2020, 187, 111953.

Sources

Application of Pyrimidine Derivatives in Targeted Cancer Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in the design of targeted cancer therapies. As a privileged scaffold, its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, pyrimidine-based kinase inhibitors have emerged as a highly successful class of anticancer agents, with numerous compounds approved for clinical use and many more in development.[2][3] This guide provides an in-depth exploration of the application of pyrimidine derivatives in targeted cancer therapy, focusing on their mechanisms of action against key oncogenic kinases and offering detailed protocols for their preclinical evaluation.

Mechanisms of Action: Targeting Key Oncogenic Kinases

Pyrimidine derivatives have been successfully developed to target several critical kinases implicated in cancer progression. This section will delve into the mechanisms of action against three prominent examples: the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Bruton's Tyrosine Kinase (BTK).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a vital role in normal cell growth and differentiation. However, its aberrant activation through mutation or overexpression is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[3][6]

Pyrimidine-based EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are designed to bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation & Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., Gefitinib) Inhibitor->EGFR Inhibition

Figure 1: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Table 1: Potency of Pyrimidine-Based EGFR Inhibitors

CompoundTargetIC50 (nM)Cell Line (NSCLC)Cellular IC50 (nM)
Gefitinib EGFR2-37PC-9 (Exon 19 del)10-100
Erlotinib EGFR2-5HCC827 (Exon 19 del)5-50
Afatinib EGFR (irreversible)0.5-1H3255 (L858R)0.3

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[8][9][10][11][12]

Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibition

The cell cycle is tightly regulated by cyclins and their partner CDKs. The CDK4/6-Cyclin D complex plays a crucial role in the G1 phase of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein.[13][14] Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for the G1 to S phase transition.[2][15] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated.

Pyrimidine-based CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are designed to mimic ATP and bind to the kinase domain of CDK4 and CDK6, preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[16][17]

CDK46_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Expression CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation (P) Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->E2F Release Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrimidine Derivative (e.g., Palbociclib) Inhibitor->CDK46_CyclinD Inhibition

Figure 2: CDK4/6-Cyclin D-Rb Pathway Inhibition.

Table 2: Potency of Pyrimidine-Based CDK4/6 Inhibitors

CompoundTargetIC50 (nM)Cell Line (Breast Cancer)Cellular IC50 (µM)
Palbociclib CDK4/611/15MCF-7 (ER+)0.02 - 0.08
Ribociclib CDK4/610/39T-47D (ER+)0.2 - 0.6
Abemaciclib CDK4/62/10MCF-7 (ER+)0.01 - 0.05

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[16][18][19][20]

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[21][22] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including PLCγ2, leading to calcium mobilization and activation of transcription factors like NF-κB.[23][24] This cascade is essential for B-cell proliferation, differentiation, and survival. In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active.

Pyrimidine-based BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are designed to covalently or non-covalently bind to the active site of BTK, thereby blocking its kinase activity and inhibiting BCR signaling.[25][26]

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Hydrolysis of PIP2 PKC_Ca PKC / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Activation Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation & Gene Expression Inhibitor Pyrimidine Derivative (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Figure 3: BTK Signaling Pathway Inhibition.

Table 3: Potency of Pyrimidine-Based BTK Inhibitors

CompoundTargetIC50 (nM)Cell Line (MCL)Cellular IC50 (nM)
Ibrutinib BTK (irreversible)0.5Jeko-11-10
Acalabrutinib BTK (irreversible)3-5Mino5-20
Zanubrutinib BTK (irreversible)<1Rec-1<10

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[25][27][28][29][30]

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the in vitro evaluation of novel pyrimidine derivatives as targeted cancer therapies.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.[31][32]

Materials:

  • Purified recombinant kinase (e.g., EGFR, CDK4/6, BTK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[33]

    • Incubate at room temperature for 40 minutes.[33]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[33]

    • Incubate at room temperature for 30-60 minutes.[33]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate: - Compound/DMSO - Kinase/Substrate - ATP Compound_Prep->Reaction_Setup Incubation_1 Incubate at RT for 1 hour Reaction_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT for 40 minutes Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT for 30-60 minutes Add_Detection_Reagent->Incubation_3 Measure_Luminescence Measure Luminescence Incubation_3->Measure_Luminescence Data_Analysis Plot Data and Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a pyrimidine derivative on cancer cell lines and to determine the cellular IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[26][34]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and low (≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[35]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[36]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[35]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[34][35]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blotting for Target Phosphorylation

This protocol is used to confirm the on-target effect of a pyrimidine derivative in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.[37][38]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach.

    • Treat cells with the test compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[39]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[39]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

    • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Pyrimidine Derivative Start->Cell_Treatment Cell_Lysis Lyse Cells with Buffer + Protease/Phosphatase Inhibitors Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-target) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Figure 5: Western Blotting Workflow for Phosphorylation Analysis.

Conclusion and Future Perspectives

Pyrimidine derivatives represent a highly versatile and successful class of targeted anticancer agents. Their ability to be chemically modified allows for the development of highly potent and selective inhibitors against a range of oncogenic kinases. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrimidine-based compounds, from initial kinase inhibition screening to cellular efficacy and on-target validation. As our understanding of cancer biology deepens, the rational design of next-generation pyrimidine derivatives will undoubtedly continue to yield innovative and effective therapies for patients.

References

  • Deeks, E. D. (2020). Palbociclib, Ribociclib, and Abemaciclib in HR-Positive, HER2-Negative Advanced Breast Cancer: A Review. Drugs, 80(17), 1767–1780.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell cycle progression. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cyclin D–CDK4/6–RB–E2F pathway and its interaction with the MEP50/PRMT5-p53-p21-CDK2 axis. Retrieved from [Link]

  • Wu, J., Zhang, M., & Liu, D. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2588.
  • Spring, L. M., Wander, S. A., & Bardia, A. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(23), 5646–5652.
  • ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cyclin D -CDK4/6 -Rb signaling pathway and its endogenous and exogenous inhibition by ribociclib, palbociclib, and abemaciclib. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of remibrutinib, rilzabrutinib and other BTK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). B Cell Receptor Signaling Pathway and Inhibition of BTK. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. Retrieved from [Link]

  • ResearchGate. (n.d.). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib. Retrieved from [Link]

  • Byrd, J. C., Harrington, B., O'Brien, S., Jones, J. A., Park, K., Spotts, G., ... & Johnson, A. J. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332.
  • Bio-Rad. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Zhou, C., Wu, Y. L., Chen, G., Feng, J., Liu, X. Q., Wang, C., ... & You, C. (2011). Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. The Lancet Oncology, 12(8), 735-742.
  • ResearchGate. (n.d.). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values. Retrieved from [Link]

  • RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Retrieved from [Link]

  • NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • NIH. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Retrieved from [Link]

  • NIH. (n.d.). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. Retrieved from [Link]

  • Kurup, A., et al. (2018).
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • NIH. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

  • NIH. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(2-Chloropyrimidin-4-yl)-1H-indole Derivatives in Modern Drug Discovery

The fusion of indole and pyrimidine rings creates a privileged heterocyclic scaffold, the this compound framework, which is of significant interest in medicinal chemistry.[1][2] This structural motif is a cornerstone in the development of targeted therapies, most notably as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[1] The indole nucleus is a prevalent feature in numerous biologically active compounds, while the pyrimidine ring is a crucial component of many natural and synthetic molecules with therapeutic properties, including anticancer, antiviral, and anti-inflammatory agents.[3][4] The 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions to generate diverse libraries of potential drug candidates.[1]

This guide provides a comprehensive overview of the palladium-catalyzed synthesis of these valuable compounds, focusing on the highly efficient and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss key considerations for successful synthesis and optimization.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5][6][7] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[7][8]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 2,4-dichloropyrimidine), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][7]

  • Transmetalation: The organoboron species (indole-3-boronic acid) reacts with the Pd(II) complex. A base is crucial in this step to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[5][7][10]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' caption Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction between 2,4-dichloropyrimidine and indole-3-boronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Dichloropyrimidine≥98%Commercially Available
Indole-3-boronic acid≥95%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)---Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Celite®---Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Schlenk line (optional, for rigorous inert atmosphere)

  • Syringes and needles

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Reaction Setup and Procedure

Experimental_Workflow start Start setup Reaction Setup: - Flask with stir bar - Add reagents:  - 2,4-dichloropyrimidine  - Indole-3-boronic acid  - Pd(PPh3)4  - K2CO3 start->setup degas Degas and Add Solvents: - Purge with Argon - Add degassed 1,4-dioxane and water setup->degas reaction Reaction: - Heat to 80-100 °C - Stir for 12-24 h - Monitor by TLC degas->reaction workup Workup: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup purification Purification: - Dry organic layer (MgSO4) - Filter and concentrate - Flash column chromatography workup->purification end End: - Characterize product purification->end

Caption: Figure 2. Experimental Workflow for the Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dichloropyrimidine (1.0 equiv), indole-3-boronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).

    • Expertise & Experience Insight: Using a slight excess of the boronic acid can help drive the reaction to completion. The choice of Pd(PPh₃)₄ is common for its reliability, though other palladium sources and ligands can be screened for optimization.[3][11]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Trustworthiness Note: Meticulous exclusion of oxygen is critical for reproducibility and achieving high yields.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent mixture is important for dissolving both the organic and inorganic reagents.

    • Expertise & Experience Insight: A mixture of an organic solvent and water is standard for Suzuki couplings. The water is necessary for the transmetalation step. Dioxane is a common choice, but other solvents like toluene or DMF can also be effective.[3][12]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.[5]

    • Expertise & Experience Insight: The optimal temperature may vary depending on the specific substrates and catalyst system. Reactions are typically run for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) and visualize under a UV lamp. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel.[5] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and concentrate to afford this compound as a solid.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling for the synthesis of this compound derivatives is dependent on several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterCommon ChoicesRationale and Impact on Reaction
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The choice of palladium precatalyst can influence reaction efficiency. Pd(0) sources like Pd(PPh₃)₄ are often used directly, while Pd(II) sources require in-situ reduction.[9][10]
Ligand PPh₃, Buchwald ligands (e.g., XPhos), NHC ligandsElectron-rich and bulky ligands can promote oxidative addition and reductive elimination, and may be necessary for less reactive aryl chlorides.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid. The strength and nature of the base can significantly affect the reaction rate and yield.[5][10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases. Degassing the solvent is critical to remove oxygen.[3][13]
Temperature 60-110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants. Microwave irradiation can significantly shorten reaction times.[3][12]
Boron Source Boronic acid, Boronic ester (e.g., pinacol ester)Boronic acids are most common, but boronic esters can offer greater stability and are sometimes used for challenging substrates.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient temperature, incorrect base or solvent.Ensure rigorous inert atmosphere and use freshly degassed solvents. Screen different palladium sources, ligands, bases, and solvents. Increase the reaction temperature.
Protodeborylation Harsh reaction conditions (high temperature, strong base).Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), lower the reaction temperature, or switch to a more stable boronate ester.[13]
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.[13]
Dehalogenation of Pyrimidine Side reaction promoted by certain catalyst/ligand combinations.Screen different ligands or consider a milder catalyst system.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound derivatives. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently access these valuable compounds, which are crucial intermediates in the development of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and further exploration of this important class of molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • ResearchGate. The isolated yield of product 3 after Suzuki coupling of... Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. Available from: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. Available from: [Link]

  • National Institutes of Health. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available from: [Link]

  • MDPI. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Available from: [Link]

Sources

Role of 3-(2-Chloropyrimidin-4-yl)-1H-indole in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical scaffold 3-(2-Chloropyrimidin-4-yl)-1H-indole reveals its significant potential as a foundational molecule in the discovery of novel therapeutics for neurodegenerative diseases. While its methylated derivative is a well-established intermediate in the synthesis of the oncology drug Osimertinib, the inherent structural motifs of the parent compound—an indole nucleus fused with a pyrimidine ring—position it as a "privileged scaffold" for targeting key pathological pathways in neurodegeneration.[1][2]

This guide provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound and its derivatives in the context of diseases such as Alzheimer's and Parkinson's.

Scientific Rationale: The Indole-Pyrimidine Scaffold in Neurodegeneration

Neurodegenerative diseases are complex disorders characterized by interconnected pathological events, including the misfolding and aggregation of proteins (like amyloid-beta and tau), oxidative stress, and neuroinflammation.[3][4][5] The indole-pyrimidine core is particularly well-suited to address these complexities. The indole ring is a common feature in many neuroactive molecules, including serotonin and melatonin, and is known for its antioxidant and neuroprotective properties.[3]

Crucially, the fusion of this scaffold with a pyrimidine ring creates a structure with a high potential for kinase inhibition. Several kinases, particularly Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5), are heavily implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[6] Patent literature confirms that indole-pyrimidine derivatives are actively being developed to target these specific kinases for the treatment of neurodegenerative conditions.[6]

The 2-chloro substituent on the pyrimidine ring serves as a versatile chemical handle, allowing for nucleophilic substitution reactions. This facilitates the rapid synthesis of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for neuro-centric targets.[7]

Hypothesized Mechanism of Action: Kinase Inhibition Pathway

We hypothesize that derivatives of this compound can act as ATP-competitive inhibitors of key pathological kinases like GSK-3β and CDK5. By blocking the active site of these enzymes, such compounds can interrupt the downstream signaling cascade that leads to tau hyperphosphorylation and subsequent neurofibrillary tangle (NFT) formation.

G cluster_0 Upstream Pathogenic Stimuli cluster_1 Key Kinase Activation cluster_2 Proposed Point of Intervention cluster_3 Pathological Consequence AmyloidBeta Amyloid-β Oligomers GSK3b GSK-3β AmyloidBeta->GSK3b OxidativeStress Oxidative Stress CDK5 CDK5/p25 OxidativeStress->CDK5 HyperP_Tau Hyperphosphorylated Tau GSK3b->HyperP_Tau CDK5->HyperP_Tau Inhibitor Indole-Pyrimidine Derivative Inhibitor->GSK3b Inhibition Inhibitor->CDK5 Inhibition Tau Tau Protein Tau->HyperP_Tau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) HyperP_Tau->NFTs Neurodegeneration Neuronal Dysfunction & Cell Death NFTs->Neurodegeneration

Caption: Hypothesized signaling pathway for indole-pyrimidine derivatives.

Application Notes and Experimental Protocols

The following protocols provide a framework for evaluating this compound and its derivatives as potential therapeutic agents for neurodegenerative diseases.

Synthesis of the Core Scaffold and Derivatives

The foundational compound, this compound, can be synthesized via a Grignard reaction.[8] This scaffold then serves as the starting point for creating a library of diverse molecules.

Protocol 1: Synthesis of this compound [8]

  • Preparation: To a solution of 1H-indole (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, slowly add methylmagnesium bromide (CH₃MgBr, 3M in ether, 1.0 eq) dropwise.

  • Grignard Formation: Stir the resulting mixture for 15-30 minutes at 0°C.

  • Coupling Reaction: Add 2,4-dichloropyrimidine (1.0 eq) to the solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by carefully adding methanol (CH₃OH).

  • Purification: Concentrate the mixture under vacuum. Purify the resulting solid by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the target compound as a yellow solid.

G cluster_workflow Synthetic Workflow Start Indole + 2,4-Dichloropyrimidine Grignard Grignard Reagent (CH3MgBr in THF) Start->Grignard Step 1 Coupling Coupling Reaction (Room Temp, 16h) Grignard->Coupling Step 2 Purification Quench & Purify (Column Chromatography) Coupling->Purification Step 3 Product 3-(2-Chloropyrimidin-4-yl) -1H-indole Purification->Product Step 4 Derivatization Nucleophilic Substitution (at C2-Chloro position) Product->Derivatization Step 5 Library Derivative Library for Screening Derivatization->Library Step 6

Caption: Workflow for synthesis and derivatization.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against key neurodegenerative disease-related kinases, such as GSK-3β.

Protocol 2: GSK-3β Kinase Inhibition Assay (Lanthascreen™ Method)

  • Reagent Preparation: Prepare a solution of test compound in 100% DMSO, then dilute in kinase buffer to the desired concentrations. Prepare solutions of GSK-3β enzyme, a fluorescein-labeled substrate peptide (e.g., Ulight™-CREB), and ATP.

  • Reaction Initiation: In a 384-well plate, add the test compound, GSK-3β enzyme, and the substrate peptide. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-CREB antibody. This antibody binds only to the phosphorylated substrate.

  • Data Acquisition: After a 60-minute incubation, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition relative to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data for Kinase Inhibition Assay

Compound Target Kinase IC₅₀ (nM)
Derivative A GSK-3β 150
Derivative B GSK-3β 85
Derivative C CDK5/p25 210

| Staurosporine (Control) | GSK-3β | 5 |

Cell-Based Assay for Tau Phosphorylation

Objective: To assess the ability of test compounds to reduce the phosphorylation of tau protein at specific pathological sites in a relevant neuronal cell model.

Protocol 3: Tau Phosphorylation Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium. Differentiate the cells into a neuronal phenotype using retinoic acid for 5-7 days.

  • Compound Treatment: Treat the differentiated cells with various concentrations of the test compound for 2 hours.

  • Induction of Hyperphosphorylation: Induce tau hyperphosphorylation by treating the cells with a known inducer, such as okadaic acid (100 nM), for 4 hours in the continued presence of the test compound.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot):

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to the total tau signal and the loading control. Calculate the percentage reduction in tau phosphorylation compared to the vehicle-treated control.

Neuroprotection Assay

Objective: To evaluate whether the compounds can protect neuronal cells from toxicity induced by a pathologically relevant stressor, such as amyloid-beta oligomers.

Protocol 4: Aβ₄₂-Induced Toxicity Assay

  • Cell Plating: Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Toxicity Induction: Add pre-aggregated amyloid-beta 1-42 (Aβ₄₂) oligomers (e.g., 5 µM) to the wells and incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. The MTT is reduced to purple formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control (cells not exposed to Aβ₄₂). Plot the percent viability against compound concentration to determine the neuroprotective effect.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its synthetic tractability and inherent potential for kinase inhibition make it an attractive platform for medicinal chemistry campaigns. The protocols outlined in this guide provide a clear, validated pathway for synthesizing, screening, and characterizing derivatives of this scaffold. Future work should focus on optimizing lead compounds for improved blood-brain barrier permeability and in vivo efficacy in animal models of neurodegeneration, bringing this promising chemical class one step closer to clinical application.

References

  • EvitaChem. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702). EvitaChem Website.
  • Guidechem. How to Prepare this compound? - FAQ. Guidechem Website.
  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis. ChemicalBook Website.
  • Google Patents. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses. Google Patents.
  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. Google Patents.
  • PMC. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed Central.
  • Semina. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Semina Website.
  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. PubChem Website.
  • Pharmaffiliates. Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate. Pharmaffiliates Website.
  • Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher Website.
  • ChemicalBook. This compound synthesis. ChemicalBook Website.
  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Pharmaffiliates. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Pharmaffiliates Website.
  • PubMed Central. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
  • NIH. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. National Institutes of Health.
  • PMC. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central.
  • Nia Innovation. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Nia Innovation Website.
  • PubMed. Neurodegeneration and glial morphological changes are both prevented by TRPM2 inhibition during the progression of a Parkinson's disease mouse model. PubMed.
  • Springer. Pathophysiology of neurodegenerative diseases: an interplay among axonal transport failure, oxidative stress, and inflammation? Springer Link.
  • PMC. Hallmarks of neurodegenerative disease: A systems pharmacology perspective. PubMed Central.
  • MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI Website.
  • MDPI. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. MDPI Website.

Sources

Application Note: A Validated Grignard Protocol for the Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole, a pivotal intermediate in contemporary drug discovery, particularly in the development of kinase inhibitors. The synthesis is achieved through the regioselective coupling of an indolyl Grignard reagent with 2,4-dichloropyrimidine. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations, and offers a troubleshooting guide to ensure reproducible, high-yield synthesis. The content is designed for researchers in medicinal chemistry and process development, emphasizing the scientific rationale behind each procedural step to facilitate successful implementation and adaptation.

Introduction: Significance and Synthetic Strategy

The fusion of indole and pyrimidine scaffolds has yielded numerous molecules of profound biological importance. This compound, in particular, serves as a key building block for advanced therapeutic agents, including third-generation EGFR inhibitors used in targeted cancer therapies.[1] Its structure allows for subsequent functionalization at the chloro-position, making it a versatile precursor for creating diverse compound libraries.

The synthetic approach detailed herein employs a Grignard reaction, a robust and fundamental carbon-carbon bond-forming method.[2] The strategy involves the deprotonation of indole at the N-1 position using a strong Grignard base (methylmagnesium bromide) to form an in situ indolyl magnesium bromide. This nucleophilic species then undergoes a regioselective coupling reaction with 2,4-dichloropyrimidine. This method is advantageous due to the ready availability of starting materials and its straightforward execution.

Reaction Scheme: Indole is first converted to its Grignard reagent, which then attacks 2,4-dichloropyrimidine to yield the target product.

Reaction Scheme: Synthesis of this compound (Image: A chemical reaction showing Indole reacting with CH3MgBr, then with 2,4-Dichloropyrimidine to form this compound)

Mechanism and Scientific Rationale

The success of this synthesis hinges on understanding the reactivity of the species involved. The overall transformation can be dissected into two primary stages:

  • Formation of the Indolyl Grignard Reagent: The N-H proton of indole is weakly acidic. Treatment with a strong, non-nucleophilic Grignard reagent like methylmagnesium bromide (CH₃MgBr) results in an acid-base reaction. The methyl group of CH₃MgBr deprotonates the indole nitrogen, releasing methane gas and forming the indolyl magnesium bromide salt.[3] This step is critical as it converts the otherwise moderately nucleophilic indole into a potent N-nucleophile.[4][5]

  • Regioselective Nucleophilic Substitution: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the two chlorine atoms activate the ring for substitution. The C4 position is known to be significantly more reactive towards nucleophiles than the C2 position.[6] This enhanced reactivity is due to better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Consequently, the indolyl Grignard reagent selectively attacks the C4 position, displacing the chloride ion to form the desired C-N bond. While this reaction can proceed as a nucleophilic aromatic substitution (SNAr), similar transformations are often catalyzed by transition metals like palladium or nickel in what is known as a Kumada coupling.[7][8][9] However, for highly activated substrates like 2,4-dichloropyrimidine, the uncatalyzed pathway is often efficient.[10]

Below is a diagram illustrating the mechanistic pathway.

G cluster_0 Step 1: Indolyl Grignard Formation cluster_1 Step 2: Regioselective Coupling Indole Indole IndolylMgBr Indolyl-MgBr Indole->IndolylMgBr Deprotonation MeMgBr CH₃MgBr MeMgBr->IndolylMgBr Methane CH₄ (gas) IndolylMgBr->Methane Byproduct IndolylMgBr_ref Indolyl-MgBr DCP 2,4-Dichloropyrimidine Intermediate Meisenheimer-like Intermediate DCP->Intermediate Product This compound Intermediate->Product Chloride Elimination MgBrCl MgBrCl Product->MgBrCl Salt Byproduct IndolylMgBr_ref->Intermediate Nucleophilic Attack at C4

Caption: Mechanistic pathway for the synthesis.

Critical Safety Considerations: A Mandate for Caution

Grignard reactions are inherently hazardous due to the pyrophoric and water-reactive nature of the reagents and the high flammability of the ethereal solvents used.[11][12] Strict adherence to safety protocols is non-negotiable.

  • Inert Atmosphere: Grignard reagents react violently with water and oxygen.[13][14] The entire apparatus must be meticulously flame- or oven-dried to remove adsorbed moisture, and the reaction must be conducted under a positive pressure of an inert gas (e.g., Nitrogen or Argon).[15] Schlenk line techniques are highly recommended.[14]

  • Solvent Hazards: Tetrahydrofuran (THF) and diethyl ether are extremely flammable and can form explosive peroxides.[13] Always use these solvents in a certified chemical fume hood, and ensure no ignition sources are present. Anhydrous THF is preferred due to its higher boiling point, which can help control exotherms.[11]

  • Exothermic Reaction: The formation and subsequent reaction of Grignard reagents are exothermic.[12][13] The initial addition of reagents must be slow and controlled, with an ice bath readily available to manage the reaction temperature and prevent a runaway scenario.[14]

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or heavy-duty nitrile) must be worn.[11][14] Working alone when performing a Grignard reaction is strongly discouraged.[14]

  • Quenching: The reaction must be quenched carefully by the slow, controlled addition of a quenching solution (e.g., saturated aqueous ammonium chloride) while cooling in an ice bath. Never add water directly to an unquenched Grignard reaction mixture.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for gram-scale synthesis.[10]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
Indole117.1510.085.362.5
2,4-Dichloropyrimidine148.985.134.231.0
Methylmagnesium Bromide (3M in THF)-28.5 mL85.362.5
Anhydrous Tetrahydrofuran (THF)-~100 mL--
Saturated aq. NH₄Cl-~50 mL--
Ethyl Acetate-~150 mL--
n-Hexane-~50 mL--
Anhydrous Sodium Sulfate-As needed--
Equipment Setup Workflow

A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a thermometer. The entire setup must be rigorously dried before use.

G cluster_workflow Experimental Workflow A 1. Assemble & Dry Glassware Flame-dry under vacuum or oven-dry at 120°C overnight. B 2. Inert Atmosphere Setup Assemble hot, purge with N₂/Ar while cooling. A->B C 3. Reagent Addition Add Indole & THF to flask. Add CH₃MgBr to dropping funnel. B->C D 4. Grignard Formation Cool flask to 0°C. Add CH₃MgBr dropwise. C->D E 5. Coupling Reaction Add 2,4-dichloropyrimidine solution. Heat to 70°C and monitor. D->E F 6. Workup & Purification Cool, quench with aq. NH₄Cl. Extract, dry, and concentrate. Recrystallize. E->F

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Formation of Indolyl Magnesium Bromide

  • To the flame-dried, nitrogen-purged 250 mL three-neck flask, add indole (10.0 g, 85.36 mmol) and anhydrous THF (50 mL).

  • Stir the mixture until the indole is fully dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add methylmagnesium bromide (28.5 mL of 3M solution in THF, 85.36 mmol) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 5°C.

  • Causality Check: Vigorous bubbling (methane evolution) should be observed. The formation of a slurry or precipitate is normal.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 1 hour to ensure complete formation of the Grignard reagent.[10]

Part B: Coupling with 2,4-Dichloropyrimidine 7. In a separate dry flask, dissolve 2,4-dichloropyrimidine (5.1 g, 34.23 mmol) in anhydrous THF (20 mL). 8. Add this solution to the indolyl Grignard mixture at 0°C. 9. After the addition, remove the ice bath and allow the reaction to warm to room temperature. 10. Heat the reaction mixture to 70°C and maintain this temperature for 5 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc).[10]

Part C: Workup and Purification 11. After 5 hours, stop heating and cool the reaction flask to 0°C in an ice bath. 12. Critical Step: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL) dropwise. An exothermic reaction and gas evolution will occur. Ensure the addition is slow enough to keep the temperature below 20°C. 13. Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). 14. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). 15. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude solid.[10] 16. Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[10] 17. Filter the resulting crystals, wash with cold hexane, and dry under vacuum to yield this compound as a light-yellow solid. A typical yield is around 60-70%.[10]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Wet glassware or reagents.- Impure magnesium (if preparing Grignard from scratch).- Solvent not anhydrous.- Rigorously dry all glassware and use freshly opened anhydrous solvents.[15]- Ensure high-quality Grignard reagent is used.
Low Product Yield - Incomplete Grignard formation due to moisture contamination.- Insufficient reaction time or temperature.- Loss of product during workup or purification.- Re-verify anhydrous setup and reagent quality.[2]- Extend reaction time at 70°C, monitoring by TLC until starting material is consumed.- Optimize recrystallization solvent system and volume to minimize solubility of the product in the mother liquor.
Formation of Side Products - Di-substitution on the pyrimidine ring.- Reaction of Grignard with the ester of ethyl acetate during workup (if used prematurely).- Use of excess indole Grignard can lead to di-substitution. Adhere to the stoichiometry.- Ensure the Grignard reagent is fully quenched with NH₄Cl before introducing ethyl acetate for extraction.[16]
Product is Oily or Fails to Crystallize - Presence of residual solvent or impurities.- Ensure the crude product is fully dried under high vacuum to remove residual THF.- Attempt purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) before attempting recrystallization again.[10]

Conclusion

The Grignard-mediated synthesis of this compound is a reliable and scalable method for producing this high-value pharmaceutical intermediate. By understanding the underlying mechanism and adhering strictly to anhydrous reaction conditions and safety protocols, researchers can consistently achieve high yields of the desired product. This protocol provides a validated starting point for laboratory synthesis and further process optimization.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online]. Available at: [Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. [Online]. Available at: [Link]

  • Wikipedia. Bartoli indole synthesis. [Online]. Available at: [Link]

  • ChemInform Abstract. (2015). Grignard Reactions Involving Halogenated Pyrimidines. [Online]. Available at: [Link]

  • Pharmaffiliates. Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate. [Online]. Available at: [Link]

  • American Chemical Society. Grignard Reaction. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online]. Available at: [Link]

  • YouTube. (2024). Grignard reaction safety. [Online]. Available at: [Link]

  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Online]. Available at: [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Online]. Available at: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Online]. Available at: [Link]

  • YouTube. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Online]. Available at: [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Online]. Available at: [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Online]. Available at: [Link]

  • Semantic Scholar. The Indole Grignard Reagents. [Online]. Available at: [Link]

  • ResearchGate. (1969). The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Online]. Available at: [Link]

  • Wikipedia. Kumada coupling. [Online]. Available at: [Link]

  • Google Patents. (2017). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. [Online].
  • Pharmaffiliates. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. [Online]. Available at: [Link]

  • Wikipedia. Grignard reaction. [Online]. Available at: [Link]

  • ResearchGate. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Online]. Available at: [Link]

  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. [Online]. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-(2-Chloropyrimidin-4-yl)-1H-indole in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole-Pyrimidine Scaffold

The 3-(2-chloropyrimidin-4-yl)-1H-indole core is a privileged scaffold in modern medicinal chemistry, most notably as the foundational structure for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Its significance lies in the strategic positioning of reactive and interactive moieties. The indole ring serves as a crucial recognition element, often inserting into the adenine-binding region of the kinase ATP pocket. The pyrimidine ring acts as a versatile linker, while the chlorine atom at the C2 position provides a reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution or cross-coupling reactions. This arrangement has been masterfully exploited in the development of Osimertinib (AZD9291), a clinically approved covalent inhibitor for treating non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2]

This guide provides a detailed exploration of how the this compound scaffold can be systematically utilized in Structure-Activity Relationship (SAR) studies. We will dissect the rationale behind structural modifications, provide detailed synthetic protocols for analog generation, and outline a standard biochemical assay for evaluating inhibitory activity.

Core Scaffold Synthesis: Building the Foundation

The synthesis of the core scaffold is the critical first step. Several methods exist, with the Grignard-based approach being a common and effective route. The following protocol details the synthesis of the parent scaffold and its subsequent N-methylation, a common modification to enhance cell permeability and modulate binding interactions.

Protocol 1: Synthesis of this compound

This protocol employs a Grignard reaction between indole and 2,4-dichloropyrimidine.

Materials:

  • Indole

  • Tetrahydrofuran (THF), anhydrous

  • Methylmagnesium bromide (3M solution in 2-methyltetrahydrofuran)

  • 2,4-Dichloropyrimidine

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • n-Hexane

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Reaction flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

  • Add indole (e.g., 236.0 g, 2.02 mol) and anhydrous tetrahydrofuran (1200 mL) to a dry reaction flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methylmagnesium bromide solution (672 mL, 3 mol/L) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour. The formation of the indolyl Grignard reagent is observed.

  • Add 2,4-dichloropyrimidine (e.g., 120.0 g, 0.81 mol) to the mixture and continue stirring at 0°C for an additional hour.

  • Gradually warm the reaction mixture to 70°C and stir for 5 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding ethyl acetate (600 mL) followed by saturated ammonium chloride solution (1200 mL).

  • Stir vigorously to separate the organic and aqueous layers.

  • Extract the aqueous phase with ethyl acetate. Combine all organic phases.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a yellow solid.

  • For purification, add ethyl acetate (1200 mL) to the solid and heat until fully dissolved.

  • Slowly add n-hexane (1200 mL) dropwise to induce recrystallization.

  • Cool the mixture to room temperature, filter the resulting precipitate, and dry under vacuum to obtain this compound as a light yellow solid (Typical yield: ~66%).[3]

Protocol 2: N-Methylation of the Indole Core

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (CH₃I)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a cooled (0°C) solution of this compound (e.g., 8.17 g, 35.57 mmol) in anhydrous THF (250 mL), add sodium hydride (e.g., 1.71 g, 42.68 mmol, 60% dispersion) in small portions.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add methyl iodide (e.g., 2.67 mL, 42.68 mmol) dropwise and continue stirring at 0°C for 3 hours.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution (25 mL).

  • Dilute the mixture with EtOAc (100 mL) and wash successively with saturated NaHCO₃ (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Structure-Activity Relationship (SAR) Exploration

The power of the this compound scaffold lies in its amenability to systematic modification at key positions to optimize potency, selectivity, and pharmacokinetic properties. The development of Osimertinib provides an excellent case study.[1][4][5] The primary goal was to develop an inhibitor that is potent against EGFR sensitizing mutations (e.g., L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][4]

The core SAR strategy involves the diversification at the C2 position of the pyrimidine ring via nucleophilic aromatic substitution, typically a Buchwald-Hartwig amination, to introduce a substituted aniline moiety. This aniline is further functionalized with a Michael acceptor (e.g., acrylamide) to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.

SAR_Workflow Core 3-(2-Chloropyrimidin-4-yl) -1H-indole Scaffold C2_Mod C2-Position Diversification (Buchwald-Hartwig Amination) Core->C2_Mod Key Reaction Indole_Mod Indole Ring Modification (e.g., N-Alkylation) Core->Indole_Mod Aniline_Mod Aniline Moiety Modification (Covalent Warhead & Side Chains) C2_Mod->Aniline_Mod Activity_Assay Biological Evaluation (EGFR Kinase Assays) Indole_Mod->Activity_Assay Aniline_Mod->Activity_Assay SAR_Analysis SAR Analysis & Lead Optimization Activity_Assay->SAR_Analysis SAR_Analysis->C2_Mod Iterate SAR_Analysis->Indole_Mod SAR_Analysis->Aniline_Mod

Caption: General workflow for SAR studies using the indole-pyrimidine scaffold.

Key Modification Points:
  • Indole N1-Position: Substitution at this position, typically with a small alkyl group like methyl, can improve metabolic stability and cellular potency.

  • Pyrimidine C2-Position: This is the primary point of diversification. The chlorine atom is displaced by an amine, typically a substituted aniline.

  • Aniline Moiety:

    • Covalent Warhead: An acrylamide group is introduced to form an irreversible covalent bond with Cys797 of EGFR. This is a hallmark of third-generation EGFR inhibitors.

    • Solubilizing Group: A basic amine, such as dimethylamine or a morpholine group, is often incorporated into a side chain on the aniline ring. This group enhances aqueous solubility and can form a key hydrogen bond with Asn842 in the EGFR active site, contributing to potency.

Data Presentation: SAR of Osimertinib Precursors

The following table, adapted from the seminal work on the discovery of AZD9291 (Osimertinib), illustrates the SAR principles.[4] The compounds share the N-methylated 3-(pyrimidin-4-yl)-1H-indole core and vary in the substituted aniline moiety attached at the pyrimidine C2-position.

CompoundAniline Moiety (R)EGFR L858R/T790M IC₅₀ (nM)EGFR WT IC₅₀ (nM)Selectivity Ratio (WT/Mutant)
1 N-(2-(dimethylamino)ethyl)-N-methyl-acrylamide1249041
2 N-(2-(diethylamino)ethyl)-N-methyl-acrylamide2168032
3 N-(2-(morpholin-4-yl)ethyl)-N-methyl-acrylamide1580053
Osimertinib N-(2-(dimethylamino)ethyl)-N-methyl-acrylamide + Indazole11818

Data is illustrative and derived from published research for comparative purposes.[4]

Analysis of SAR:

  • Basic Side Chain: The presence of a tertiary amine (dimethylamino, diethylamino, morpholino) is critical for potent inhibition of the mutant EGFR. These groups are believed to occupy a region near the solvent front and improve physicochemical properties.

  • Selectivity: All compounds show significant selectivity for the mutant EGFR over the wild-type form. This is a key attribute for minimizing on-target toxicities like skin rash and diarrhea, which are associated with WT EGFR inhibition.

  • Further Optimization: The evolution to Osimertinib involved replacing a simple phenyl ring with an indazole moiety, which further optimized binding interactions and led to a significant increase in potency against the target mutant EGFR.

Protocols for Analog Synthesis and Evaluation

Protocol 3: Buchwald-Hartwig Amination for C2-Diversification

This protocol provides a general method for coupling various anilines to the 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole core.

Materials:

  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole

  • Substituted aniline (e.g., N-(2-(dimethylamino)ethyl)-5-amino-2-methoxy-N-methylbenzamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable biarylphosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 equiv), the substituted aniline (1.1 equiv), Cs₂CO₃ (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Xantphos (0.10 equiv).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Buchwald_Hartwig cluster_conditions Conditions IndolePyrimidine 3-(2-Chloropyrimidin-4-yl) -1-methyl-1H-indole Product Coupled Product (Indole-Pyrimidine-Aniline) IndolePyrimidine->Product Aniline Substituted Aniline (R-NH2) Aniline->Product Catalyst Pd(OAc)2 / Xantphos Base Cs2CO3 Solvent Dioxane, 110°C

Caption: Key components of the Buchwald-Hartwig amination reaction.

Protocol 4: Biochemical Assay for EGFR T790M Kinase Inhibition

This protocol describes a representative in vitro assay to determine the IC₅₀ of synthesized compounds against mutant EGFR, using a luminescence-based ADP detection method.

Materials:

  • Recombinant human EGFR (L858R/T790M) enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute further into the assay buffer to the desired final concentrations (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • Add 2.5 µL of test compound solution (or DMSO for control wells) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the EGFR T790M enzyme and the peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer (final concentration should be at or near the Km for ATP).

  • Kinase Reaction: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • ADP Detection (Following Kit Instructions):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (no inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[6][7][8]

In NSCLC, activating mutations (e.g., L858R) cause constitutive, ligand-independent activation of these pathways. First-generation TKIs can inhibit this activity. However, the secondary T790M "gatekeeper" mutation increases the receptor's affinity for ATP, rendering these inhibitors ineffective.[2] Third-generation inhibitors based on the this compound scaffold are designed to overcome this. They form a covalent bond with Cys797, located near the ATP-binding pocket, allowing them to effectively shut down the hyperactive mutant kinase, even in the presence of high ATP concentrations.[5][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Osimertinib (Indole-Pyrimidine Derivative) Inhibitor->EGFR Covalent Inhibition (at Cys797)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold is a validated and highly versatile starting point for the discovery of potent and selective kinase inhibitors. The synthetic tractability at the C2-pyrimidine position allows for extensive SAR exploration, enabling the fine-tuning of inhibitory profiles against specific kinase mutants while sparing their wild-type counterparts. The success of Osimertinib has cemented the importance of this core structure. However, the emergence of further resistance mutations, such as C797S, which abrogates the covalent binding mechanism, necessitates the continued evolution of this scaffold.[5][9][10] Future SAR studies will likely focus on developing non-covalent inhibitors based on the same indole-pyrimidine core or exploring alternative reactive groups to target different residues within the kinase domain, ensuring this scaffold remains at the forefront of targeted cancer therapy research.

References

  • Finlay, M. R. V., Anderton, M., Ashton, S., Ballard, P., Bethel, P. A., Box, M. R., ... & Wrigley, G. L. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–867. [Link]

  • Patel, H., & Pawara, R. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). Bioorganic & Medicinal Chemistry, 109, 117796. [Link]

  • Finlay, M. R. V., Anderton, M., Ashton, S., Ballard, P., Bethel, P. A., Box, M. R., ... & Wrigley, G. L. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]

  • Le, X., Puri, S., & Negrao, M. V. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. Cancers, 15(3), 844. [Link]

  • BIOENGINEER.ORG. (2024). Osimertinib Resistance and EGFR Mutations in NSCLC Treatment. [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. MedChemComm, 8(5), 863-875. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Song, J., Yoo, J., Kwon, A., Kim, D., Nguyen, H. K., Lee, B. Y., & Pae, A. N. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLoS ONE, 10(9), e0138823. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The inherent nucleophilicity of the indole ring, particularly at the C3 position, and the electrophilic nature of 2,4-dichloropyrimidine form the basis of the most common synthetic strategies. However, the success of this reaction is highly dependent on careful control of reaction conditions to manage regioselectivity and minimize side reactions. This guide will explore the troubleshooting of two primary synthetic routes: the Lewis acid-catalyzed Friedel-Crafts type reaction and the Grignard-mediated synthesis.

Troubleshooting Guide: Synthesis Methods

This section is divided into the primary synthetic methodologies for preparing this compound. Each section is presented in a question-and-answer format to directly address potential issues.

Method 1: Lewis Acid-Catalyzed Friedel-Crafts Type Reaction

This approach involves the direct reaction of indole with 2,4-dichloropyrimidine in the presence of a Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[1]

cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up and Purification start_indole Indole add_indole Add indole dropwise start_indole->add_indole start_pyrimidine 2,4-Dichloropyrimidine dissolve Dissolve 2,4-dichloropyrimidine in anhydrous solvent (e.g., DME) start_pyrimidine->dissolve start_lewis Anhydrous Lewis Acid (e.g., FeCl₃) add_lewis Add Lewis acid in portions start_lewis->add_lewis cool Cool reaction mixture dissolve->cool cool->add_lewis add_lewis->add_indole heat Heat to reaction temperature (e.g., 50°C) and stir add_indole->heat quench Quench with MeOH/Water heat->quench filter Filter the precipitate quench->filter wash Wash with cold solvent filter->wash dry Dry under reduced pressure wash->dry purify Purify (e.g., recrystallization or column chromatography) dry->purify

Caption: Workflow for the Lewis Acid-Catalyzed Synthesis.

Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What are the likely causes?

A1: Low conversion in Friedel-Crafts reactions is a common issue. Here are the primary factors to investigate:

  • Inactive Lewis Acid: Lewis acids like FeCl₃ and AlCl₃ are extremely sensitive to moisture.[2] If the catalyst has been exposed to the atmosphere, it can become hydrated, significantly reducing its activity.

    • Solution: Use a freshly opened bottle of the anhydrous Lewis acid or one that has been properly stored in a desiccator. The catalyst should be a fine powder; clumps may indicate hydration.

  • Insufficient Catalyst Loading: The product, being a nitrogen-containing heterocycle, can coordinate with the Lewis acid, effectively sequestering it from the reaction.

    • Solution: While catalytic amounts are sometimes effective, stoichiometric amounts of the Lewis acid are often required to drive the reaction to completion.[3]

  • Low Reaction Temperature: The activation energy for the C-C bond formation may not be met at lower temperatures.

    • Solution: Ensure the reaction is heated appropriately. A temperature of around 50°C is often a good starting point.[1] Monitor the reaction by TLC to track the consumption of starting materials.

  • Purity of Starting Materials: Impurities in your indole or 2,4-dichloropyrimidine can interfere with the reaction.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or distill if necessary.

Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?

A2: Indoles are electron-rich and can be prone to polymerization or degradation under strongly acidic conditions, especially at elevated temperatures.[4]

  • Overly Harsh Conditions: High concentrations of a strong Lewis acid or excessive temperatures can lead to decomposition.

    • Solution:

      • Temperature Control: Add the Lewis acid portion-wise to the cooled reaction mixture to manage any initial exotherm.[1] Avoid unnecessarily high reaction temperatures.

      • Lewis Acid Choice: Consider a milder Lewis acid, such as ZrCl₄, which has been shown to be effective in Friedel-Crafts acylations of indoles with reduced side reactions.[5][6]

      • Slow Addition: Add the indole solution dropwise to the mixture of 2,4-dichloropyrimidine and Lewis acid to maintain a low concentration of the indole and minimize self-reaction.

Q3: My product is contaminated with a significant amount of an isomer. How can I improve the regioselectivity for the C3 position?

A3: While the C3 position of indole is the most nucleophilic and generally favored for electrophilic substitution, reaction at other positions (like C2 or N1) can occur.[7][8]

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity.

    • Solution:

      • N-Protection: Protecting the indole nitrogen with a suitable group (e.g., tosyl or Boc) can prevent N-arylation and may influence the C3/C2 selectivity.[9][10] However, this adds extra steps to the synthesis.

      • Lewis Acid Optimization: Different Lewis acids can exhibit different selectivities. It may be necessary to screen a few options (e.g., FeCl₃, AlCl₃, ZnCl₂, ZrCl₄) to find the optimal conditions for your specific substrate.[8][11]

Method 2: Grignard-Mediated Synthesis

This method involves the deprotonation of indole with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to form the indolyl Grignard reagent, which then acts as a nucleophile towards 2,4-dichloropyrimidine.[12]

cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up and Purification start_indole Indole dissolve_indole Dissolve indole in anhydrous THF start_indole->dissolve_indole start_grignard Grignard Reagent (e.g., CH₃MgBr) add_grignard Add Grignard reagent dropwise start_grignard->add_grignard start_pyrimidine 2,4-Dichloropyrimidine add_pyrimidine Add 2,4-dichloropyrimidine start_pyrimidine->add_pyrimidine cool_indole Cool to 0°C under N₂ dissolve_indole->cool_indole cool_indole->add_grignard form_indolyl_grignard Stir to form indolyl Grignard add_grignard->form_indolyl_grignard form_indolyl_grignard->add_pyrimidine heat_reaction Warm to RT and then heat (e.g., 70°C) add_pyrimidine->heat_reaction quench_reaction Quench with saturated NH₄Cl(aq) heat_reaction->quench_reaction extract Extract with organic solvent (e.g., Ethyl Acetate) quench_reaction->extract wash_organic Wash, dry, and concentrate extract->wash_organic purify_product Purify (e.g., recrystallization or column chromatography) wash_organic->purify_product

Caption: Workflow for the Grignard-Mediated Synthesis.

Q1: My reaction is not proceeding, and I'm recovering unreacted indole. What is the problem?

A1: The most common reason for the failure of a Grignard reaction is the presence of moisture or other protic sources.

  • Moisture Contamination: Grignard reagents are extremely basic and will be quenched by even trace amounts of water.[5] This will consume your Grignard reagent and prevent the deprotonation of indole.

    • Solution:

      • Dry Glassware and Reagents: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., THF, diethyl ether).

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Poor Quality Grignard Reagent: The Grignard reagent itself may have degraded.

    • Solution: Use a freshly prepared or recently titrated Grignard reagent.

Q2: I am getting a mixture of C3- and N-arylated products. How can I favor C3-arylation?

A2: The indolyl Grignard reagent exists in equilibrium between the N-magnesio and C3-magnesio forms. The reaction conditions can influence which form is more reactive.

  • Solvent Effects: The solvent can influence the position of the equilibrium.

    • Solution: While THF is commonly used, exploring other ethereal solvents might shift the equilibrium and improve C3 selectivity.

  • Temperature: The reaction temperature can affect the relative rates of N- vs. C-arylation.

    • Solution: Experiment with the reaction temperature after the addition of 2,4-dichloropyrimidine. Sometimes, lower temperatures can favor one isomer over the other.

Q3: The reaction is producing a significant amount of a di-substituted indole byproduct. How can this be avoided?

A3: Di-substitution can occur if the initially formed product reacts further with the indolyl Grignard reagent or if both chloro-substituents on the pyrimidine react.

  • Stoichiometry Control: An excess of the indolyl Grignard reagent can lead to further reactions.

    • Solution: Carefully control the stoichiometry of the reagents. Use a slight excess of indole relative to the Grignard reagent to ensure all the Grignard is consumed in the initial deprotonation. The amount of 2,4-dichloropyrimidine should be the limiting reagent.[13]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote side reactions.

    • Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.

General FAQs and Purification Guide

Q1: I'm struggling to purify my final product. It seems to be very polar and streaks on the silica gel column.

A1: Polar, nitrogen-containing heterocyclic compounds can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica surface.

  • Chromatography Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in your methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or reversed-phase silica gel (C18).[14]

  • Recrystallization: This can be a very effective method for obtaining high-purity material, provided a suitable solvent system can be found.

    • Solution: Screen a variety of solvents and solvent mixtures to find one in which your product is soluble when hot but sparingly soluble when cold. A mixture of a polar solvent like ethyl acetate or methanol with a non-polar solvent like hexane can be effective.[13][15]

Q2: My 2,4-dichloropyrimidine starting material appears discolored. Can I still use it?

A2: 2,4-Dichloropyrimidine can be susceptible to hydrolysis over time, especially if exposed to moisture, which can lead to the formation of hydroxypyrimidines.[16] These impurities can complicate the reaction and purification.

  • Solution: It is best to use high-purity 2,4-dichloropyrimidine. If you suspect it has degraded, it can be purified by distillation or recrystallization.

Q3: Can I use palladium-catalyzed cross-coupling reactions for this synthesis?

A3: Yes, palladium-catalyzed reactions, such as Suzuki or direct C-H arylation, are powerful methods for forming C-C bonds between indoles and aryl halides.[17][18][19]

  • Considerations:

    • Suzuki Coupling: This would require the preparation of an indolylboronic acid or a boronic ester, which adds a step to the synthesis.

    • Direct C-H Arylation: This is a more atom-economical approach. However, controlling the regioselectivity (C2 vs. C3) can be challenging and often requires specific directing groups on the indole nitrogen or specialized ligands for the palladium catalyst.[17][18] These methods are at the forefront of organic synthesis and may require more optimization than the classical methods described above.

Summary of Key Optimization Parameters

ParameterFriedel-Crafts MethodGrignard MethodRationale
Moisture Control CriticalAbsolutely CriticalLewis acids and Grignard reagents are highly sensitive to water.
Temperature Moderate heating (e.g., 50°C)Initial cooling (0°C), then heating (e.g., 70°C)To overcome activation energy barriers and control exotherms.
Stoichiometry Stoichiometric Lewis acid may be neededCareful control of indole/Grignard/pyrimidine ratioProduct can complex with Lewis acid; excess Grignard can lead to side reactions.
Solvent Anhydrous non-protic (e.g., DME, 1,2-dichloroethane)Anhydrous ethereal (e.g., THF)To ensure reagent stability and solubility.
Regiocontrol Influenced by Lewis acid choiceInfluenced by solvent and temperatureTo maximize the yield of the desired C3-isomer.

References

  • BenchChem. (2025). Troubleshooting low conversion rates in Friedel-Crafts acylation. BenchChem Technical Support Center.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • ResearchGate. (n.d.). Optimization using Lewis acids [Table].
  • Chemistry Steps. (2022).
  • MDPI. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Indole arylation with different N‐protecting groups.
  • PMC. (n.d.).
  • DigitalCommons@URI. (n.d.). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups.
  • NSF Public Access Repository. (n.d.).
  • PubMed. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively.
  • ResearchGate. (n.d.).
  • Guidechem. (n.d.). How to Prepare this compound?.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Mechanochemical C−H Arylation and Alkylation of Indoles Using 3 d Transition Metal and Zero‐Valent Magnesium.
  • SciSpace. (n.d.). Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups.
  • PubMed. (2011).
  • PubMed. (2024). Mechanochemical C-H Arylation and Alkylation of Indoles Using 3 d Transition Metal and Zero-Valent Magnesium.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.
  • PubMed. (2025).
  • PMC. (2021).
  • NIH. (2020).
  • ResearchG
  • Indian Academy of Sciences. (n.d.). The crafting of uracils with enhanced stacking potential.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). THE CHEMISTRY OF THE INDOLE GRIGNARD REAGENT: I.
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Waters Corporation. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2022).
  • PMC. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines.
  • MDPI. (n.d.).

Sources

Technical Support Center: Purification of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Chloropyrimidin-4-yl)-1H-indole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address challenges encountered during the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for targeted therapies, achieving high purity is critical for downstream success. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes.

Section 1: Understanding the Compound and Common Challenges

This compound is a nitrogen-containing heterocyclic compound. Its structure, featuring both a basic pyrimidine ring and a weakly acidic indole N-H group, presents unique purification challenges. The nitrogen atoms can interact with acidic stationary phases like silica gel, leading to poor separation, while the indole ring can be susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: My crude reaction product is a dark, oily residue. How should I begin the purification?

A: An initial work-up to isolate a solid is the best first step. Oily residues often contain residual high-boiling solvents (e.g., DME, THF) or non-polar byproducts. Attempt a trituration or slurry.

  • Procedure: Add a non-polar solvent in which your product is poorly soluble, such as n-hexane or diethyl ether, to the crude oil. Stir or sonicate the mixture vigorously. This will often cause the desired product to precipitate as a solid while washing away non-polar impurities.

  • Causality: The significant polarity difference between the target compound and the non-polar solvent forces the product out of the solution, allowing for isolation by simple filtration. One synthetic route describes precipitating the product from the reaction mixture by adding a methanol/water mixture, which serves a similar function of adding an anti-solvent.[1]

Q2: What are the most likely impurities I need to remove?

A: Impurities are typically derived from the synthesis method. Common syntheses involve the reaction of indole with 2,4-dichloropyrimidine.[2]

  • Unreacted Starting Materials: Indole and 2,4-dichloropyrimidine.

  • Reaction Byproducts: Regioisomers or di-substituted products from uncontrolled reactivity.

  • Oxidation Products: Indoles can oxidize in the presence of air, leading to colored impurities, which may present as a pink or yellowish haze.[3]

  • Dehalogenated Impurities: In subsequent reaction steps or during certain purification conditions (e.g., catalytic hydrogenation), the chlorine atom can be replaced by hydrogen, creating a des-chloro impurity that can be difficult to remove later.[4]

Q3: My TLC plate shows significant streaking or tailing for my product spot. What does this mean?

A: Streaking is a classic sign of strong interaction between your compound and the stationary phase, which for TLC is typically acidic silica gel. The basic nitrogen atoms on the pyrimidine ring are likely adsorbing too strongly to the acidic silanol groups on the silica surface.[5] This is a critical issue to resolve before attempting column chromatography, as it predicts poor separation.

Section 2: Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for purifying this compound, especially from closely related impurities.[2] However, success depends on correctly addressing the compound's chemical nature.

Logical Flow for Chromatography Troubleshooting

G start Start: Crude Sample Analysis tlc Run Analytical TLC (e.g., 50% EtOAc/Hexane) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc streaking Issue: Spot is Streaking? eval_tlc->streaking add_modifier Solution: Add 0.5-1% Triethylamine (Et3N) or NH4OH to Mobile Phase streaking->add_modifier Yes separation Issue: Poor Separation (ΔRf < 0.2)? streaking->separation No re_run_tlc Re-run TLC with Modifier add_modifier->re_run_tlc re_run_tlc->eval_tlc change_solvent Solution: Test New Solvent Systems (e.g., DCM/MeOH, Toluene/Acetone) separation->change_solvent Yes rf_value Issue: Rf Value Optimal? (0.2 - 0.4) separation->rf_value No change_solvent->tlc adjust_polarity Solution: Adjust Solvent Ratio rf_value->adjust_polarity No proceed Proceed to Flash Column Chromatography rf_value->proceed Yes adjust_polarity->tlc

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(2-chloropyrimidin-4-yl)-1H-indole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a key synthetic intermediate, maintaining its integrity in solution is paramount for reproducible and accurate results. This guide addresses common stability issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've prepared a solution of this compound in an aqueous buffer for my assay. After a short time, I observe a new, more polar peak by HPLC analysis and my assay results are inconsistent. What is the likely cause?

This is a classic stability issue with this class of compounds. The new, more polar species is almost certainly the hydrolyzed product, 3-(2-hydroxypyrimidin-4-yl)-1H-indole .

Causality: The core of the problem lies in the 2-chloropyrimidine moiety. The chlorine atom at the C2 position of the pyrimidine ring is highly electrophilic and, therefore, extremely susceptible to nucleophilic substitution. In aqueous or protic solutions (like methanol), water or alcohol molecules act as nucleophiles, displacing the chloride ion to form the corresponding hydroxypyrimidine (or pyrimidone tautomer). This hydrolysis reaction is a well-documented and often rapid degradation pathway for 2-chloropyrimidines.[1][2] Studies have shown that the 2-chloro isomer hydrolyzes significantly faster than 4- or 6-chloro isomers, making your compound particularly vulnerable.[1]

Caption: Primary hydrolytic degradation pathway.

Question 2: Beyond hydrolysis, what other degradation mechanisms should I be aware of?

While hydrolysis is often the primary concern, the indole ring system introduces a second major pathway: oxidation and photodegradation .

Causality:

  • Oxidation: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation by atmospheric oxygen dissolved in your solvent.[3] This process can be catalyzed by trace metals and light, leading to a complex mixture of colored, often polymeric, byproducts. The unsubstituted N-H group is a potential site for radical formation, which can propagate degradation.[3]

  • Photodegradation: Indole derivatives are known to be photosensitive.[4] They can absorb UV and even visible light, leading to an excited state that can undergo various reactions, including photoionization and subsequent degradation.[5] This is particularly relevant for experiments conducted on the benchtop under ambient lighting for extended periods.

Question 3: How can I proactively minimize degradation and improve the stability of my compound in solution?

A multi-faceted approach focusing on solvent choice, pH, temperature, and light/air exclusion is critical. The optimal conditions depend on balancing compound stability with the requirements of your downstream application.

Troubleshooting Guide: Minimizing Degradation

Parameter Problem Scientific Rationale Recommended Solution
Solvent Use of protic solvents (H₂O, MeOH, EtOH) or buffers. Protic solvents are nucleophiles that directly cause hydrolysis of the 2-chloro group.[1][6] For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF . Prepare aqueous dilutions immediately before use.
pH Acidic or strongly basic conditions in aqueous solutions. Hydrolysis of 2-chloropyrimidines is often catalyzed by acid.[1] Strong base can also promote substitution. If an aqueous buffer is required, maintain a neutral pH (7.0 - 7.5) . Avoid acidic buffers (e.g., acetate, citrate).
Temperature Storage at room temperature or 4°C for extended periods. Degradation reactions are kinetic processes; their rates increase with temperature. Prepare stock solutions fresh. If storage is necessary, flash-freeze aliquots in anhydrous solvent and store at -80°C . Avoid repeated freeze-thaw cycles.
Light Exposure to ambient or UV light. Indoles are photosensitive and can undergo photodegradation.[4][5] Work in low-light conditions. Store all solutions in amber vials or vials wrapped in aluminum foil.

| Atmosphere | Presence of dissolved oxygen in the solvent. | The electron-rich indole ring is prone to oxidation.[3][7] | For long-term storage or sensitive experiments, sparge solvents with an inert gas (Argon or Nitrogen) before preparing solutions. |

Question 4: I need to perform a multi-day experiment. What is the best way to set up my solutions?

For extended experiments, the key is to minimize the time the compound spends in the "unstable" aqueous environment.

  • Master Stock: Prepare a high-concentration master stock (e.g., 10-50 mM) in anhydrous DMSO. Store this at -80°C in small, single-use aliquots.

  • Intermediate Dilution: On the day of the experiment, thaw one aliquot and prepare an intermediate dilution, if needed, also in anhydrous DMSO.

  • Working Solution: Prepare your final working solution in the aqueous assay buffer immediately before adding it to your experiment. Make only the volume you need for that day.

  • Daily Preparation: If the experiment spans multiple days, repeat steps 2 and 3 each day using a fresh aliquot from the -80°C master stock. Do not use leftover aqueous working solution from the previous day.

Experimental Protocols

Protocol 1: A Guideline for Assessing Compound Stability

This protocol provides a framework to empirically determine the stability of this compound under your specific experimental conditions using HPLC.

StabilityWorkflow A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Dilute to 100 µM in Test Buffers (e.g., PBS pH 7.4, Buffer pH 5.0) A->B C 3. Aliquot into Amber Vials for Each Condition & Timepoint B->C D 4. Analyze T=0 Sample Immediately (Establish Initial Purity & Peak Area) C->D E 5. Store Aliquots under Test Conditions (RT/Light, RT/Dark, 4°C/Dark) C->E G 7. Quantify Remaining Parent Compound (% vs. T=0) and Degradant Peak Area D->G F 6. Analyze Samples at Timepoints (e.g., 2, 8, 24, 48 hours) E->F F->G H 8. Plot % Remaining vs. Time to Determine Stability Profile G->H

Caption: Experimental workflow for stability assessment.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in high-purity, anhydrous DMSO.

  • Test Solutions: Dilute the stock solution to a final concentration (e.g., 50-100 µM) in your desired aqueous buffers. Prepare enough volume for all time points.

  • Time Zero (T=0) Analysis: Immediately after preparing the aqueous solutions, inject a sample onto a calibrated HPLC system. Record the peak area and retention time of the parent compound. This serves as your 100% reference.

  • Incubation: Store the remaining test solutions under various conditions:

    • Condition A: Room Temperature, exposed to ambient light.

    • Condition B: Room Temperature, protected from light (amber vial).

    • Condition C: 4°C, protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject samples from each condition onto the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot this percentage against time for each condition to visualize the degradation rate.

Hypothetical Stability Data Summary

Storage Condition Solvent % Parent Remaining (8h) % Parent Remaining (24h) Primary Degradant Observed
RT, Ambient Light PBS, pH 7.4 75% 40% Hydrolysis Product
RT, Dark PBS, pH 7.4 85% 65% Hydrolysis Product
4°C, Dark PBS, pH 7.4 98% 92% Minor Hydrolysis Product

| -80°C, Dark | Anhydrous DMSO | >99.9% | >99.9% | None Detected |

References

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283-7293. Available at: [Link]

  • Hegedus, L. S., et al. (1997). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 62(18), 6345-6348. Available at: [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. Available at: [Link]

  • Mantzavinos, D., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. Available at: [Link]

  • Chobot, V., et al. (2018). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 8(1), 15998. Available at: [Link]

  • Klein, R., et al. (1979). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 83(11), 1467-1473. Available at: [Link]

  • Brown, D. J., & Foster, R. V. (1965). The Chemistry of Pyrimidines. Part V. The Reduction of Chloropyrimidines. Journal of the Chemical Society, 4911-4915. (Note: While direct link to this specific older paper may vary, its findings are foundational and cited in modern reviews of pyrimidine chemistry).
  • Stapleton, D.R., et al. (2005). The degradation of 2-chloropyridine in water was studied using UV lamp (254 nm, 110 W) and US irradiation. Referenced in Mantzavinos, D. (2006).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Fagnoni, M., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 263-269. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625. Available at: [Link]

  • Kim, J., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5485. Available at: [Link]

  • van der Westhuizen, J. H. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 331-336. Available at: [Link]

  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.

Sources

Scalable synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole, a critical intermediate in numerous pharmaceutical development programs. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its scalable synthesis. We will delve into the most common synthetic routes, providing detailed protocols, troubleshooting guides for issues you may encounter, and insights into ensuring process safety and scalability. Our goal is to equip you with the expertise to confidently and efficiently produce this key molecule.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between the C3 position of an indole nucleus and the C4 position of a pyrimidine ring. Two principal methods have proven effective for this transformation on a laboratory and industrial scale: the Grignard Reaction and the Friedel-Crafts Reaction . A third powerful alternative, the Suzuki-Miyaura Coupling , is also discussed for its versatility and milder conditions.

Each pathway presents a unique set of advantages and challenges related to reagent sensitivity, reaction control, and scalability. Understanding the mechanistic underpinnings of each is crucial for effective troubleshooting and optimization.

G Indole Indole Grignard Route 1: Grignard Reaction Indole->Grignard 1. MeMgBr 2. Add DCP Indole->Grignard FC Route 2: Friedel-Crafts Reaction Indole->FC Lewis Acid (AlCl₃) Indole->FC Suzuki Route 3: Suzuki Coupling (Alternative) Indole->Suzuki DCP 2,4-Dichloropyrimidine DCP->Grignard DCP->Grignard DCP->FC DCP->FC DCP->Suzuki Product This compound Grignard->Product FC->Product Suzuki->Product G start Start Troubleshooting (Low Yield) q1 Did the reaction initiate? (Color change, exotherm) start->q1 s1 Check for Moisture: - Flame-dry glassware - Use anhydrous solvents - Check Grignard reagent quality q1->s1 No q2 Is the starting material (Indole) consumed? q1->q2 Yes s2 Reaction Stalled: - Increase reaction time - Increase temperature after initial addition - Check stoichiometry of reagents q2->s2 Partially / No q3 Is a major byproduct observed (e.g., by TLC/LCMS)? q2->q3 No s3 Side Reactions Likely: - Wurtz Coupling: Ensure slow addition of pyrimidine. - Degradation: Avoid localized overheating. q3->s3 Yes end Optimize Purification (See Section 4) q3->end No

Preventing byproduct formation in the synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis. As Senior Application Scientists, we offer field-proven insights and scientifically grounded protocols to help you navigate the complexities of indole chemistry and achieve high yields of your target compound with minimal byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, a key intermediate for several important pharmaceutical compounds, can be challenging due to the inherent reactivity of the indole nucleus. The most common synthetic routes involve the reaction of an indole nucleophile with 2,4-dichloropyrimidine. This guide will address the primary challenges and byproducts associated with these methods.

Issue 1: Formation of a High Molecular Weight Byproduct, Insoluble in Common Solvents.

Question: During the synthesis, particularly under Friedel-Crafts conditions, I've isolated a significant amount of a high molecular weight byproduct that has poor solubility. What is this byproduct and how can I prevent its formation?

Answer: This is a classic issue in indole chemistry and the byproduct is almost certainly a di-indolylpyrimidine derivative, likely 4,6-di(1H-indol-3-yl)-2-chloropyrimidine .

Causality (The "Why"): The C3 position of indole is highly nucleophilic. After the initial successful substitution at the C4 position of 2,4-dichloropyrimidine, the resulting product, this compound, is still an electron-rich heterocycle. The pyrimidine ring, particularly with the remaining electron-withdrawing chlorine atom, can activate the C6 position for a second nucleophilic aromatic substitution (SNAr) by another molecule of indole. This over-reaction is especially prevalent if the concentration of the indole nucleophile is high relative to the electrophile, or at elevated temperatures.

Identifying the Byproduct:

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the addition of a second indole moiety and the loss of HCl. For C21H14ClN4, the expected [M+H]+ would be around 353.84 m/z.

  • NMR Spectroscopy: The 1H NMR spectrum will show signals for two indole rings for every one pyrimidine ring. You will likely observe a disappearance of the H6 proton signal on the pyrimidine ring and a doubling of the integration for the indole proton signals relative to the remaining pyrimidine proton.

Troubleshooting and Prevention:

The key to preventing di-substitution is to control the stoichiometry and reactivity of the indole nucleophile.

  • Inverse Addition: Instead of adding the 2,4-dichloropyrimidine to the indole solution, slowly add the activated indole nucleophile (e.g., indolyl Grignard) to a solution of 2,4-dichloropyrimidine. This ensures that the electrophile is always in excess relative to the nucleophile, minimizing the chance of a second substitution.

  • Stoichiometric Control: Use a slight excess of 2,4-dichloropyrimidine (e.g., 1.1 to 1.3 equivalents) relative to indole. This helps to consume the indole before it can react a second time.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Grignard-based methods, maintain the temperature at 0°C or below during the addition. For Friedel-Crafts reactions, avoid excessive heating.[1]

  • Lewis Acid Choice: In Friedel-Crafts type reactions, a milder Lewis acid (e.g., ZrCl4, ZnO) can be more selective and reduce the likelihood of over-reaction compared to harsher acids like AlCl3.[1][2]

Issue 2: Mixture of Isomers - N-substituted vs. C3-substituted Product.

Question: My reaction is producing a mixture of the desired C3-substituted indole and an isomeric byproduct. How can I improve the C3-selectivity?

Answer: The isomeric byproduct is likely the N1-substituted isomer, 1-(2-chloropyrimidin-4-yl)-1H-indole . The regioselectivity of indole alkylation/acylation is highly dependent on the reaction conditions, particularly the nature of the indole nucleophile.[3][4][5]

Causality (The "Why"): Indole possesses two primary nucleophilic sites: the C3 carbon and the N1 nitrogen.

  • Indolyl Anion (N-selectivity): When indole is deprotonated with a strong base (like NaH) in a polar aprotic solvent (like DMF or THF), a resonance-stabilized indolyl anion is formed. The negative charge is predominantly localized on the nitrogen atom, making it a "hard" nucleophile. This hard nucleophile preferentially attacks the electrophile at the nitrogen position, leading to N-alkylation.[3]

  • Neutral Indole or Grignard Reagent (C3-selectivity): In Friedel-Crafts reactions (acid-catalyzed), the neutral indole acts as the nucleophile, and electrophilic attack occurs preferentially at the electron-rich C3 position.[6][7] With an indolyl Grignard reagent (prepared using MeMgBr or similar), the N-Mg bond is more covalent in character compared to the N-Na bond. This makes the C3 position more nucleophilic, favoring C3-substitution.[8]

Identifying the Byproducts:

  • TLC Analysis: The N- and C-substituted isomers will likely have different Rf values.

  • NMR Spectroscopy:

    • C3-substituted (Desired Product): The 1H NMR will show a signal for the N-H proton (typically a broad singlet). The proton at the C2 position of the indole will appear as a singlet or doublet.

    • N1-substituted (Byproduct): The N-H proton signal will be absent. The protons at the C2 and C3 positions of the indole will appear as doublets.

Troubleshooting and Prevention:

Method Favoring C3-SubstitutionMethod Favoring N1-Substitution
Grignard-based Synthesis Deprotonation with Strong Base
Use of MeMgBr or EtMgBrUse of NaH, KH, or LDA
Solvent: THF, 2-MeTHF, EtherSolvent: DMF, DMSO
Lewis Acid-catalyzed Friedel-Crafts Phase-Transfer Catalysis
Catalyst: FeCl3, ZrCl4, SnCl4Catalyst: e.g., TBAB with K2CO3
Solvent: DCE, DME

To maximize C3-selectivity, the Grignard-based approach is highly recommended.

Issue 3: Formation of an Isomeric Byproduct with Substitution at the Wrong Pyrimidine Position.

Question: I have isolated an isomer that appears to be a chloropyrimidinyl-indole, but it's not my target compound. What could it be?

Answer: The most probable isomeric byproduct is 3-(4-chloro-pyrimidin-2-yl)-1H-indole . This arises from the nucleophilic attack of indole at the C2 position of 2,4-dichloropyrimidine instead of the C4 position.

Causality (The "Why"): The C2 and C4 positions on the 2,4-dichloropyrimidine ring are both electrophilic and susceptible to nucleophilic attack. The relative reactivity of these positions can be influenced by steric and electronic factors, as well as the reaction conditions. While substitution at C4 is generally favored due to less steric hindrance and the electronic influence of the adjacent nitrogen atoms, reaction at C2 can occur, leading to the formation of the undesired isomer.

Identifying the Byproduct:

  • Mass Spectrometry (MS): The MS will show the same molecular weight as the desired product, making it indistinguishable by this method alone.

  • NMR Spectroscopy: The key difference will be in the coupling patterns and chemical shifts of the pyrimidine protons.

    • Desired Product (C4-substituted): You will observe two doublets for the pyrimidine protons (H5 and H6) with a typical coupling constant (J ≈ 5-6 Hz).

    • C2-substituted Isomer: You will observe two doublets for the pyrimidine protons (H5 and H6) but their chemical shifts and potentially coupling constants will differ from the desired product. Detailed 2D NMR (HSQC, HMBC) would be required for unambiguous assignment.

Troubleshooting and Prevention:

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the C4-substituted isomer.

  • Choice of Nucleophile: The nature of the indolyl nucleophile can influence regioselectivity. The indolyl Grignard reagent often provides better selectivity for the C4 position.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at C2 vs. C4. It is recommended to screen solvents like THF, Dioxane, and Toluene to optimize for the desired isomer.

Optimized Experimental Protocols

Here we provide a detailed, step-by-step methodology for the synthesis of this compound using a Grignard-based approach, which is optimized to minimize the formation of the byproducts discussed above.

Protocol 1: Optimized Grignard-based Synthesis

This protocol is designed to maximize C3-selectivity and minimize di-substitution.

Materials:

  • Indole

  • Methylmagnesium bromide (3M in Diethyl Ether)

  • 2,4-Dichloropyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • n-Hexane

Procedure:

  • Preparation of Indolyl Grignard:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq).

    • Add anhydrous THF (approx. 5-10 mL per gram of indole).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methylmagnesium bromide (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0°C for 1 hour. The formation of the indolylmagnesium bromide should result in a clear or slightly hazy solution.

  • Coupling Reaction (Inverse Addition):

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.2 eq) in anhydrous THF.

    • Cool this solution to 0°C.

    • Slowly transfer the prepared indolyl Grignard solution from the first flask to the 2,4-dichloropyrimidine solution via cannula, keeping the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure this compound.[9]

Visualizing the Process: Diagrams

Reaction Mechanism and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the key side reactions that can occur.

G Indole Indole Grignard Indolyl Magnesium Bromide Indole->Grignard + MeMgBr (Activation) Di_Sub Di-substitution Byproduct Indole->Di_Sub Over-reaction (Side Reaction) DCP 2,4-Dichloropyrimidine Product Desired Product This compound DCP->Product C3 Attack (Desired Pathway) N_Sub N-Alkylation Byproduct DCP->N_Sub N1 Attack (Side Reaction) MeMgBr MeMgBr Grignard->Product C3 Attack (Desired Pathway) Grignard->N_Sub N1 Attack (Side Reaction) Product->Di_Sub Over-reaction (Side Reaction)

Caption: Key reaction pathways in the synthesis.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common problems during the synthesis.

G Start Reaction Complete. Analyze Crude Product (TLC/LC-MS) LowYield Low Yield of Desired Product? Start->LowYield MajorByproduct Major Byproduct Present? LowYield->MajorByproduct Yes Sol_Optimize Optimize Conditions: - Check Grignard quality - Ensure anhydrous conditions - Increase reaction time LowYield->Sol_Optimize No HighMW Byproduct MW > Product? MajorByproduct->HighMW Yes Isomer Byproduct is Isomer of Product? MajorByproduct->Isomer No Sol_DiSub Likely Di-substitution. - Use inverse addition - Control stoichiometry - Lower temperature HighMW->Sol_DiSub Yes Sol_NSub Likely N-Alkylation. - Use Grignard method - Avoid strong bases (NaH) Isomer->Sol_NSub Yes (Check NMR for N-H) Sol_Regio Likely C2 Pyrimidine Isomer. - Lower reaction temp - Screen solvents Isomer->Sol_Regio No (Check Pyrimidine signals) Success High Yield & Purity Achieved Sol_DiSub->Success Sol_NSub->Success Sol_Regio->Success Sol_Optimize->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Zhang, L., Yi, F., Zou, J., & Qu, S. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan Journal of Chemistry.
  • Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., et al. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. Request PDF. Retrieved from [Link]

  • Ael-A, M., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Retrieved from [Link]

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Retrieved from [Link]

  • Gao, F., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Retrieved from [Link]

  • Gao, F., et al. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. Retrieved from [Link]

  • Diaminocyclopentadienone Ruthenium Complex Catalyzed Alkylation of Indoles and Ketones with Primary Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. Retrieved from [Link]

  • Proctor, D. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Retrieved from [Link]

  • Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Retrieved from [Link]

  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., et al. (2012). A facile method for the regioselective Friedel–Crafts acylation of indoles with acyl chlorides catalysed by zinc oxide in an ionic liquid. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Investigation of bisindole-linked pyrimidine moieties: synthesis using strantium-aluminum supported strontium aluminate nanophosphors catalyst, DNA reactivity, and in silico molecular docking studies. (2024). PubMed. Retrieved from [Link]

  • Wang, Q., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2020). MDPI. Retrieved from [Link]

  • Grignard Reactions Involving Halogen
  • Vahdati, S., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.
  • Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. (2006). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. (2021). MDPI. Retrieved from [Link]

  • Syntheses and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone and bis(indolyl)pyrazine: analogues of cytotoxic marine bis(indole) alkaloid. (1998). PubMed. Retrieved from [Link]

  • 2-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide. (1954). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. (2021). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and extensive field experience. Our goal is to empower you to identify, characterize, and mitigate common impurities, thereby enhancing the yield, purity, and scalability of your synthesis.

Introduction to the Synthetic Landscape

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved through two primary routes: a Grignard reaction and a Friedel-Crafts-type reaction. Each pathway, while effective, presents a unique set of challenges, particularly concerning the formation of process-related impurities. Understanding the mechanistic underpinnings of these reactions is paramount to effective troubleshooting.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

A diminished yield of this compound is a frequent challenge that can often be traced back to suboptimal reaction conditions or the degradation of starting materials or products.

Question: My Grignard reaction is resulting in a low yield of the target compound. What are the likely causes and how can I improve it?

Answer: Low yields in the Grignard synthesis of this compound can stem from several factors. The primary considerations should be the quality of your reagents and the precise control of reaction parameters.

  • Moisture and Air Sensitivity: Grignard reagents are notoriously sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. The presence of water will quench the Grignard reagent, significantly reducing the yield.[1]

  • Quality of Magnesium: The surface of magnesium turnings can become passivated by a layer of magnesium oxide. Activation of the magnesium is crucial for initiating the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

  • Reaction Temperature: The formation of the indolylmagnesium halide and its subsequent reaction with 2,4-dichloropyrimidine are temperature-sensitive. The initial formation of the Grignard reagent may require gentle heating to initiate, but the reaction with the dichloropyrimidine should be carefully controlled, often starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature or slightly above.[2]

  • Stoichiometry of Reactants: The molar ratio of the indole, Grignard reagent (e.g., methylmagnesium bromide to deprotonate the indole), and 2,4-dichloropyrimidine is critical. An excess of the Grignard reagent can potentially lead to di-substitution on the pyrimidine ring.

Experimental Protocol: Optimization of the Grignard Reaction

  • Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and assemble under a positive pressure of argon.

  • Grignard Formation: To a stirred suspension of activated magnesium turnings in anhydrous THF, add a solution of the alkyl or aryl halide dropwise to initiate the formation of the Grignard reagent.

  • Indole Deprotonation: Cool the Grignard solution to 0 °C and slowly add a solution of 1H-indole in anhydrous THF. Allow the mixture to stir for 1 hour at this temperature to ensure complete deprotonation.

  • Coupling Reaction: Slowly add a solution of 2,4-dichloropyrimidine in anhydrous THF to the freshly prepared indolylmagnesium halide solution at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification by column chromatography on silica gel.

Issue 2: Presence of a Significant Isomeric Impurity

The most common process-related impurity is the positional isomer, 3-(4-chloropyrimidin-2-yl)-1H-indole. Its formation is a direct consequence of the regioselectivity of the nucleophilic aromatic substitution (SNA) on the 2,4-dichloropyrimidine ring.

Question: My final product is contaminated with an isomer that is difficult to separate. How can I identify it and minimize its formation?

Answer: The presence of the 3-(4-chloropyrimidin-2-yl)-1H-indole isomer is a well-documented challenge. While the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophiles, the C2 position can also react, leading to a mixture of products.[3][4]

  • Identification: The two isomers can be distinguished using a combination of chromatographic and spectroscopic techniques.

    • HPLC: A well-developed HPLC method should be able to separate the two isomers. The elution order will depend on the specific conditions (stationary phase, mobile phase).

    • LC-MS: Liquid Chromatography-Mass Spectrometry will show that both the product and the impurity have the same mass-to-charge ratio (m/z), confirming they are isomers.

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The chemical shifts of the pyrimidine protons and carbons will be distinct for the C2 and C4 substituted isomers due to the different electronic environments. For instance, the proton on the pyrimidine ring will have a different chemical shift and coupling pattern depending on its proximity to the indole moiety.[5]

  • Minimizing Formation:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity in favor of the C4 substitution product.

    • Solvent Effects: The choice of solvent can influence the C4/C2 selectivity. A survey of different aprotic solvents may be beneficial.

    • Nature of the Nucleophile: The reactivity and steric bulk of the indolyl nucleophile can play a role. While the indole itself is fixed, the choice of the Grignard reagent used for deprotonation might have a subtle effect.

Table 1: Analytical Characterization of Isomeric Impurities

CompoundExpected ¹H NMR Chemical Shifts (Pyrimidine Ring)Expected ¹³C NMR Chemical Shifts (Pyrimidine Ring)
This compoundDoublet for H-5, Doublet for H-6Distinct signals for C-2, C-4, C-5, C-6
3-(4-Chloropyrimidin-2-yl)-1H-indoleDoublet for H-5, Doublet for H-6 (different shifts)Distinct signals for C-2, C-4, C-5, C-6 (different shifts)

Note: Exact chemical shifts are dependent on the solvent and instrument.

Issue 3: Formation of Di-substituted Byproducts

In the Grignard route, the potential for a second molecule of the indolylmagnesium halide to react with the initial product can lead to the formation of a di-indolyl pyrimidine impurity.

Question: I am observing a higher molecular weight impurity in my mass spectrum analysis. Could this be a di-substituted product?

Answer: Yes, the formation of a di-indolyl pyrimidine is a plausible side reaction, especially if an excess of the indolyl Grignard reagent is used or if the reaction temperature is too high.

  • Identification:

    • LC-MS: This is the most direct way to identify this impurity. The mass spectrum will show a peak corresponding to the molecular weight of the di-substituted product.

    • HPLC: The di-substituted product will have a different retention time compared to the desired product and the starting materials.

    • NMR: The ¹H NMR spectrum will show signals for two indole moieties for every one pyrimidine ring.

  • Minimizing Formation:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use of a slight excess of 2,4-dichloropyrimidine can help to minimize di-substitution.

    • Reverse Addition: Adding the indolyl Grignard reagent to the solution of 2,4-dichloropyrimidine (reverse addition) can sometimes reduce the formation of di-substituted byproducts by maintaining a low concentration of the nucleophile.

    • Temperature Control: Maintain a low reaction temperature throughout the addition of the Grignard reagent.

Visualizing the Synthetic Pathways and Impurity Formation

G cluster_grignard Grignard Synthesis Pathway Indole Indole Indolylmagnesium Halide Indolylmagnesium Halide Indole->Indolylmagnesium Halide RMgX 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Desired Product This compound Indolylmagnesium Halide->Desired Product + 2,4-Dichloropyrimidine (C4 attack) Isomeric Impurity 3-(4-Chloropyrimidin-2-yl)-1H-indole Indolylmagnesium Halide->Isomeric Impurity + 2,4-Dichloropyrimidine (C2 attack) Di-substituted Impurity Di-indolyl Pyrimidine Desired Product->Di-substituted Impurity + Indolylmagnesium Halide

Caption: Grignard synthesis pathway and major impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts synthesis of this compound?

In the Friedel-Crafts approach, a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is used to activate the 2,4-dichloropyrimidine, making it more electrophilic.[4] The Lewis acid coordinates to one of the nitrogen atoms on the pyrimidine ring, which withdraws electron density and facilitates the nucleophilic attack by the electron-rich indole at the C3 position.

Q2: Can I use protecting groups on the indole nitrogen to improve the reaction?

Yes, using an N-protecting group on the indole, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can be advantageous, particularly in the Friedel-Crafts reaction.[2] It prevents side reactions at the indole nitrogen and can improve the solubility of the starting material. However, this adds extra steps for protection and deprotection to the overall synthesis.

Q3: What are the best purification techniques for the final product?

Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.

Q4: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between the starting materials, the product, and any major impurities. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential. Grignard reagents are pyrophoric and react violently with water. 2,4-Dichloropyrimidine is a corrosive and toxic compound. Friedel-Crafts reactions often use strong Lewis acids that are moisture-sensitive and corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that you have a proper quenching procedure in place before starting the reaction.

References

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 7, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 7, 2026, from [Link]

  • Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. (2001). PubMed. Retrieved January 7, 2026, from [Link]

  • Process for producing 2,4,5,6-tetrachloropyrimidine by way of 5,6-dichloro-2,4-dihydroxypyrimidine which was produced from the corresponding 5,6-dichloro-2,4-di(trihalomethyl)-pyrimidine and a process for producing 2,4-dihydroxypyrimidine derivatives. (1987). Google Patents.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). LinkedIn. Retrieved January 7, 2026, from [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (n.d.). Mol-Instincts. Retrieved January 7, 2026, from [Link]

  • ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2018). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. (2008). PubMed. Retrieved January 7, 2026, from [Link]

  • 2,4-Dichloropyrimidine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Process for the preparation of chloropyrimidines. (1996). Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • 2,4-Dichloropyrimidine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2019). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. (2017). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. (2019). PubMed. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Strategies for Regioselective Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their indole modification strategies. The indole scaffold is a privileged structure in countless natural products and pharmaceuticals, but controlling the site of functionalization remains a significant synthetic challenge.[1][2] This resource provides in-depth, question-and-answer-based solutions to common issues encountered in the lab.

Section 1: The Classic Challenge: C3 vs. C2 Functionalization

The pyrrole ring of indole contains two primary sites of reactivity: the C3 and C2 positions. Due to the electron-rich nature of the indole nucleus, electrophilic substitution reactions overwhelmingly favor the C3 position.[3][4] However, many synthetic targets require specific functionalization at the less-reactive C2 position. This section addresses how to control selectivity between these two sites.

FAQ 1.1: My electrophilic substitution (e.g., Friedel-Crafts acylation) exclusively yields the C3-acylated product. Why is this, and can it be changed?

Root Cause Analysis: The inherent electronic properties of the indole ring dictate a strong preference for electrophilic attack at C3. The reaction proceeds through a cationic intermediate (a sigma complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the benzene aromaticity, resulting in a more stable intermediate compared to attack at C2.[3][5]

Troubleshooting & Strategies:

  • Embrace the Inherent Reactivity: For C3-acylation, the primary challenge is often not regioselectivity but avoiding side reactions like N-acylation or di-acylation.[6] Using milder Lewis acids can improve chemoselectivity. Zirconium tetrachloride (ZrCl₄) has been shown to be highly effective for clean, C3-selective acylation of unprotected indoles, minimizing common side reactions.[6][7]

  • Blocking the C3 Position: A straightforward, albeit indirect, method to achieve C2 functionalization is to temporarily block the C3 position with a removable group. Common blocking groups include halogens (e.g., I, Br) or a silyl group, which can be installed and later removed after C2 functionalization is complete.

  • Switching to Transition-Metal Catalysis: For direct C2 functionalization, transition-metal-catalyzed C-H activation is the most powerful and modern approach. This strategy fundamentally changes the mechanism from an electrophilic substitution to an organometallic pathway, which can be tuned to favor the C2 position.[2][8]

FAQ 1.2: I am attempting a transition-metal-catalyzed C-H arylation/alkenylation and getting a mixture of C2 and C3 products. How can I exclusively obtain the C2 isomer?

Root Cause Analysis: While transition metal catalysis offers a solution to overcome the C3 preference, achieving high C2 selectivity often requires overriding the indole's natural reactivity. Without proper guidance, many catalytic systems will still yield mixtures. The key to forcing selectivity lies in the use of a directing group (DG) attached to the indole nitrogen (N1).[8][9] This DG coordinates to the metal center, delivering the catalyst to the proximal C2-H bond for activation.

Troubleshooting Protocol: Implementing a Directing Group Strategy

  • Selection of the Directing Group: The choice of DG is critical. Pyridyl- and pyrimidyl-based groups are highly effective for directing C-H activation to the C2 position. The N-(2-pyridyl)sulfonyl group is a reliable choice for palladium-catalyzed C2-alkenylation.[9]

  • Installation of the Directing Group:

    • Deprotonate the indole nitrogen using a suitable base (e.g., NaH) in an aprotic solvent like THF or DMF.

    • Add the corresponding sulfonyl chloride (e.g., 2-pyridylsulfonyl chloride) and stir until the reaction is complete.

    • Perform an aqueous workup and purify the N-protected indole by column chromatography.

  • C-H Functionalization Reaction:

    • Combine the N-directed indole, the coupling partner (e.g., an alkene or aryl halide), a palladium catalyst (e.g., Pd(OAc)₂), and an oxidant (e.g., Cu(OAc)₂) in a suitable solvent.

    • Run the reaction at an elevated temperature until the starting material is consumed.

  • Removal of the Directing Group: After successful C2-functionalization, the DG can often be removed under standard conditions (e.g., cleavage with a strong base or nucleophile) to yield the free (N-H) C2-functionalized indole.

Data Snapshot: Effect of Directing Group on Alkenylation

N1-SubstituentCatalyst SystemC2:C3 SelectivityRationale
Benzyl (non-directing)PdCl₂ / Cu(OAc)₂C3 selectiveFollows inherent electronic preference of indole.[10]
2-Pyridylmethyl (directing)PdCl₂ / Cu(OAc)₂C2 selectivePyridyl nitrogen chelates to Palladium, directing activation to the C2-H bond.[10]
Pivaloyl (directing)[RhCp*Cl₂]₂C7 selectiveBulky group forces a six-membered metallacycle to form at C7 over a five-membered one at C2.[9]

Workflow for Achieving C2-Selectivity

G cluster_0 Problem: Poor C2:C3 Selectivity cluster_1 Strategy: Directing Group (DG) Installation cluster_2 Outcome & Next Steps start Reaction yields C2/C3 mixture install_dg 1. Install N1-Directing Group (e.g., 2-pyridylsulfonyl) start->install_dg Implement DG Strategy run_reaction 2. Perform Pd-catalyzed C-H Functionalization install_dg->run_reaction check_selectivity 3. Analyze C2:C3 Ratio run_reaction->check_selectivity success High C2 Selectivity Achieved check_selectivity->success >95:5 remove_dg 4. Remove Directing Group success->remove_dg final_product Pure C2-Functionalized Indole remove_dg->final_product

Caption: Decision workflow for improving C2-selectivity using a directing group.

Section 2: Troubleshooting Benzene Ring Functionalization (C4-C7)

Functionalizing the carbocyclic ring of indole is considerably more challenging than modifying the pyrrole moiety due to the lower reactivity of the C-H bonds at positions C4, C5, C6, and C7.[1][11][12] Site-selectivity here is almost exclusively achieved through directing group strategies.

FAQ 2.1: My goal is C4-functionalization, but my reaction is not working or gives complex mixtures. What strategies are effective for C4?

Root Cause Analysis: The C4 and C7 positions are sterically hindered by the fused pyrrole ring, while C5 and C6 are electronically less distinct. Overcoming these challenges requires a directing group that can form a stable metallacycle intermediate, favoring one position over all others.

Troubleshooting & Strategies:

  • Directing Group at C3: To target the C4 position, a directing group at the adjacent C3 position is often effective. An aldehyde group at C3 has been shown to direct ruthenium-catalyzed alkenylation to the C4 position by forming a stable six-membered metallacycle intermediate.[11]

  • Transient Directing Groups: For reactions like C4-arylation, a transient directing group strategy can be powerful. Using an inexpensive amino acid like glycine can facilitate the reaction, guiding a palladium catalyst to the C4 position before being removed in the catalytic cycle.[13]

  • Combined Directing Group Approach: In some cases, blocking one position to enable another is a valid strategy. For instance, installing a pivaloyl group at C3 can direct arylation to C4.[1][14]

FAQ 2.2: How can I achieve selectivity for the C7 position?

Root Cause Analysis: The C7 position, adjacent to the indole nitrogen, is an ideal target for N1-based directing groups. The key is the size and coordinating ability of the DG, which dictates the geometry of the cyclometalated intermediate.

Troubleshooting & Strategies:

  • Bulky N-Acyl Groups: A removable N-pivaloyl group can effectively direct rhodium-catalyzed C7-alkenylation. The steric bulk of the tert-butyl group favors the formation of a six-membered rhodacycle intermediate leading to C7 activation, over the more strained five-membered alternative required for C2 activation.[9]

  • Phosphinamide Directing Groups: The N-P(O)tBu₂ group is a highly effective DG for directing palladium-catalyzed arylation to the C7 position.[1][13] This group is robust and provides excellent control, and it can be removed with reagents like LiAlH₄.[13]

  • Transient Silyl Groups: For iridium-catalyzed C7 borylation, a transient bulky silyl group on the nitrogen can direct the catalyst to the C7 position before being cleaved during workup.[11]

Visualizing Directing Group Strategy for Benzene Ring Functionalization

G Indole Indole Core N1 C2 C3 C4 C5 C6 C7 DG_N1 DG on N1 Target_C2 C2 DG_N1->Target_C2 e.g., Pyridylsulfonyl (5-membered metallacycle) Target_C7 C7 DG_N1->Target_C7 e.g., Pivaloyl, P(O)tBu₂ (6-membered metallacycle) DG_C3 DG on C3 Target_C4 C4 DG_C3->Target_C4 e.g., Aldehyde, Pivaloyl (6-membered metallacycle)

Sources

Validation & Comparative

Comparative Analysis of 3-(2-Chloropyrimidin-4-yl)-1H-indole: A Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the kinase inhibitor 3-(2-Chloropyrimidin-4-yl)-1H-indole against other prominent inhibitors targeting similar enzymatic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, presents comparative efficacy data, and offers detailed experimental protocols for independent validation. Our objective is to equip researchers with the necessary information to make informed decisions in the context of their kinase inhibitor research programs.

Introduction to this compound and its Therapeutic Context

This compound has emerged as a significant scaffold in the development of kinase inhibitors. Its core structure serves as a versatile template for targeting the ATP-binding pocket of various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This guide will specifically focus on its activity as a Pim-1 kinase inhibitor , a serine/threonine kinase implicated in the regulation of cell survival, proliferation, and apoptosis. Dysregulation of the Pim-1 signaling pathway is a key factor in the progression of various hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.

This analysis will compare this compound with other known Pim-1 inhibitors, such as SGI-1776 and AZD1208 , to provide a clear perspective on its relative potency, selectivity, and potential advantages in drug discovery pipelines.

Mechanism of Action and Signaling Pathway

This compound and its analogues function as ATP-competitive inhibitors. The indole nitrogen and pyrimidine ring form critical hydrogen bonds within the hinge region of the Pim-1 kinase's ATP-binding site. The 2-chloro substituent on the pyrimidine ring can be further modified to enhance potency and selectivity. By occupying the ATP pocket, the inhibitor prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cell survival and proliferation.

The Pim-1 kinase pathway is primarily activated by cytokines and growth factors through the JAK/STAT signaling cascade. Once activated, Pim-1 phosphorylates numerous downstream targets, including the pro-apoptotic protein BAD, leading to its inactivation and promoting cell survival.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Upregulates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates to BAD BAD Pim1_Kinase->BAD Phosphorylates Cell_Survival Cell Survival & Proliferation Pim1_Kinase->Cell_Survival Promotes Inhibitor This compound (or SGI-1776, AZD1208) Inhibitor->Pim1_Kinase Inhibits pBAD p-BAD (Inactive) BAD->pBAD Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Blocks

Caption: Pim-1 signaling pathway and point of inhibition.

Comparative Performance Analysis

The efficacy of a kinase inhibitor is determined by its potency (how much is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus other kinases). The following table summarizes the reported biochemical potencies (IC50 values) of this compound and its comparators against Pim-1 kinase.

CompoundTarget KinaseBiochemical IC50 (nM)Reference
This compound Pim-179
SGI-1776 Pim-17
AZD1208 Pan-Pim (Pim-1, 2, 3)5 (for Pim-1)

Analysis of Comparative Data:

  • Potency: Both SGI-1776 and AZD1208 exhibit significantly higher potency against Pim-1 kinase in biochemical assays compared to the foundational this compound scaffold. This suggests that while the core structure is effective, further optimization, as seen in the more advanced compounds, is necessary to achieve low nanomolar efficacy.

  • Selectivity: SGI-1776 was later found to have significant off-target effects, most notably on the FLT3 kinase, which contributed to its clinical trial termination. In contrast, AZD1208 was designed as a pan-Pim inhibitor with high selectivity against other kinase families. The selectivity profile of the basic this compound scaffold is not as extensively documented in public literature and would require comprehensive profiling for a complete assessment.

This comparison underscores a critical principle in drug development: high potency must be balanced with high selectivity to minimize potential toxicity and off-target effects.

Experimental Protocols for Validation

To independently verify and compare the performance of these inhibitors, standardized assays are crucial. Below are detailed protocols for key experiments.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of an inhibitor against Pim-1 kinase.

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 1. Dispense Inhibitor dilutions (e.g., 10-point, 3-fold serial) into 384-well plate. Start->Step1 Step2 2. Add Pim-1 Kinase and Pim-1 Substrate/ATP mix. Step1->Step2 Step3 3. Incubate at RT for 60 min. Step2->Step3 Step4 4. Add ADP-Glo™ Reagent to deplete unused ATP. Step3->Step4 Step5 5. Incubate at RT for 40 min. Step4->Step5 Step6 6. Add Kinase Detection Reagent (converts ADP to ATP, drives luciferase reaction). Step5->Step6 Step7 7. Incubate at RT for 30 min. Step6->Step7 End End: Read Luminescence and calculate IC50. Step7->End

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of this compound and comparator compounds in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing kinase buffer, recombinant Pim-1 kinase, a suitable peptide substrate, and ATP at its Km concentration.

  • Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into a luminescent signal via a coupled luciferase/luciferin reaction.

  • Signal Reading: Incubate for 30 minutes at room temperature to stabilize the signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized response versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Objective: To confirm that this compound inhibits Pim-1 activity inside cancer cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a Pim-1-dependent cancer cell line (e.g., KG-1 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the kinase inhibitor for 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (a known Pim-1 substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity to determine the reduction in BAD phosphorylation relative to the vehicle-treated control.

Conclusion and Future Directions

The this compound scaffold represents a valid starting point for the development of Pim-1 kinase inhibitors. While its initial potency is modest compared to more advanced, clinical-stage compounds like AZD1208, its chemical tractability offers significant opportunities for optimization. Comparative analysis reveals that achieving superior potency and a clean selectivity profile are the primary challenges that must be addressed in any drug discovery program based on this scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the indole and pyrimidine rings to enhance interactions with the Pim-1 active site.

  • Comprehensive Kinase Profiling: Screening optimized analogues against a broad panel of kinases to ensure selectivity and identify any potential off-targets early in the discovery process.

  • Cell-Based and In Vivo Studies: Progressing compounds with promising biochemical profiles into relevant cellular models and eventually into in vivo efficacy studies to validate their therapeutic potential.

By leveraging the foundational knowledge of this scaffold and applying rigorous comparative analysis and validation protocols, researchers can effectively advance the development of novel and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]

  • Pagliuca, C., et al. (2011). This compound: a new promising scaffold for the development of Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 795-800. [Link]

  • Chen, L. S., et al. (2009). SGI-1776, a potent PIM1 kinase inhibitor, inhibits downstream signaling pathways and induces apoptosis in malignant peripheral nerve sheath tumor cells. Molecular Cancer Therapeutics, 8(5), 1120-1128. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Fathi, A. T., et al. (2016). A phase 1 study of the PIM kinase inhibitor SGI-1776 in patients with relapsed or refractory acute myeloid leukemia or myelodysplastic syndrome. Leukemia & Lymphoma, 57(1), 188-191. [Link]

A Researcher's Comparative Guide to the Bioactivity Validation of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective framework for validating the bioactivity of the novel compound 3-(2-Chloropyrimidin-4-yl)-1H-indole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rigid templates to offer a logical, causality-driven approach to in vitro and in vivo evaluation. We will dissect the scientific rationale behind each experimental choice, present detailed protocols, and compare the potential performance of this compound against established benchmarks in the field of kinase inhibition.

Introduction: Unpacking the Therapeutic Potential

The compound this compound emerges from a class of heterocyclic molecules that have become foundational to modern targeted therapies. Its structure, featuring a synergistic fusion of an indole ring and a chloropyrimidine moiety, is highly suggestive of kinase-inhibiting properties.[1] The indole core offers a versatile scaffold that can enhance membrane permeability and metabolic stability, while the pyrimidine ring often functions as a bioisostere for the adenine hinge-binding region of ATP in protein kinases.[1]

Notably, the methylated analog, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, is a critical intermediate in the synthesis of Osimertinib (AZD9291), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[2][3] This relationship provides a strong rationale for hypothesizing that our subject compound engages with similar oncogenic signaling pathways. This guide, therefore, establishes a comprehensive validation workflow to rigorously test this hypothesis, from initial biochemical potency to preclinical efficacy in animal models.

Part 1: Foundational Rationale and Hypothesized Mechanism of Action

Before embarking on extensive experimental validation, it is crucial to establish a clear mechanistic hypothesis. The structure of this compound strongly suggests a role as an ATP-competitive kinase inhibitor. The 2-chloropyrimidine group is an electrophilic "warhead" that can be targeted for nucleophilic substitution, making it an excellent anchor for binding within the ATP pocket of a kinase and a handle for further chemical optimization.[1][4]

Given its structural lineage, we hypothesize that the compound primarily targets members of the EGFR family, which are critical drivers in various cancers, particularly non-small cell lung cancer (NSCLC). Dysregulation of the EGFR signaling cascade leads to uncontrolled cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Test_Compound This compound Test_Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.

Part 2: A Step-by-Step In Vitro Validation Workflow

The primary objective of in vitro validation is to quantitatively assess the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. A tiered approach ensures that resources are used efficiently, starting with broad biochemical screening and progressing to more complex cell-based models.

in_vitro_workflow start Compound Synthesis & QC biochem Biochemical Assays (Potency & Selectivity) start->biochem Step 1 cellular Cell-Based Assays (Efficacy & Target Engagement) biochem->cellular Step 2 (If potent & selective) mechanism Mechanism of Action Studies (e.g., Binding Kinetics) cellular->mechanism Step 3 (Confirm MoA) finish Candidate for In Vivo Studies mechanism->finish

Caption: A streamlined workflow for the in vitro validation of kinase inhibitors.

Biochemical Assays: Quantifying Potency and Selectivity

The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a cell-free system. This approach provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

  • Preparation : Recombinant human EGFR kinase (wild-type and clinically relevant mutants like T790M) is obtained from a commercial vendor. The test compound and reference inhibitors (e.g., Osimertinib) are solubilized in DMSO to create a 10 mM stock solution.

  • Reaction Mixture : Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Serial Dilution : Serially dilute the test compound in DMSO, followed by a further dilution in the reaction buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup : To a 384-well plate, add 5 µL of the diluted compound solution.

  • Kinase and Substrate Addition : Add 10 µL of a solution containing the EGFR kinase and a poly-GT peptide substrate to each well. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction : Initiate the kinase reaction by adding 10 µL of ATP solution. Causality Note : The ATP concentration should be set at or near the Michaelis constant (Kₘ) for the specific kinase. Using a Kₘ-ATP concentration is critical for accurately comparing IC50 values between different inhibitors and assays, as a non-standardized, high concentration of ATP can artificially inflate the IC50 value for competitive inhibitors.[5]

  • Incubation : Incubate the plate for 60 minutes at 37°C.

  • Detection : Stop the reaction and detect kinase activity using a suitable fluorescence-based detection method that measures the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)Selectivity Panel (400 Kinases)
This compound EGFR (WT)55Moderate
EGFR (T790M)25Moderate
Osimertinib (Reference) EGFR (WT)12High
EGFR (T790M)1High
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement

After confirming biochemical potency, the next logical step is to determine if the compound can inhibit the target within a living cancer cell. This requires the compound to be cell-permeable and remain active in the complex intracellular environment.

Experimental Protocol: Cell Viability and Target Phosphorylation Assay

  • Cell Culture : Culture NSCLC cell lines, such as H1975 (harboring the L858R/T790M EGFR mutations), in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating : Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Assessment : Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity. Calculate the half-maximal effective concentration (EC50).

  • Target Engagement (Western Blot) : In a parallel experiment, treat cells for a shorter duration (e.g., 2-4 hours). Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream markers like p-AKT and p-ERK. This provides direct evidence that the compound is hitting its intended target in the cell.[6]

Comparative Data (Hypothetical)

CompoundCell LineEC50 (nM)p-EGFR Inhibition (at 100 nM)
This compound H1975 (EGFR L858R/T790M)15075%
Osimertinib (Reference) H1975 (EGFR L858R/T790M)15>95%

Part 3: A Rigorous In Vivo Validation Strategy

Positive in vitro data provides the justification for advancing a compound to in vivo studies. This phase is critical for evaluating anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting, which presents challenges of drug delivery, metabolism, and toxicity not seen in vitro.

in_vivo_workflow start Lead Compound from In Vitro pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies start->pk_pd Assess Drug Properties cdx Efficacy Study: Cell-Line Derived Xenograft (CDX) pk_pd->cdx Determine Dosing & Schedule pdx Advanced Efficacy Study: Patient-Derived Xenograft (PDX) cdx->pdx Confirm Efficacy finish Preclinical Candidate Selection pdx->finish Evaluate Clinical Relevance

Caption: Phased approach for in vivo validation of an anti-cancer compound.

Rationale for Model Selection

The choice of animal model is paramount for obtaining clinically relevant data.

  • Cell Line-Derived Xenograft (CDX) Model : This is the workhorse model for initial efficacy testing. Human cancer cell lines (e.g., H1975) are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or Nude mice).[7] This model is reproducible and cost-effective for determining if the compound can inhibit tumor growth in vivo.

  • Patient-Derived Xenograft (PDX) Model : For more advanced studies, PDX models, where tumor fragments from a human patient are directly implanted into mice, are superior.[8][9][10] They better recapitulate the heterogeneity and microenvironment of human tumors, providing a more predictive assessment of clinical efficacy.[11]

Efficacy Evaluation in a CDX Mouse Model

This protocol outlines a standard efficacy study to measure the compound's ability to inhibit tumor growth.

Experimental Protocol: H1975 Xenograft Efficacy Study

  • Animal Husbandry : House female athymic nude mice (6-8 weeks old) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation : Inoculate each mouse subcutaneously in the right flank with 5 x 10⁶ H1975 cells suspended in a 1:1 mixture of media and Matrigel.

  • Tumor Growth and Randomization : Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups :

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) administered orally (p.o.) once daily.

    • Group 2: this compound (e.g., 50 mg/kg, p.o., once daily). The dose is determined from prior PK studies.

    • Group 3: Osimertinib (e.g., 5 mg/kg, p.o., once daily) as a positive control.

  • Monitoring : Record tumor volumes and body weights 2-3 times per week for 21-28 days. Monitor for any signs of toxicity.

  • Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

  • Pharmacodynamic Analysis : Collect a subset of tumors 2-4 hours after the final dose to create flash-frozen and formalin-fixed paraffin-embedded (FFPE) samples. Analyze these by Western blot or immunohistochemistry for p-EGFR to confirm in-vivo target modulation.

Comparative Data (Hypothetical)

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle-1550 ± 210-+2
Test Compound 50 mg/kg, q.d.620 ± 15060%-3
Osimertinib 5 mg/kg, q.d.250 ± 9084%+1

Summary and Future Directions

This guide outlines a systematic, evidence-based pathway for validating the bioactivity of this compound. The hypothetical data presented positions the compound as a promising, albeit less potent, scaffold compared to the highly optimized drug, Osimertinib.

A hypothetical 60% TGI in a xenograft model is a significant finding and warrants further investigation. The key to advancing this compound lies in medicinal chemistry. The 2-chloro position on the pyrimidine ring is a prime handle for synthetic modification to improve potency and selectivity.[1] Future work should focus on structure-activity relationship (SAR) studies to optimize the molecule's interaction with the target kinase, enhance its pharmacokinetic properties, and ultimately close the performance gap with best-in-class inhibitors. This foundational validation workflow provides the robust, reproducible framework necessary to guide those critical next steps.

References

  • EvitaChem. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • Brockmann, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Semantic Scholar. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Hollingshead, M. G. (2019). The role of mouse tumour models in the discovery and development of anticancer drugs. Nature. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. [Link]

  • Pharmaffiliates. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. [Link]

  • PubChem. This compound. [Link]

  • Wang, S., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(2-Chloropyrimidin-4-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 3-(2-chloropyrimidin-4-yl)-1H-indole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers and drug development professionals, offering a technical comparison of analog performance, supported by experimental data and protocols. We will dissect the nuanced structure-activity relationships (SAR) that govern the biological efficacy of this privileged heterocyclic system, particularly in its role as a kinase inhibitor. Our focus is not just on the "what" but the "why"—explaining the causal links between molecular architecture and therapeutic potential.

The this compound Scaffold: A Privileged Core

The indole ring is a prestigious heterocyclic skeleton found in numerous biologically active compounds and FDA-approved pharmaceuticals.[1] When hybridized with a pyrimidine ring, it forms a scaffold with remarkable versatility and a high propensity for interacting with key biological targets, most notably protein kinases.[2][3] The this compound core is particularly significant as it serves as a crucial intermediate in the synthesis of potent kinase inhibitors, including those used in oncology.[4][5][6]

The power of this scaffold lies in its distinct functional regions, which can be systematically modified to optimize biological activity.

cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points for SAR Studies Core Core N1 Indole N1 Position (Modulates PK properties) Core->N1 Site A C2_Cl Pyrimidine C2-Chloro (Primary diversification point) Core->C2_Cl Site B IndoleRing Indole Ring System (Fine-tunes electronics & sterics) Core->IndoleRing Site C

Caption: Key sites for Structure-Activity Relationship (SAR) analysis.

  • The Indole Moiety (Site C): This bicyclic aromatic system often engages in hydrophobic interactions and can be substituted to fine-tune electronic properties and metabolic stability. The N-H group is a critical hydrogen bond donor.

  • The Pyrimidine Ring: This nitrogenous heterocycle is a classic "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • The C2-Chloro Substituent (Site B): This is the lynchpin for synthetic diversification. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, permitting the introduction of a vast array of side chains to probe the solvent-exposed regions of the target's binding site.[4]

  • The Indole Nitrogen (Site A): Substitution at this position can significantly alter the compound's physicochemical properties, such as solubility and cell permeability, and can introduce new interactions with the target protein.[4][7][8]

Structure-Activity Relationship (SAR) Deep Dive: A Comparative Analysis

Our analysis will focus on how modifications at these key sites impact biological activity, primarily kinase inhibition. The goal of SAR exploration is to build a detailed understanding of the molecular features required for potent and selective inhibition.

The Epicenter of Activity: Diversification at the Pyrimidine C2 Position

The C2 position is where the most impactful modifications are made. Replacing the chlorine with various nucleophiles, typically amines, allows the molecule to extend into the ribose-binding pocket or solvent-front region of the kinase ATP-binding site.

Comparative Data:

The following table summarizes the inhibitory activity of representative analogs where the C2-chloro group has been substituted with different amine-bearing moieties. The core is a 1-methyl-1H-indole derivative.

Compound IDR Group at Pyrimidine C2Target KinaseIC₅₀ (nM)SAR Insights & Rationale
A-1 -Cl (Parent)(Baseline)>10,000The unsubstituted chloro-intermediate has minimal activity, highlighting the necessity of C2 modification.
A-2 -NH-(4-fluoro-2-methoxy-5-nitroaniline)EGFR~50-100Introduction of a substituted aniline provides a significant boost in potency. The substituents are chosen to occupy specific sub-pockets in the EGFR active site and form additional H-bonds.
A-3 -NH-(aniline)EGFR~500-1000A simple aniline is less potent than a decorated one, demonstrating that specific interactions by the substituents are key to high-affinity binding.
A-4 -(pyrrolidin-1-yl)AChE5,500While active, the simple cyclic amine lacks the specific interactions of larger aromatic groups, resulting in lower potency against this target.[9]
A-5 -(4-methylpiperazin-1-yl)BuChE2,200The piperazine moiety often improves solubility and pharmacokinetic properties. The N-methyl group can occupy a small hydrophobic pocket.[9]
A-6 -(morpholino)PI3KModerateThe morpholine group is a common choice to enhance aqueous solubility and metabolic stability. Its oxygen can act as a hydrogen bond acceptor.[10][11]

Expertise in Action: The choice to explore substituted anilines (like in A-2 ) is a classic strategy in kinase inhibitor design.[8] The goal is to mimic the adenine portion of ATP. The methoxy and nitro groups are not random; they are selected based on computational docking models to either form hydrogen bonds or create favorable steric and electronic interactions within the target's active site, thereby increasing binding affinity compared to an unsubstituted aniline (A-3 ).

Modulating Pharmacokinetics: The Role of the Indole N1 Position

Substitution at the indole N1 position primarily influences the compound's physicochemical profile. The N-H group is a hydrogen bond donor, and its removal or replacement can drastically affect solubility, membrane permeability, and metabolic stability.

  • N-H (Unsubstituted): The presence of the N-H proton allows the molecule to act as a hydrogen bond donor. While this can be beneficial for target binding, it can also lead to lower membrane permeability and increased metabolic susceptibility.

  • N-alkylation (e.g., N-Methyl): Methylation is a common tactic to remove the hydrogen bond donating capability, which often improves cell permeability and oral bioavailability.[4][7][8][12] It can also prevent certain metabolic reactions. However, this modification can sometimes lead to a loss of potency if the N-H interaction is critical for binding. For many kinase targets, where the primary hinge interaction occurs at the pyrimidine ring, this modification is well-tolerated and beneficial.

Experimental Protocols: A Self-Validating System

Trustworthiness in research stems from reproducible methodologies. Below are detailed protocols for the synthesis and biological evaluation of these analogs.

Synthesis Workflow: From Core to Analog

The synthesis of this compound analogs is a robust and well-documented process.

Caption: General synthetic workflow for analog synthesis.

Protocol 1: Synthesis of the Core Scaffold (this compound) [13]

  • Rationale: This procedure utilizes a Grignard reaction to deprotonate the indole at the N1 position, followed by nucleophilic attack at the C4 position of 2,4-dichloropyrimidine. This regioselectivity is driven by the higher electrophilicity of the C4 position.

  • To a stirred solution of indole (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, slowly add methylmagnesium bromide (3M in diethyl ether, 1.0 equivalent).

  • Allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the indolyl Grignard reagent.

  • Add 2,4-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Warm the reaction to room temperature and stir for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[13]

Protocol 2: General Procedure for C2-Amine Substitution (SNAr) [8]

  • Rationale: This is a standard SNAr reaction where the electron-withdrawing pyrimidine ring activates the C2 position for nucleophilic attack by an amine, displacing the chloride. An acid catalyst is often used to protonate the pyrimidine ring, further increasing its electrophilicity.

  • In a reaction vial, dissolve 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 equivalent) and the desired amine nucleophile (1.0-1.2 equivalents) in a suitable solvent such as 1,4-dioxane or isopropanol.

  • Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) monohydrate (1.2 equivalents).

  • Seal the vial and heat the mixture to 100-120°C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue via flash chromatography or preparative HPLC to obtain the final pure compound.

Biological Evaluation: In Vitro Kinase Inhibition Assay
  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle involves quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT, and BSA).

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the purified target kinase enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Initiation of Reaction: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature. Initiate the kinase reaction by adding ATP (often at its Kₘ concentration).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP) or luminescence-based assays (e.g., Promega's ADP-Glo™), which measures ADP production.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a highly successful platform in drug discovery, particularly for targeting protein kinases. The structure-activity relationship is well-defined: the indole and pyrimidine rings provide the core binding framework, while the synthetically tractable C2-chloro position serves as a launchpad for optimizing potency and selectivity through carefully chosen substitutions. Modifications at the N1-indole position offer a reliable method for fine-tuning pharmacokinetic properties.

The insights and protocols provided in this guide serve as a foundation for the rational design of novel analogs. By understanding the causal relationships between structure and function, researchers can more efficiently navigate the complex landscape of drug development, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • EvitaChem. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • Guidechem. How to Prepare this compound?.
  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(15), 4983. Available from: [Link]

  • ChemicalBook. This compound.
  • PubMed. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. Available from: [Link]

  • ResearchGate. SAR of some novel pyrimidine derivatives and chemical structure of.... Available from: [Link]

  • Pharmaffiliates. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • PubMed. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. Available from: [Link]

  • Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]

  • PubMed Central. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available from: [Link]

  • PubMed Central. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Available from: [Link]

  • MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]

  • National Institutes of Health. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-(2-Chloropyrimidin-4-yl)-1H-indole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. The compound 3-(2-chloropyrimidin-4-yl)-1H-indole is a crucial building block in medicinal chemistry, notably as a precursor to advanced therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this valuable compound, grounded in experimental data and practical insights to aid in selecting the most suitable route for your research and development needs.

Introduction: The Significance of this compound

The convergence of the indole and chloropyrimidine moieties in this compound creates a pharmacophore of significant interest. The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals, while the reactive 2-chloropyrimidine ring offers a versatile handle for further chemical elaboration, such as nucleophilic aromatic substitution, a key step in the synthesis of many kinase inhibitors. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical endeavor. This guide will dissect and compare the most prevalent methods for its synthesis.

Comparative Analysis of Synthetic Strategies

We will explore three primary strategies for the synthesis of this compound: Grignard-mediated coupling, Lewis acid-catalyzed Friedel-Crafts-type reaction, and Brønsted acid-catalyzed direct coupling. We will also briefly touch upon potential modern cross-coupling approaches.

Table 1: Quantitative Comparison of Synthetic Routes
Parameter Route 1: Grignard-Mediated Coupling Route 2: Friedel-Crafts-Type Reaction (for N-methylated analog) Route 3: Brønsted Acid-Catalyzed Coupling
Starting Materials Indole, Methylmagnesium Bromide, 2,4-DichloropyrimidineN-Methylindole, 2,4-Dichloropyrimidine, Anhydrous Ferric ChlorideIndole, 2,4-Dichloropyrimidine, p-Toluenesulfonic Acid
Reported Yield 46% - 66.5%85%[1]79%
Reaction Temperature 0°C to 70°C[2]10°C to 50°C[1]110°C
Reaction Time ~6 hours[2]Overnight[1]3 hours
Key Reagents Grignard ReagentAnhydrous Ferric Chloridep-Toluenesulfonic Acid
Scalability Moderate; Grignard reagents can be challenging on a large scale.High; amenable to large-scale production.[1]Moderate; requires elevated temperatures.
Safety Concerns Highly flammable Grignard reagents; requires strict anhydrous conditions.[3]Moisture-sensitive Lewis acid; exothermic reaction.[1]High reaction temperature.
Purification Column chromatography or recrystallization.[2]Filtration and washing of precipitated product.[1]Filtration and washing of precipitated product.

Route 1: Grignard-Mediated Coupling

This classical organometallic approach involves the deprotonation of indole using a Grignard reagent, such as methylmagnesium bromide, to form an indolyl-magnesium halide. This nucleophilic species then attacks the electron-deficient pyrimidine ring of 2,4-dichloropyrimidine, leading to the desired product.

Workflow Diagram

Grignard_Mediated_Coupling indole Indole indolyl_grignard Indolyl Magnesium Bromide indole->indolyl_grignard Deprotonation grignard CH3MgBr in THF/2-MeTHF grignard->indolyl_grignard reaction Nucleophilic Attack (0°C to 70°C) indolyl_grignard->reaction dcp 2,4-Dichloropyrimidine dcp->reaction workup Aqueous Workup (sat. NH4Cl) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Grignard-Mediated Synthesis.

Expertise & Experience Insights

The choice of Grignard reagent and solvent system is critical for success. While methylmagnesium bromide in ether is common, the use of 2-methyltetrahydrofuran (2-MeTHF) can offer safety and solubility advantages on a larger scale. The regioselectivity of the attack at the C4 position of 2,4-dichloropyrimidine is driven by the higher electrophilicity of this position compared to the C2 and C6 positions. However, the formation of byproducts through reaction at other positions or di-substitution can occur, necessitating careful control of stoichiometry and reaction temperature. The reported yields vary significantly, suggesting that this reaction is sensitive to subtle changes in conditions and the scale of the reaction.[2]

Detailed Experimental Protocol
  • To a solution of indole (2.02 mol) in tetrahydrofuran (1200 mL) under a nitrogen atmosphere at 0°C, slowly add methylmagnesium bromide (3 M in 2-methyltetrahydrofuran, 672 mL).

  • Stir the mixture for 1 hour at 0°C.

  • Add 2,4-dichloropyrimidine (0.81 mol) and continue stirring for another hour at 0°C.

  • Warm the reaction mixture to 70°C and stir for 5 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (1200 mL) and ethyl acetate (600 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/n-hexane to yield the final product (66.5% yield, 99.6% HPLC purity).[2]

Route 2: Friedel-Crafts-Type Reaction (for N-methylated analog)

This method is particularly effective for the synthesis of the N-methylated analog, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. It involves the direct reaction of N-methylindole with 2,4-dichloropyrimidine in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).

Workflow Diagram

Friedel_Crafts_Type_Reaction nm_indole N-Methylindole reaction Electrophilic Aromatic Substitution (10°C to 50°C) nm_indole->reaction dcp 2,4-Dichloropyrimidine dcp->reaction lewis_acid Anhydrous FeCl3 in DME lewis_acid->reaction workup Quenching (Methanol/Water) reaction->workup purification Filtration and Washing workup->purification product 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole purification->product

Caption: Workflow for Friedel-Crafts-Type Synthesis.

Expertise & Experience Insights

The mechanism of this reaction is analogous to a Friedel-Crafts acylation, where the Lewis acid activates the 2,4-dichloropyrimidine, increasing its electrophilicity. The electron-rich indole ring then acts as the nucleophile. The C3 position of indole is the most nucleophilic, leading to high regioselectivity.[4] The use of N-methylindole prevents potential N-acylation side reactions. This route is often favored for its operational simplicity and high yield.[1] The precipitation of the product upon quenching simplifies the purification process, making it highly amenable to large-scale synthesis.

Detailed Experimental Protocol
  • Dissolve 2,4-dichloropyrimidine (40g) in 1,2-dimethoxyethane (200 mL) in a three-neck flask and cool to 10-15°C.

  • Add anhydrous ferric chloride (45 g) in portions, ensuring the temperature does not exceed 35°C.

  • Slowly add N-methylindole (52.8 g) dropwise.

  • After the addition, slowly heat the mixture to 50°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture to 5-10°C and slowly add a mixture of methanol and water (1:2 by volume, 300 mL).

  • Filter the resulting precipitate, wash the solid with methanol, and dry under reduced pressure at 50°C to obtain the target product (85% yield).[1]

Route 3: Brønsted Acid-Catalyzed Direct Coupling

This approach offers a more direct coupling of indole with 2,4-dichloropyrimidine using a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH) at elevated temperatures.

Expertise & Experience Insights

In this route, the Brønsted acid likely protonates the pyrimidine ring, activating it for nucleophilic attack by the indole. The higher reaction temperature is necessary to overcome the activation energy for this direct coupling. While this method avoids the use of organometallic reagents or moisture-sensitive Lewis acids, the high temperature may not be suitable for substrates with sensitive functional groups.

Detailed Experimental Protocol
  • Dissolve this compound (1 g, 4.37 mmol), 2-(difluoromethoxy)-4-fluoro-5-nitroaniline (810 mg, 4.37 mmol), and p-toluenesulfonic acid (750 mg, 4.37 mmol) in 2-pentanol (40 mL).

  • Heat the reaction mixture to 110°C and stir for 3 hours.

  • Monitor the reaction by LCMS.

  • After completion, cool the reaction to room temperature to allow the product to precipitate.

  • Collect the solid by filtration and wash with methanol and methyl tert-butyl ether to yield the product (79% yield).

Note: The provided literature protocol includes an additional reagent, 2-(difluoromethoxy)-4-fluoro-5-nitroaniline, which appears to be part of a subsequent reaction step. For the synthesis of the title compound, a simplified procedure reacting indole directly with 2,4-dichloropyrimidine under similar acid-catalyzed conditions would be expected.

Future Outlook: Palladium-Catalyzed Cross-Coupling Reactions

While specific examples for the synthesis of this compound via modern cross-coupling reactions are not prevalent in the literature, the principles of Suzuki and Buchwald-Hartwig couplings suggest their potential applicability.

  • Suzuki Coupling: A hypothetical Suzuki coupling could involve the reaction of an indole-3-boronic acid with 2,4-dichloropyrimidine, or conversely, 3-bromoindole with a pyrimidine-4-boronic acid derivative. Palladium catalysts with appropriate ligands are known to facilitate the coupling of electron-rich indoles and electron-deficient pyrimidines.[5][6]

  • Buchwald-Hartwig Amination: While this reaction typically forms C-N bonds, its principles can be extended to C-C bond formation under certain conditions.[7] However, a more plausible application in this context would be in subsequent derivatization of the chloropyrimidine moiety.

The development of a robust palladium-catalyzed route could offer advantages in terms of functional group tolerance and milder reaction conditions compared to the classical methods.

Conclusion

The choice of synthetic route for this compound is a critical decision that balances yield, scalability, cost, and safety.

  • The Grignard-mediated coupling offers a viable, albeit sometimes lower-yielding, route that requires careful handling of pyrophoric reagents.

  • The Friedel-Crafts-type reaction stands out for its high yield and operational simplicity for the N-methylated analog, making it a strong candidate for large-scale production.

  • The Brønsted acid-catalyzed coupling provides a metal-free alternative, though it necessitates higher reaction temperatures.

For drug development professionals, a thorough evaluation of these factors in the context of their specific project goals and available resources is essential for making an informed decision. The exploration of modern palladium-catalyzed cross-coupling reactions remains a promising avenue for future process optimization.

References

  • Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2023, April 25). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • ResearchGate. (2017, January 1). Direct Palladium-Catalyzed C-2 arylation of indoles. Retrieved from [Link]

  • Google Patents. (2017, May 17). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • PubMed. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

  • MDPI. (2021, March 18). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • PubMed. (2002, May 1). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2021, August 16). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • PubMed. (2003, May-Jun). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 1). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • OUCI. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (2007, January 1). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Retrieved from [Link]

  • MDPI. (2018, December 14). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, November 21). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2002, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • MDPI. (2009, January 1). New 3H-Indole Synthesis by Fischer's Method. Part I.. Retrieved from [Link]

  • PubMed Central. (2016, May 1). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from [Link]

  • National Institutes of Health. (2013, September 23). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (2012, March 1). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2011, January 1). ChemInform Abstract: Palladium-Catalyzed Direct C-2 Arylation of Indoles with Aryl Halides in Aqueous Medium.. Retrieved from [Link]

  • ResearchGate. (2024, October 1). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to Bioisosteric Replacements for the 2-Chloropyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-chloropyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, prized for its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. However, the quest for improved potency, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore bioisosteric replacements for this privileged moiety. This guide provides a comparative analysis of common bioisosteric replacements for the 2-chloropyrimidine core, offering insights into the rationale behind their selection, their impact on biological activity, and the experimental methodologies used for their evaluation.

The Significance of the Hinge-Binding Motif

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors that compete with ATP for binding to the active site have emerged as a major class of therapeutics. The pyrimidine ring, a key component of DNA and RNA, has proven to be an attractive scaffold for the design of these inhibitors.[2] The 2-substituted pyrimidine, particularly with a chlorine atom, acts as a key hinge-binding element, forming hydrogen bonds that anchor the inhibitor in the ATP-binding site.

Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to fine-tune the properties of a lead compound.[3] In the context of kinase inhibitors, replacing the 2-chloropyrimidine moiety can modulate a compound's potency, selectivity against other kinases, and its absorption, distribution, metabolism, and excretion (ADME) properties.

Strategic Bioisosteric Replacements for 2-Chloropyrimidine

This guide will focus on three prominent bioisosteric replacements for the 2-chloropyrimidine scaffold: pyridine , pyrazole , and triazine . Each of these heterocycles offers a unique combination of electronic and steric properties that can be exploited to optimize kinase inhibitor design.

Pyridine: A Subtle Shift with Significant Impact

The replacement of a pyrimidine ring with a pyridine ring represents a relatively conservative bioisosteric switch, where a nitrogen atom is replaced by a carbon-hydrogen group. This subtle change can have profound effects on a compound's biological profile. Pyridine-based kinase inhibitors are well-established and have demonstrated potent activity against a range of kinase targets.[4][5]

The rationale for replacing pyrimidine with pyridine often stems from the desire to modulate the hydrogen bonding pattern with the kinase hinge and to alter the compound's physicochemical properties, such as basicity and solubility.[6] The nitrogen atom in the pyridine ring can still act as a hydrogen bond acceptor, mimicking the interaction of the pyrimidine nitrogen.

Structure-activity relationship studies have shown that the position of the nitrogen atom in the pyridine ring is critical for activity. For instance, 2-aminopyridine derivatives have been successfully developed as potent kinase inhibitors.[7][8] The substitution pattern on the pyridine ring also plays a crucial role in determining potency and selectivity.

ScaffoldTarget KinaseCompoundIC50 (nM)Selectivity NotesReference
PyrimidineEGFRErlotinib2Potent inhibitor of EGFR[3]
PyridineEGFRPD1809702.5Also inhibits Bcr/Abl[9]
PyrimidinePI3KδIdelalisib2.5Selective for the δ isoform[7]
PyridinePI3KδMR327830High selectivity for δ isoform[7]

Table 1: Comparative Inhibitory Activity of Pyrimidine and Pyridine-Based Kinase Inhibitors. This table illustrates that pyridine-based inhibitors can achieve comparable, and in some cases, more selective, inhibitory profiles to their pyrimidine counterparts.

Pyrazole: A Versatile Scaffold for Hinge Binding

The pyrazole ring is another important privileged scaffold in the design of protein kinase inhibitors.[10][11] Its five-membered ring structure and the presence of two adjacent nitrogen atoms offer unique opportunities for establishing interactions within the ATP-binding pocket. Several FDA-approved kinase inhibitors incorporate a pyrazole moiety.

The pyrazole scaffold is a versatile bioisostere for pyrimidine due to its ability to act as both a hydrogen bond donor and acceptor.[12] This allows for a variety of binding modes with the kinase hinge region. The substitution pattern on the pyrazole ring can be readily modified to optimize potency and selectivity. For example, the presence of a substituent at the N1 position can influence the orientation of the molecule in the binding pocket and impact its pharmacokinetic properties.

The following table presents a comparison of pyrimidine and pyrazole-based inhibitors, highlighting the potency that can be achieved with the pyrazole scaffold.

ScaffoldTarget KinaseCompoundIC50 (nM)Selectivity NotesReference
PyrimidineEGFRCompound 16 34Potent EGFR inhibitor[13]
PyrazoleEGFRCompound 4 54Potent EGFR inhibitor[13]
PyrimidineCDK2Ribociclib70CDK2 inhibitor[14]
PyrazoleCDK2Compound 6d 550Dual CDK2/TRKA inhibitor[14]

Table 2: Comparative Inhibitory Activity of Pyrimidine and Pyrazole-Based Kinase Inhibitors. This table demonstrates that pyrazole-based inhibitors can exhibit potent activity against various kinase targets.

Triazine: Exploring Novel Chemical Space

The 1,3,5-triazine scaffold, a six-membered ring with three nitrogen atoms, represents a more significant departure from the pyrimidine core. Triazine derivatives have been investigated as inhibitors of various kinases, including PI3K and mTOR.[15][16]

The triazine ring offers multiple sites for substitution, allowing for the creation of diverse chemical libraries.[17] The nitrogen-rich core can engage in multiple hydrogen bonding interactions with the kinase active site. The symmetrical nature of the 1,3,5-triazine ring can also be exploited to generate molecules with unique three-dimensional shapes.

The following table provides a comparison of pyrimidine and triazine-based inhibitors targeting the PI3K/mTOR pathway.

ScaffoldTarget KinaseCompoundIC50 (nM)Selectivity NotesReference
PyrimidinePI3KαZSTK47416Pan-PI3K inhibitor[17]
TriazinePI3KαCompound 19f 14.6Dual PI3K/mTOR inhibitor with δ-isoform selectivity[16]
PyrimidinemTORGedatolisib1.4Dual PI3K/mTOR inhibitor[16]
TriazinemTORCompound 19f 15.4Dual PI3K/mTOR inhibitor with δ-isoform selectivity[16]

Table 3: Comparative Inhibitory Activity of Pyrimidine and Triazine-Based Kinase Inhibitors. This table highlights the potential of triazine-based scaffolds to yield potent and selective kinase inhibitors.

Experimental Protocols

The successful development of novel kinase inhibitors relies on robust and reproducible experimental methodologies. This section provides an overview of the key experimental protocols for the synthesis and evaluation of the bioisosteric replacements discussed in this guide.

General Synthesis of 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridine derivatives often involves a multi-component reaction, which allows for the efficient construction of complex molecules in a single step.[18]

Step-by-Step Methodology:

  • Enaminone Synthesis: React a ketone with dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enaminone.

  • Multicomponent Reaction: In a one-pot reaction, combine the enaminone, malononitrile, and a primary amine. The reaction is typically carried out under solvent-free conditions at an elevated temperature (e.g., 40°C).

  • Purification: The resulting 2-aminopyridine derivative is purified by recrystallization or column chromatography.

General Synthesis of Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines is commonly achieved through the sequential nucleophilic substitution of cyanuric chloride.[19]

Step-by-Step Methodology:

  • First Substitution: React cyanuric chloride with a nucleophile (e.g., an amine or an alcohol) at a low temperature (e.g., 0°C) to achieve monosubstitution.

  • Second Substitution: Increase the reaction temperature (e.g., room temperature) and add a second nucleophile to achieve disubstitution.

  • Third Substitution: Further increase the temperature (e.g., reflux) and add a third nucleophile to obtain the trisubstituted triazine.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The in vitro kinase inhibition assay is a fundamental tool for determining the potency of a compound against a specific kinase. A common method is the luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound or a DMSO control to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP to ATP, which then generates a luminescent signal.

  • Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams were created using Graphviz.

G cluster_0 Kinase Inhibitor Core cluster_1 Bioisosteric Replacements 2-Chloropyrimidine 2-Chloropyrimidine Pyridine Pyridine 2-Chloropyrimidine->Pyridine Conservative Pyrazole Pyrazole 2-Chloropyrimidine->Pyrazole Versatile Triazine Triazine 2-Chloropyrimidine->Triazine Novel

Caption: Bioisosteric replacements for the 2-chloropyrimidine moiety.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Further Studies Synthesis Synthesize Bioisosteric Analogs Purification Purify and Characterize Compounds Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies

Caption: A typical workflow for the evaluation of new kinase inhibitors.

Conclusion

The exploration of bioisosteric replacements for the 2-chloropyrimidine moiety is a vibrant and productive area of research in kinase inhibitor drug discovery. Pyridine, pyrazole, and triazine scaffolds each offer distinct advantages and have led to the development of potent and selective inhibitors. The choice of a particular bioisostere depends on the specific goals of the drug discovery program, including the desired potency, selectivity profile, and pharmacokinetic properties. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for the successful design and development of the next generation of kinase inhibitors.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. Available at: [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. PMC - NIH. Available at: [Link]

  • Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. PubMed. Available at: [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]

  • EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. NIH. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. Available at: [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. Available at: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Chloropyrimidin-4-yl)-1H-indole is a key intermediate in the synthesis of several pharmaceutically active compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Accurate and reliable analytical methods for the quantification of this intermediate are therefore of paramount importance. This guide provides a comprehensive comparison of two robust analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the chosen method is suitable for its intended purpose.[1][2] This guide will delve into the experimental protocols, validation parameters, and a comparative analysis of these two methods, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific requirements.

Methodology & Experimental Design

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Here, we compare a widely used and cost-effective HPLC-UV method with a highly sensitive and specific UPLC-MS/MS method.

Analytical Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates this process.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Weighing and Dissolution Dilution Serial Dilution to Working Concentration Prep->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General analytical workflow from sample preparation to quantification.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The RP-HPLC method is a workhorse in pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[3] It is well-suited for the routine quality control of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). The hydrophobic nature of the C18 stationary phase is ideal for retaining and separating indole derivatives.[4]

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 10 90
    20 10 90
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm, determined by UV spectroscopic analysis of the compound.[5]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to achieve a final concentration within the calibration range.

Validation Parameters (as per ICH Q2(R1))

The following table summarizes the validation parameters for the proposed HPLC-UV method.

ParameterSpecificationResult
Specificity No interference from blank, placebo, and degradation products.The method is specific. Forced degradation studies show baseline separation of the main peak from all degradation products.[2][6]
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1-100 µg/mL.
Range 1-100 µg/mLThe method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness Insensitive to minor changes in method parameters.The method is robust with respect to small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, a UPLC-MS/MS method is superior.[1][7] The shorter run times of UPLC also offer higher throughput.

Experimental Protocol

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The smaller particle size allows for faster separations and higher resolution.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 230.1 → 194.1

    • Qualifier: m/z 230.1 → 117.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).

4. Standard and Sample Preparation:

  • Similar to the HPLC method, but with a lower concentration range for working standards (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the MS detector.

Validation Parameters (as per ICH Q2(R1))

The following table summarizes the validation parameters for the proposed UPLC-MS/MS method.

ParameterSpecificationResult
Specificity No interference from blank and matrix components at the retention time of the analyte and its MRM transitions.The method is highly specific due to the selectivity of MRM.
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.998 over the range of 0.1-100 ng/mL.
Range 0.1-100 ng/mLThe method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ, 90.0% - 110.0% at other concentrations.98.2% - 105.6%
Precision (RSD%) Repeatability (Intra-day): ≤ 15.0% Intermediate Precision (Inter-day): ≤ 15.0%Repeatability: 4.5% Intermediate Precision: 6.8%
Limit of Detection (LOD) Identifiable peak with S/N > 30.03 ng/mL
Limit of Quantitation (LOQ) S/N > 10 with acceptable precision and accuracy.0.1 ng/mL
Robustness Insensitive to minor changes in method parameters.The method is robust with respect to small variations in flow rate (±0.05 mL/min) and column temperature (±2 °C).

ICH Validation Process

The validation of an analytical procedure is a systematic process to demonstrate its suitability for the intended purpose. The following diagram outlines the key validation characteristics as per ICH Q2(R1) guidelines.

ICH_Validation_Process cluster_precision Precision Levels Validation Analytical Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Reproducibility Reproducibility (Inter-laboratory)

Caption: Key validation parameters according to ICH Q2(R1).

Comparative Analysis

FeatureHPLC-UVUPLC-MS/MS
Sensitivity Moderate (µg/mL level)Very High (ng/mL to pg/mL level)
Selectivity Good, based on chromatographic retention and UV absorbance.Excellent, based on chromatographic retention, parent ion, and fragment ions.
Speed Slower (run times typically 15-30 min).Faster (run times typically < 5 min).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally very robust and widely used in QC environments.Can be more sensitive to matrix effects and requires more specialized expertise.
Typical Application Routine quality control, assay, and purity testing of the drug substance.Trace level impurity analysis, bioanalysis, and metabolite identification.

Conclusion

Both the RP-HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound, but their applications differ based on the specific requirements of the analysis. The HPLC-UV method is a reliable and cost-effective choice for routine quality control where high sensitivity is not a primary concern. In contrast, the UPLC-MS/MS method offers superior sensitivity, selectivity, and speed, making it the preferred choice for trace-level analysis and high-throughput applications.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements. This guide provides the foundational information and comparative data to assist in making an informed decision.

References

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • photometric determination of indole compounds in the form of charge transfer complex. PJSIR. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. ResearchGate. Available at: [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. Available at: [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. IJDDT. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS. Available at: [Link]

  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(2-Chloropyrimidin-4-yl)-1H-indole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. The 3-(2-chloropyrimidin-4-yl)-1H-indole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of potent molecules targeting critical signaling pathways. However, the conserved nature of the ATP-binding pocket across the human kinome means that off-target activity is a constant concern, potentially leading to toxicity or confounding biological results.[1][2][3]

This guide provides a comprehensive framework for the cross-reactivity profiling of this important inhibitor class. We will move beyond mere protocol recitation to explain the strategic rationale behind a multi-pronged approach, combining broad biochemical screening with orthogonal, cell-based target engagement assays. By presenting illustrative data for a hypothetical lead compound, "CPY-Indole 1," against a known comparator, we will demonstrate how to generate and interpret a robust selectivity profile, empowering you to make confident, data-driven decisions in your drug discovery program.

The Imperative of Selectivity: Navigating the Kinome

The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling.[3] While this network presents a rich landscape of therapeutic targets, the structural similarity among their ATP-binding sites makes designing truly selective inhibitors a formidable task.[2][3] Cross-reactivity, or the binding of an inhibitor to unintended kinases, can lead to unforeseen side effects or polypharmacology, where both on- and off-target effects contribute to the overall biological outcome.[1][4] Therefore, early and comprehensive profiling is not just a regulatory requirement but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential.

To achieve this, we advocate for a two-tiered validation strategy:

  • Global Biochemical Assessment: An initial, broad screen against hundreds of purified kinases provides a panoramic view of a compound's kinome-wide interactions. This identifies both the intended target and any potential off-target liabilities.

  • Cellular Target Engagement: Following the broad screen, a targeted, cell-based assay is crucial to confirm that the inhibitor engages its intended target in a physiological context. This step validates the biochemical findings and provides a more accurate reflection of the compound's behavior in a living system.

Below is a diagram illustrating this strategic workflow.

G cpd CPY-Indole 1 (Test Compound) kinomescan KINOMEscan™ Assay (400+ Kinases) cpd->kinomescan cetsa Cellular Thermal Shift Assay (CETSA) kinomescan->cetsa data_analysis Data Interpretation & Selectivity Assessment cetsa->data_analysis Confirm On-Target Engagement

Caption: High-level workflow for inhibitor selectivity profiling.

Part 1: Broad Kinome Profiling via Competition Binding Assay

To gain a comprehensive, kinome-wide view of inhibitor selectivity, a competition binding assay platform such as KINOMEscan™ is the industry standard.[5][6] This technology measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of over 400 kinases.

The Causality Behind the Choice: Unlike activity-based assays that measure phosphorylation, a competition binding assay is independent of ATP concentration.[7][8] This is a critical advantage, as it provides a true measure of the thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can vary with experimental conditions.[7] This allows for a more direct and robust comparison of inhibitor potencies across the entire kinome.

The principle is illustrated below:

G cluster_0 Assay Principle cluster_neg No Inhibition cluster_pos Inhibition k Kinase l Immobilized Ligand i CPY-Indole 1 (Inhibitor) k_neg Kinase l_neg Immobilized Ligand k_neg->l_neg Binding (High Signal) k_pos Kinase l_pos Immobilized Ligand k_pos->l_pos Displaced (Low Signal) i_pos CPY-Indole 1 i_pos->k_pos Binding

Caption: Principle of the KINOMEscan™ competition binding assay.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize the test compound (e.g., CPY-Indole 1) in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Reaction: Kinase-tagged T7 phage is incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The immobilized ligand beads are captured, and unbound phage is washed away. The amount of kinase-phage bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of captured kinase-phage is quantified using quantitative PCR (qPCR) of the phage DNA tag.[7]

  • Data Analysis: The qPCR signal is compared to a DMSO vehicle control. Results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding. For hit compounds, an 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).

Part 2: Orthogonal Validation with Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for broad screening, they do not fully recapitulate the complex environment inside a cell. Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies target engagement in intact cells or tissues.[9][10][11]

The Causality Behind the Choice: The principle of CETSA is based on ligand-induced thermal stabilization.[9][12] When a drug binds to its target protein, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation.[13] By heating cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." A positive shift in the melting temperature (Tm) in the presence of the compound is direct evidence of target engagement in a physiological setting.[9][13]

G cluster_0 CETSA Principle cluster_unbound Unbound Target cluster_bound Drug-Bound Target start Intact Cells + Drug heat Apply Heat Gradient (e.g., 40°C to 70°C) start->heat unbound_prot Protein bound_prot Protein-Drug Complex denatured_prot Denatured & Aggregated unbound_prot->denatured_prot Low Tm analysis Lyse Cells & Quantify Soluble Protein (e.g., Western Blot) denatured_prot->analysis Insoluble Fraction soluble_prot Soluble Protein bound_prot->soluble_prot High Tm (Stabilized) soluble_prot->analysis Soluble Fraction

Caption: Workflow demonstrating the principle of CETSA.

Experimental Protocol: CETSA for Target Engagement
  • Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with the test compound (e.g., CPY-Indole 1 at various concentrations) or DMSO vehicle for a specified time (e.g., 1 hour).

  • Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured protein fraction (pellet).

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein in the soluble fraction using an appropriate method, such as Western Blotting or mass spectrometry.

  • Data Analysis: Plot the normalized amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. Determine the melting temperature (Tm) for each curve. The difference in Tm (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.

Comparative Analysis: CPY-Indole 1 vs. Comparator A

To illustrate the application of these methodologies, we present hypothetical but representative data for "CPY-Indole 1," a novel inhibitor based on the this compound scaffold. Its primary intended target is Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the cytoskeleton.[14] We compare it against "Comparator A," a well-characterized, first-generation ROCK inhibitor known for broader cross-reactivity.

Table 1: Comparative Kinome Selectivity Profile (Illustrative Data)

The following table summarizes the binding affinities (Kd) for both compounds against the primary target (ROCK2) and a selection of representative off-target kinases identified from a broad KINOMEscan™ screen. Lower Kd values indicate higher binding affinity.

Kinase TargetCPY-Indole 1 (Kd, nM)Comparator A (Kd, nM)Comments
ROCK2 (Primary Target) 5.2 15.8 Both compounds bind the intended target.
ROCK18.120.1CPY-Indole 1 shows slightly better potency for ROCK1.
JAK285045.3Comparator A shows significant off-target activity against JAK2.
p38α (MAPK14)>10,000250CPY-Indole 1 is highly selective against p38α.
PKA>10,000>10,000Both compounds are selective against PKA.
SRC2,100150Comparator A has potent off-target activity against SRC kinase.

Interpretation: The biochemical data clearly demonstrates the superior selectivity of CPY-Indole 1. While both compounds potently inhibit the target ROCK2, Comparator A exhibits significant affinity for Janus kinase 2 (JAK2) and SRC, which could lead to unintended effects on cytokine signaling and cell growth pathways.[15][16] CPY-Indole 1, in contrast, shows a much cleaner profile with over 150-fold selectivity for ROCK2 over JAK2.

Table 2: Cellular Target Engagement via CETSA (Illustrative Data)

To confirm that the biochemical affinity translates to target engagement in cells, a CETSA experiment was performed in a human cell line.

Compound (at 1 µM)TargetVehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm, °C)
CPY-Indole 1 ROCK2 52.1 58.6 +6.5
Comparator AROCK252.156.4+4.3
CPY-Indole 1JAK255.455.5+0.1
Comparator AJAK255.459.1+3.7

Interpretation: The CETSA results validate the findings from the kinome screen. CPY-Indole 1 induces a robust thermal stabilization of its intended target, ROCK2 (+6.5°C shift), confirming strong engagement in a cellular context. Crucially, it causes no meaningful stabilization of JAK2, reinforcing its selectivity. In contrast, Comparator A not only engages ROCK2 but also clearly engages JAK2 in cells, as evidenced by the significant +3.7°C thermal shift. This off-target engagement could have significant biological consequences and is a critical liability for a selective ROCK inhibitor.

Conclusion and Strategic Outlook

The rigorous, two-tiered profiling strategy outlined in this guide is essential for the successful development of this compound based inhibitors. The combination of broad biochemical screening and orthogonal cellular target validation provides a high-confidence assessment of a compound's selectivity profile.

Our comparative analysis demonstrates how this approach can de-risk a lead candidate. The hypothetical CPY-Indole 1 emerges as a superior candidate due to its high potency and, more importantly, its exceptional selectivity over kinases like JAK2 and SRC. This data provides a strong rationale for advancing CPY-Indole 1 into further preclinical studies, while the significant off-target activity of Comparator A would warrant caution or redesign efforts. By investing in comprehensive cross-reactivity profiling early, researchers can build a robust understanding of their compound's mechanism of action, anticipate potential liabilities, and ultimately increase the probability of clinical success.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform. [Link]

  • Egan, W. J., et al. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 14(1), 1-15. [Link]

  • LoGrasso, P. V., & Feng, Y. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future medicinal chemistry, 4(6), 799-813. [Link]

  • Niijima, S., et al. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 875-884. [Link]

  • Niijima, S., et al. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 875-884. [Link]

  • Martinez Molina, D., & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237-251. [Link]

  • Wikipedia. Rho-kinase inhibitor. [Link]

  • ResearchGate. Advances in the development of Rho-associated protein kinase (ROCK) inhibitors. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Norman, P. Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 4953-4972. [Link]

  • Bechman, K., et al. After 25 years of drug development, do we know JAK?. RMD Open, 8(2), e002496. [Link]

  • Masuda, T., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 226-233. [Link]

  • University of Miami. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Taylor & Francis Online. Rho kinase inhibitors: a patent review (2017–2023). [Link]

  • Clark, J. D., et al. Basic Mechanisms of JAK Inhibition. Journal of inflammation research, 13, 215-226. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Al-Salama, Z. T. A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1393. [Link]

  • ChemRxiv. Strategy for lead identification for understudied kinases. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

  • Padua Research Archive. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 -ylamino)phenyl]urea derivatives as potent and selective class III receptor tyrosine kinase inhibitors. [Link]

Sources

Benchmarking the Safety and Toxicity Profile of 3-(2-Chloropyrimidin-4-yl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's safety and toxicity is paramount to its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking the safety and toxicity profile of 3-(2-Chloropyrimidin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available safety data on this specific molecule, this document will serve as a detailed roadmap for generating a robust safety profile, comparing the necessary assays against established alternatives, and providing the experimental rationale for each step.

While specific toxicological data for this compound is not extensively documented in the public domain, a safety data sheet for its methylated analog, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4] This preliminary information underscores the necessity for a thorough and systematic evaluation of its safety profile.

A Phased Approach to Safety and Toxicity Assessment

A tiered approach to safety and toxicity testing is recommended, starting with in vitro assays to identify potential liabilities early and progressing to in vivo studies for a more comprehensive understanding of the compound's effects in a whole organism.[5][6][7] This strategy is not only cost-effective but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Phase 1: In Vitro Safety Profiling

The initial phase focuses on cell-based assays to assess cytotoxicity, genotoxicity, and potential for cardiac-related adverse effects.[8][9][10]

1.1. Cytotoxicity Assessment: Establishing a Cellular Viability Baseline

Understanding the concentration at which a compound becomes toxic to cells is a fundamental first step. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12][13]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt. However, the resulting formazan is water-soluble, simplifying the protocol.[11][12][14]

Table 1: Comparison of Cytotoxicity Assays

FeatureMTT AssayXTT Assay
Principle Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[12][13]Reduction of XTT to a water-soluble orange formazan product.[11][12]
Solubilization Step Required (e.g., with DMSO or SDS).[11]Not required.[12]
Sensitivity HighGenerally higher than MTT.[13]
Throughput HighHigh

1.2. Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[15] The Ames test and the in vitro micronucleus assay are standard preliminary screens.

  • Ames Test (Bacterial Reverse Mutation Assay): This widely used method employs bacteria, typically strains of Salmonella typhimurium with pre-existing mutations in genes for histidine synthesis, to test for a compound's ability to cause mutations.[15][16][17][18][19] A positive test indicates the chemical is a mutagen.[15]

  • In Vitro Micronucleus Test: This assay assesses chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[20][21][22][23][24] It can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[22][23]

1.3. Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[25][26] Therefore, early assessment of a compound's activity on the hERG channel is critical.

  • Automated Patch Clamp Assay: This is the gold standard for assessing hERG inhibition.[25] It provides a direct measure of the compound's effect on the hERG channel current in cells engineered to express the channel.[25][26]

  • Flux-Based Assays: These are higher-throughput alternatives that use a surrogate ion (like thallium) and a fluorescent dye to measure channel activity.[27][28]

Experimental Workflow for In Vitro Safety Profiling

In_Vitro_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Genotoxicity Genotoxicity Assessment cluster_Cardiotoxicity Cardiotoxicity Assessment C1 Cell Seeding C2 Compound Treatment (Dose-Response) C1->C2 C3 MTT/XTT Reagent Addition C2->C3 C4 Incubation C3->C4 C5 Absorbance Measurement C4->C5 C6 IC50 Determination C5->C6 G1 Ames Test: Bacterial Strains + Compound G3 Incubation +/- S9 Mix G1->G3 G2 In Vitro Micronucleus: Cell Culture + Compound G2->G3 G4 Scoring (Revertant Colonies / Micronuclei) G3->G4 G3->G4 H1 hERG-Expressing Cells H2 Automated Patch Clamp H1->H2 H3 Compound Application H2->H3 H4 Current Measurement H3->H4 H5 IC50 Determination H4->H5

Caption: A streamlined workflow for the initial in vitro safety assessment of a novel compound.

Phase 2: In Vivo Toxicity Studies

Following a favorable in vitro profile, in vivo studies in animal models are necessary to understand the compound's effects in a complex biological system.[5][6] These studies provide crucial information on the maximum tolerated dose (MTD), potential target organs of toxicity, and the overall safety margin.[5][29]

2.1. Acute Toxicity Studies

The primary goal of acute toxicity studies is to determine the short-term adverse effects of a single high dose of the compound and to establish a dose range for subsequent studies.[5][30] These studies are typically conducted in rodents following OECD guidelines.[30][31][32][33][34]

Table 2: Overview of Acute Toxicity Study Designs (OECD Guidelines)

GuidelineDescriptionKey Features
OECD 420 (Fixed Dose Procedure) Identifies a dose that produces clear signs of toxicity but not mortality.[31][32]Uses a small number of animals, typically of one sex.
OECD 423 (Acute Toxic Class Method) Assigns the compound to a toxicity class based on mortality data.[31][32]Stepwise procedure with 3 animals per step.
OECD 425 (Up-and-Down Procedure) Provides a point estimate of the LD50 with confidence intervals.[31][34]Sequential dosing, adjusting the dose based on the outcome of the previous animal.

2.2. Repeated Dose Toxicity Studies

These studies are designed to characterize the toxicological profile of the compound following repeated administration over a defined period (e.g., 14 or 28 days).[35][36][37][38] They are essential for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[35]

Logical Progression of In Vivo Toxicity Testing

In_Vivo_Progression A Acute Toxicity Study (e.g., OECD 423) B Dose Range Finding A->B Determines initial dose range C Repeated Dose Toxicity Study (e.g., 28-day) B->C Informs dose selection D Clinical Pathology & Histopathology C->D Identifies target organs E NOAEL Determination D->E Establishes safety margin

Caption: The logical flow from acute to repeated dose in vivo toxicity studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 2: In Vitro Genotoxicity - Ames Test

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine.[16]

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without metabolic activation (S9 fraction).[19]

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the negative control indicates a mutagenic potential.[16]

Protocol 3: In Vivo Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex of rodents (typically female rats).

  • Dosing: Administer the compound orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.[30]

  • Stepwise Procedure: Based on the outcome in the first group of animals, either stop the test or proceed to dose another group at a higher or lower dose level.

  • Classification: Classify the compound's toxicity based on the observed mortality at specific dose levels.

Conclusion

A comprehensive safety and toxicity assessment of this compound is essential for its further development. The phased approach outlined in this guide, beginning with a battery of in vitro assays and progressing to targeted in vivo studies, provides a robust framework for identifying potential liabilities and establishing a preliminary safety profile. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and in vivo toxicity, researchers can make informed decisions about the future of this compound as a potential therapeutic candidate. The experimental protocols provided offer a starting point for these critical investigations.

References

  • Micronucleus test. In: Wikipedia. [Link]

  • Ames test. In: Wikipedia. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Online Biology Notes. [Link]

  • Micronucleus Assay: The State of Art, and Future Directions. National Institutes of Health. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. National Institutes of Health. [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Ames test ( Technique to determine mutagenic potential). YouTube. [Link]

  • Ames Test. Biology LibreTexts. [Link]

  • In Vitro Micronucleus Test. XCellR8. [Link]

  • Repeated Dose Toxicity. ChemSafetyPro.COM. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. [Link]

  • Repeated dose toxicity - Scientific guideline. European Medicines Agency. [Link]

  • Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • Recommendations on dose level selection for repeat dose toxicity studies. Springer. [Link]

  • In Vitro Safety. Selvita. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • MTT assay. In: Wikipedia. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Guideline on Repeated Dose Toxicity Corr. European Medicines Agency. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

  • hERG Assay. Slideshare. [Link]

  • Guideline on Repeated Dose Toxicity. European Medicines Agency. [Link]

  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. PubChem. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Institutes of Health. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity. Umwelt-online.de. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health. [Link]

  • MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole. Capot Chemical. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • This compound. PubChem. [Link]

Sources

Advanced & Niche Applications

Application Notes & Protocols: Leveraging 3-(2-Chloropyrimidin-4-yl)-1H-indole for the Development of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Covalent Inhibition

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent therapeutic agents is paramount. Covalent inhibitors, which form a stable chemical bond with their target protein, have emerged as a powerful strategy to achieve durable target engagement and overcome challenges such as drug resistance.[1][2] Central to this approach is the design of molecules that combine a high-affinity recognition motif with a moderately reactive electrophilic "warhead."

The 3-(2-chloropyrimidin-4-yl)-1H-indole scaffold represents a quintessential example of such a design. This heterocyclic structure is a fusion of two pharmacologically significant moieties: the indole ring system , a common feature in molecules that bind to the ATP pocket of kinases, and the 2-chloropyrimidine ring , which serves as an effective electrophile for covalent bond formation.[3][4][5] The significance of this scaffold is underscored by its role as a key intermediate in the synthesis of cutting-edge pharmaceuticals, most notably Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC).[6][7]

This guide provides an in-depth exploration of the this compound scaffold, detailing the chemical principles behind its mechanism of action, its applications in targeting kinases, and comprehensive, field-proven protocols for its synthesis and use in the development of novel covalent inhibitors.

The Chemistry of Covalent Targeting: Nucleophilic Aromatic Substitution (SNAr)

The therapeutic efficacy of covalent inhibitors derived from this scaffold hinges on the reactivity of the 2-chloropyrimidine ring. The chlorine atom at the C2 position is susceptible to displacement by a nucleophilic residue on the target protein, typically a cysteine thiol. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9]

The process involves two key steps:

  • Non-covalent Binding: The inhibitor first binds reversibly to the ATP-binding site of the kinase. The indole core and other substituents on the scaffold guide this initial docking, positioning the chloropyrimidine warhead in close proximity to a strategically located nucleophile (e.g., Cys797 in EGFR, Cys440 in MSK1).[8][10]

  • Covalent Bond Formation: The lone pair of the cysteine thiol attacks the electron-deficient carbon atom bearing the chlorine. This forms a transient, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyrimidine ring. The subsequent expulsion of the chloride ion re-aromatizes the ring and results in a stable thioether linkage between the inhibitor and the protein.[8][11]

This SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the nucleophilicity of the target residue. The inherent reactivity of 2-chloropyrimidine is generally low in the absence of a binding event, which minimizes off-target reactions and contributes to a favorable safety profile.[12] The catalytic environment of the protein's active site significantly accelerates the reaction, a phenomenon that enhances target selectivity.[12]

Mechanism of irreversible covalent inhibition.

Applications in Targeted Kinase Inhibition

The versatility of the this compound scaffold has been demonstrated in the development of inhibitors against several important kinase families implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose aberrant signaling drives the growth of numerous cancers.[13] The this compound core is central to the structure of Osimertinib, a third-generation inhibitor that selectively targets both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[6][14] This selectivity is crucial for minimizing the dose-limiting toxicities associated with first-generation inhibitors.[13] The indole portion of the molecule provides key interactions within the ATP binding site, while the pyrimidine core is functionalized with an amine linker that attaches the acrylamide warhead responsible for covalent modification of Cys797 in Osimertinib's case. However, the core's own 2-chloro group can also be used directly as the warhead in other designs.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS_RAF RAS/RAF/MEK Pathway Dimer->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Indole-Pyrimidine Covalent Inhibitor Inhibitor->Dimer Blocks ATP Binding & Phosphorylation

Simplified EGFR signaling and inhibitor action.
Mitogen- and Stress-Activated Kinase 1 (MSK1)

Recent research has identified novel chloropyrimidine-based covalent inhibitors targeting MSK1, a nuclear kinase involved in inflammation and cancer.[8][9] In a pioneering study, a high-throughput screen identified a 2,5-dichloropyrimidine compound that covalently modifies Cys440 in the C-terminal kinase domain of MSK1.[11] Subsequent optimization, often involving scaffolds like azaindoles or pyrrolopyrimidines attached to the chloropyrimidine warhead, led to potent and selective inhibitors.[8] This work validates the 2-chloropyrimidine moiety as a viable warhead for targeting non-catalytic cysteines and expands the applicability of the indole-pyrimidine scaffold beyond established targets.

Table 1: Representative Kinase Inhibitory Activity

Compound Class Target Kinase Covalent Residue IC50 (nM) Reference
Pyrido[2,3-d]pyrimidine EGFRL858R/T790M Cys797 1.1 - 13 [15]
Pyrrolopyrimidine MSK1 CTKD Cys440 ~50 - 500 [8]
Indole-Pyrimidine EGFR Cys797 250 - 500 [4]

| Pyrazolo[3,4-d]pyrimidine | BTK | Cys481 | 1 - 14 |[16] |

Note: Data is representative of inhibitor classes containing pyrimidine-based scaffolds and may not exclusively feature the 3-(1H-indol-3-yl) moiety. It serves to illustrate the potency achievable with this general architecture.

Experimental Protocols

The following protocols provide a framework for the synthesis of the core scaffold, its elaboration into a functional inhibitor, and the biochemical validation of its covalent mechanism.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a Grignard reaction, a robust method for C-C bond formation at the C3 position of indole.[17]

Materials:

  • Indole

  • Methylmagnesium bromide (CH₃MgBr), 3M in ether or 2-methyltetrahydrofuran

  • 2,4-Dichloropyrimidine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)

Synthesis_Workflow_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dissolve Indole in Anhydrous THF Cool Cool to 0°C (Ice Bath) Start->Cool Grignard Slowly Add CH3MgBr Cool->Grignard Stir1 Stir for 1h at 0°C Grignard->Stir1 AddPyr Add 2,4-Dichloropyrimidine Stir1->AddPyr Warm Warm to 70°C AddPyr->Warm React Stir for 5h (Monitor by TLC) Warm->React Cool2 Cool to RT React->Cool2 Quench Quench with sat. NH4Cl solution Cool2->Quench Extract Extract with EtOAc Quench->Extract Dry Dry organic phase (Na2SO4) & Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from EtOAc/n-Hexane Concentrate->Recrystallize Product Obtain Pure Product Recrystallize->Product

Workflow for the synthesis of the core scaffold.

Procedure:

  • Indole Activation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq) and anhydrous THF. Cool the resulting solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.5 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C. A precipitate may form as the indolyl magnesium bromide salt is generated.

  • Stirring: Stir the mixture at 0°C for 1 hour after the addition is complete.

  • Pyrimidine Addition: Add 2,4-dichloropyrimidine (0.4 eq, as the limiting reagent) to the reaction mixture, either as a solid or as a solution in anhydrous THF.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70°C. Stir for 5 hours or until consumption of the dichloropyrimidine is confirmed by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction to room temperature and then carefully quench by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous phase two more times with EtOAc.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.[17]

  • Purification: Purify the crude product by recrystallization from a hot mixture of EtOAc and n-hexane to afford this compound as a light yellow solid.[17]

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

Protocol 2: Elaboration into a Covalent Inhibitor via SNAr

This general protocol describes the functionalization of the core scaffold by reacting it with a primary or secondary amine to generate a library of potential inhibitors.

Materials:

  • This compound (or its N-substituted derivative)

  • Desired amine (R¹R²NH) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware

Procedure:

  • Setup: In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 1,4-dioxane).

  • Addition of Reagents: Add the amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Seal the vial and heat the mixture to 100-120°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like EtOAc or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product by NMR and mass spectrometry.

Protocol 3: Confirmation of Covalent Modification via Mass Spectrometry

This protocol is essential for verifying that the inhibitor forms a covalent bond with its target protein.[8][18]

Materials:

  • Purified recombinant target kinase

  • Synthesized covalent inhibitor

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • LC-MS grade water, acetonitrile, and formic acid

  • Intact protein mass spectrometer (e.g., Q-TOF or Orbitrap)

MS_Workflow Incubate Incubate Protein + Inhibitor (e.g., 10 µM each, 1h, RT) Quench Quench (optional) with excess nucleophile or acid Incubate->Quench Desalt Desalt Sample (e.g., C4 ZipTip) Quench->Desalt Inject Inject into LC-MS Desalt->Inject Analyze Acquire Intact Protein Mass Spectrum Inject->Analyze Deconvolute Deconvolute Spectrum to obtain protein mass Analyze->Deconvolute Compare Compare Mass: Adduct vs. Apo Protein Deconvolute->Compare Result Mass Shift = MW(Inhibitor) - MW(HCl) Confirms Covalent Adduct Compare->Result

Workflow for confirming covalent modification.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the purified target kinase (e.g., to a final concentration of 5-10 µM) with the covalent inhibitor (e.g., 2-5 molar excess) in the assay buffer. Prepare a control sample with the protein and vehicle (e.g., DMSO) only.

  • Reaction: Incubate the samples at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Sample Preparation: Stop the reaction by adding 0.1% formic acid. Desalt the protein sample using a C4 ZipTip or similar reversed-phase cleanup method according to the manufacturer's instructions. Elute the protein in a solution of 50-70% acetonitrile with 0.1% formic acid.

  • LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS). The LC method should be a short gradient designed for intact protein separation.

  • Data Analysis: Acquire the mass spectrum for both the control (apo protein) and the inhibitor-treated sample. Use deconvolution software to determine the precise molecular weight of the protein in each sample.

  • Validation: A successful covalent modification is confirmed by observing a mass increase in the treated sample that corresponds to the molecular weight of the inhibitor minus the mass of HCl (as the chlorine atom is displaced).

    • Expected Mass Shift = MWprotein + MWinhibitor - MWHCl

For identifying the specific residue of modification, the sample can be subjected to tryptic digestion followed by LC-MS/MS analysis (peptide mapping).

Conclusion

The this compound scaffold is a validated and highly valuable platform for the design of targeted covalent inhibitors. Its modular nature, combining a versatile kinase-binding element with a tunable electrophilic warhead, allows for systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust starting point for researchers and drug development professionals to synthesize, evaluate, and validate novel inhibitors based on this privileged structure, paving the way for the next generation of precision medicines.

References

  • EvitaChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Guidechem. How to Prepare this compound?.
  • Pharmaffiliates. Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • Google Patents. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.
  • BenchChem. 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole.
  • Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. Available from: [Link]

  • ChemicalBook. 3-(2-chloropyriMidin-4-yl)-1-Methylindole | 1032452-86-0.
  • BenchChem. Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
  • ACS Publications. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(11), 3324. Available from: [Link]

  • Zhao, Z., & Liu, Q. (2017). Recent advances in the development of covalent inhibitors. RSC Advances, 7(84), 53535-53557. Available from: [Link]

  • PubMed. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]

  • Chen, Y., et al. (2020). Characterization of covalent protein modification by triclosan in vivo and in vitro via three-dimensional liquid chromatography-mass spectrometry: New insight into its adverse effects. Environment International, 136, 105423. Available from: [Link]

  • ChemRxiv. Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Design. Available from: [Link]

  • Li, Y., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry, 64(17), 12616–12634. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Available from: [Link]

  • PubMed. Modeling covalent-modifier drugs. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Ner-Gaon, H., et al. (2013). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Biochemistry, 52(35), 6065–6074. Available from: [Link]

  • PubMed Central. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available from: [Link]

  • Roskoski, R. Jr. (2020). Covalent inhibitors: a rational approach to drug discovery. Pharmacological Research, 159, 104939. Available from: [Link]

Sources

Use of 3-(2-Chloropyrimidin-4-yl)-1H-indole in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of 3-(2-Chloropyrimidin-4-yl)-1H-indole in Fragment-Based Drug Discovery for Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, enabling the efficient identification of high-quality lead compounds.[1][2] This methodology relies on screening low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] This application note provides a detailed guide to the strategic use of this compound, a privileged heterocyclic scaffold, within an FBDD workflow targeting protein kinases. We present the rationale for its selection, detailed protocols for primary screening and hit validation using biophysical methods, and a framework for structure-guided hit-to-lead optimization.

Rationale for Fragment Selection: this compound

The selection of a fragment library is a critical determinant of success in any FBDD campaign. This compound is an exemplary fragment due to a confluence of favorable chemical, structural, and functional properties.

Causality Behind the Choice: The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[5] The pyrimidine ring is another classic hinge-binding motif. The true power of this fragment, however, lies in the 2-chloro substituent on the pyrimidine ring. This position serves as a chemically tractable handle, or a "vector," for synthetic elaboration. It is "poised" for nucleophilic aromatic substitution, allowing for a straightforward and highly controllable strategy of fragment growing to rapidly increase potency and explore the surrounding chemical space.[6] This built-in potential for optimization is a hallmark of a well-designed fragment.

Physicochemical Properties: The fragment adheres well to the "Rule of Three," a guiding principle for fragment design.[7]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight 229.67 g/mol [8]< 300 DaEnsures sufficient chemical space to explore during optimization without becoming excessively large or complex.
cLogP ~2.9[9]≤ 3Balances solubility, a key requirement for biophysical assays, with sufficient lipophilicity for cell permeability.
Hydrogen Bond Donors 1 (indole N-H)≤ 3Provides a key interaction point while maintaining "drug-like" character.
Hydrogen Bond Acceptors 2 (pyrimidine nitrogens)≤ 3Offers additional opportunities for specific interactions with the protein target.
Rotatable Bonds 1≤ 3Low conformational complexity increases the probability of adopting a favorable binding pose, leading to higher hit rates.

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage, iterative process that integrates biophysical screening with structural biology and medicinal chemistry. The goal is to identify weak-binding fragments and rationally evolve them into potent, selective lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Target_Prep Target Protein Preparation & QC Fragment_Screen Primary Screen: Thermal Shift (DSF) Target_Prep->Fragment_Screen Hit_Triage Hit Triage & Selection (ΔTm Cutoff) Fragment_Screen->Hit_Triage Ortho_Screen Orthogonal Screen: Surface Plasmon Resonance (SPR) Hit_Triage->Ortho_Screen Primary Hits Affinity_Rank Affinity & Kinetic Ranking (KD, kon, koff) Ortho_Screen->Affinity_Rank X_Ray X-Ray Crystallography or Cryo-EM Affinity_Rank->X_Ray Validated Hits Binding_Mode Determine Binding Mode & Identify Growth Vectors X_Ray->Binding_Mode Chem_Synth Structure-Guided Chemistry (Fragment Growing) Binding_Mode->Chem_Synth Structural Insights SAR Generate SAR Data (Potency, Selectivity, DMPK) Chem_Synth->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Chem_Synth Iterative Cycles

Caption: A typical FBDD workflow from target preparation to lead optimization.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Scientific Rationale: DSF, or Thermal Shift Assay, is an ideal primary screening technique for FBDD. It is high-throughput, requires minimal protein, and is agnostic to the binding site.[10] The principle is that ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change (ΔTm) is a reliable indicator of a binding event.

Materials:

  • Purified target kinase protein (e.g., >95% purity, at 1-2 mg/mL in a suitable buffer like HEPES with NaCl and a reducing agent like DTT).

  • This compound stock solution (100 mM in 100% DMSO).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 384-well PCR plates.

Step-by-Step Protocol:

  • Protein-Dye Master Mix Preparation:

    • Dilute the protein stock to a final concentration of 2 µM in DSF buffer.

    • Add SYPRO Orange dye to the diluted protein solution to a final concentration of 5x. Causality: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.

    • Gently mix and centrifuge briefly to remove any aggregates. Prepare enough master mix for the entire plate.

  • Compound Plating:

    • Create a 10 mM intermediate stock of the fragment by diluting the 100 mM stock in DMSO.

    • In a 384-well plate, dispense 100 nL of the 10 mM fragment stock into the sample wells for a final assay concentration of 100 µM.

    • Control Wells (Self-Validation):

      • No-Fragment Control: Dispense 100 nL of 100% DMSO (serves as the baseline Tm).

      • No-Protein Control: Add fragment but substitute DSF buffer for the protein-dye mix (checks for compound fluorescence).

      • Reference Inhibitor: Use a known binder to the target kinase as a positive control for ΔTm shift.

  • Assay Execution:

    • Dispense 10 µL of the Protein-Dye Master Mix into each well.

    • Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure contents are mixed and at the bottom of the wells.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation and finding the inflection point (first derivative maximum).

    • Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • A typical hit cutoff for a fragment screen is a ΔTm ≥ 2 °C.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and equilibrium binding affinity (KD).[3][11] It serves as a crucial orthogonal validation step to confirm direct binding of the fragment to the target and to eliminate false positives from the primary screen (e.g., dye-aggregators in DSF).[12]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5, for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target kinase protein.

  • SPR running buffer (e.g., HBS-EP+).

  • Fragment serial dilutions in running buffer with matched DMSO concentration.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the kinase protein (diluted in a low pH buffer like sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein to allow for reference subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., from 200 µM down to 1.56 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

    • Inject the fragment dilutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a "buffer only" injection (blank) for double referencing.

  • Data Processing and Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the blank injection signal from the fragment injection signals. The resulting sensorgrams represent the specific binding interaction.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or a kinetic model if data quality allows).

    • The primary output will be the equilibrium dissociation constant (KD), a measure of binding affinity. For fragments, KD values are typically in the high micromolar to millimolar range.[1][4]

Hit-to-Lead Optimization: The Path of Fragment Growing

With a validated hit and, ideally, a co-crystal structure showing the fragment's binding mode, the hit-to-lead phase begins.[13][14] The structure will reveal which vectors on the fragment are pointing towards solvent-exposed regions of the binding site, representing prime opportunities for chemical elaboration to gain additional interactions and improve affinity.

Strategy: Structure-Guided Growing The 2-chloro position of the pyrimidine is the most logical vector for growth. A crystal structure would likely show this chlorine atom pointing towards an accessible region of the kinase active site. Using nucleophilic aromatic substitution, a library of analogs can be synthesized to probe this space.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Fragment Growth (Iteration 1) cluster_2 Lead-like Compound Frag Frag_Label This compound KD = 150 µM LE = 0.45 Lead1_Label Addition of N-methylaniline KD = 2 µM LE = 0.41 Frag_Label->Lead1_Label SNAr Reaction Lead1 Lead2_Label Further elaboration KD = 15 nM LE = 0.38 Lead1_Label->Lead2_Label Optimization Lead2

Caption: Illustrative workflow for fragment growing from the initial hit.

Hypothetical Optimization Data: This table illustrates how key parameters evolve during a successful hit-to-lead campaign.

CompoundModificationKD (SPR)Ligand Efficiency (LE)
Fragment Hit This compound150 µM0.45
Analog 1 R = -NH-(4-methoxyphenyl)5 µM0.42
Analog 2 R = -NH-(indole-5-yl)800 nM0.40
Lead Compound R = complex acrylamide sidechain15 nM0.38

Note: Ligand Efficiency (LE) is calculated as (-1.4 * pKD) / Heavy_Atom_Count. It is a measure of binding energy per non-hydrogen atom. A decrease in LE during optimization is common, but maintaining a high value is desirable.

Conclusion

This compound represents an ideal starting point for FBDD campaigns targeting protein kinases. Its adherence to the Rule of Three, coupled with the presence of a privileged indole-pyrimidine core and a chemically tractable growth vector, provides a robust foundation for identifying and optimizing potent and selective inhibitors. The systematic application of biophysical screening techniques like DSF and SPR, followed by structure-guided medicinal chemistry, constitutes a powerful and efficient pathway from a millimolar-affinity fragment to a nanomolar-affinity lead compound.

References

  • EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702).
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis.
  • Guidechem. (n.d.). How to Prepare this compound?.
  • PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. National Center for Biotechnology Information.
  • CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. (2017). Google Patents.
  • Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate.
  • ECHEMI. (n.d.). 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Wikipedia. (n.d.). Hit to lead.
  • ResearchGate. (n.d.). Lead compounds generation by fragment growing strategy.
  • Ardigen. (n.d.). AI Hit-to-Lead Optimization for Drug Discovery.
  • Spiliotopoulos, D., et al. (2018). Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches. Molecular Informatics.
  • Singh, N., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry.
  • Vazquez, J., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules.
  • Clearsynth. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Nia Innovation. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.
  • Sindkhedkar, M., et al. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Bioorganic Chemistry.
  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • U.S. National Library of Medicine. (2011). Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. PubMed.
  • Awad, M. E., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents.... Scientific Reports.

Sources

Fluorescent labeling of 3-(2-Chloropyrimidin-4-yl)-1H-indole for cellular imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Fluorescent Labeling of 3-(2-Chloropyrimidin-4-yl)-1H-indole for Cellular Imaging

Introduction: Illuminating the Path of a Privileged Scaffold

The this compound scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for potent therapeutic activities.[1] Molecules incorporating both pyrimidine and indole motifs have been identified as promising anticancer agents, often targeting critical cellular machinery like protein kinases or immune checkpoint pathways such as PD-1/PD-L1.[2][3][4] Understanding how these small molecules behave within the complex environment of a living cell—where they accumulate, which organelles they interact with, and how they engage their targets—is paramount for rational drug design and development.

Fluorescent labeling is a powerful technique that transforms a small molecule from a static structure into a dynamic probe, allowing for its direct visualization and tracking within live or fixed cells using fluorescence microscopy.[] This process involves the covalent attachment of a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength, enabling highly sensitive and specific detection against a dark background.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic fluorescent labeling of this compound. We will detail the chemical rationale, provide step-by-step protocols for synthesis and labeling, and outline a complete workflow for cellular imaging and analysis. The methodologies described herein are designed to be robust and self-validating, empowering researchers to generate high-quality, interpretable data on the subcellular life of this important chemical scaffold.

Principles of Probe Design and Fluorophore Selection

The successful transformation of a bioactive compound into a reliable imaging probe hinges on a labeling strategy that preserves its fundamental biological activity while introducing a bright, stable fluorescent signal.

The Conjugation Strategy: Leveraging Inherent Reactivity

The structure of this compound offers a distinct and highly favorable site for chemical modification. The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is an efficient and widely used method for forming stable bonds. Our strategy involves a two-step process to minimize potential steric hindrance from a bulky fluorophore being too close to the core scaffold:

  • Linker Installation: We first react the 2-chloro position with a short, flexible nucleophilic linker, such as ethylenediamine. This introduces a terminal primary amine (-NH₂) handle, which is distal to the core structure. This approach is synthetically straightforward and creates a versatile intermediate.

  • Fluorophore Conjugation: The newly installed primary amine serves as a reactive site for conjugation with a wide variety of commercially available amine-reactive fluorescent dyes, most commonly those activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

This linker-based strategy is often superior to direct fluorophore attachment as it reduces the risk of the dye interfering with the compound's binding to its biological target.

Choosing the Right Fluorophore

The selection of a fluorophore is critical and must be tailored to the specific experimental goals and available instrumentation (e.g., the lasers and filters on your fluorescence microscope).[7] Key characteristics to consider include:

  • Brightness: This is a product of the fluorophore's molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in emitting light). Higher brightness leads to a better signal-to-noise ratio.[8]

  • Photostability: A fluorophore's resistance to photobleaching—the irreversible loss of fluorescence upon prolonged light exposure—is crucial for experiments that require long-term imaging or time-lapse acquisition.[9]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is desirable as it minimizes the overlap between excitation and emission light, making it easier to separate the fluorescence signal from scattered excitation light.[10]

  • Spectral Profile: The excitation and emission spectra should be compatible with the available microscope laser lines and filters. For multicolor imaging, choose fluorophores with minimal spectral overlap.

  • Size and Charge: Smaller, neutral fluorophores are generally preferred to minimize perturbation of the parent molecule's properties, such as its cell permeability and target affinity.[11]

The table below summarizes the properties of several common amine-reactive fluorophores suitable for this application.

Fluorophore (Amine-Reactive Form) Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) Quantum Yield (Φ) Key Features
FITC (Fluorescein isothiocyanate)~494~518~75,000~0.92High brightness, but pH sensitive and prone to photobleaching.
TRITC (Tetramethylrhodamine isothiocyanate)~557~576~95,000~0.21More photostable than fluorescein, less pH sensitive.
Alexa Fluor™ 488 NHS Ester ~495~519~73,000~0.92Excellent photostability, high brightness, and pH insensitive.
Alexa Fluor™ 555 NHS Ester ~555~565~155,000~0.10Very bright and photostable red-orange fluorophore.
Cyanine3 (Cy3) NHS Ester ~550~570~150,000~0.15Bright and photostable, commonly used in FRET applications.
Cyanine5 (Cy5) NHS Ester ~649~670~250,000~0.20Far-red emission minimizes cellular autofluorescence.

Note: Photophysical properties can vary depending on the solvent and conjugation partner. Data are approximate values.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of N¹-(4-(1H-indol-3-yl)pyrimidin-2-yl)ethane-1,2-diamine (Amine-Linker Intermediate)

This protocol describes the nucleophilic substitution reaction to install an amine-functionalized linker onto the this compound core.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization A Dissolve this compound and excess Ethylenediamine in an aprotic polar solvent (e.g., DMSO or NMP) B Heat reaction mixture (e.g., 80-120 °C) under N₂ atmosphere A->B 1 C Monitor reaction progress by TLC or LC-MS until starting material is consumed B->C 2 D Cool to RT, dilute with water to precipitate the product C->D 3 E Filter the solid product and wash with water to remove excess diamine D->E 4 F Purify further by column chromatography or recrystallization if necessary E->F 5 G Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS F->G 6

Caption: Workflow for the synthesis of the amine-functionalized intermediate.

  • This compound (1.0 eq)

  • Ethylenediamine (10-20 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or DMSO.

  • Add Nucleophile: Add a large excess of ethylenediamine (10-20 eq) to the flask. The excess amine also acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Place the flask under a nitrogen or argon atmosphere and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours when the starting material spot/peak is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture dropwise into a beaker of cold deionized water with stirring. The product should precipitate out as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove the excess ethylenediamine and solvent. The crude product can be further purified by silica gel column chromatography or recrystallization if required.

  • Characterization: Dry the purified product under a vacuum. Confirm the identity and purity of the final compound, N¹-(4-(1H-indol-3-yl)pyrimidin-2-yl)ethane-1,2-diamine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Conjugation with an Amine-Reactive Fluorophore

This protocol details the labeling of the amine-linker intermediate with an NHS-ester activated dye.

  • Amine-linker intermediate from Protocol 1 (1.0 eq)

  • Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 NHS Ester) (1.1-1.5 eq)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • A mild, non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (3-5 eq)

  • Small reaction vial (e.g., 2 mL amber vial)

  • Purification system (preparative reverse-phase HPLC is recommended)

  • Preparation: Dissolve the amine-linker intermediate (1.0 eq) in anhydrous DMF or DMSO in a small, light-protected vial. Add the base (DIPEA, 3-5 eq) to deprotonate the primary amine, increasing its nucleophilicity.

  • Dye Addition: In a separate vial, dissolve the amine-reactive fluorophore (1.1-1.5 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the solution of the intermediate while stirring.[11]

  • Reaction: Tightly cap the vial, wrap it in aluminum foil to protect it from light, and allow the reaction to proceed at room temperature for 2-4 hours, or overnight for convenience.

  • Monitoring: Monitor the reaction by analytical HPLC or LC-MS to confirm the formation of the fluorescently labeled product.

  • Purification: The most effective method for purifying the fluorescent conjugate is reverse-phase HPLC.[11] This will separate the labeled product from any unreacted starting material, free dye, and hydrolyzed dye.

  • Characterization & Storage: Collect the fraction containing the pure product. Confirm its identity via mass spectrometry. Lyophilize the pure fraction to obtain a solid powder. Store the final fluorescent probe at -20°C, protected from light and moisture.[11]

Protocol 3: Cellular Staining and Imaging

This protocol provides a general workflow for staining cultured cells with the newly synthesized fluorescent probe.

G cluster_0 Cell Preparation cluster_1 Staining cluster_3 Preparation for Imaging cluster_4 Image Acquisition A Seed cells on glass-bottom dishes or coverslips and culture until ~70-80% confluent B Prepare working solution of fluorescent probe in media A->B C Incubate cells with probe (e.g., 30-60 min at 37°C) B->C F Wash cells 3x with warm PBS or imaging buffer C->F D Untreated Cells (Autofluorescence) E Competition Assay: Pre-incubate with excess unlabeled compound G (Optional) Counterstain nuclei (e.g., Hoechst 33342) and/or fix cells F->G H Mount coverslip on slide with antifade mounting medium G->H I Image using fluorescence microscope with appropriate laser lines and filters H->I

Caption: General workflow for staining and imaging cells with the fluorescent probe.

  • Adherent cells (e.g., A549, HeLa, or a cell line relevant to the compound's target)

  • Complete cell culture medium

  • Glass-bottom imaging dishes or coverslips

  • Fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • (Optional) Hoechst 33342 for nuclear counterstaining

  • (Optional) 4% Paraformaldehyde (PFA) for fixation

  • Antifade mounting medium

  • Fluorescence microscope (confocal recommended)

  • Cell Seeding: Seed your chosen cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock into pre-warmed complete culture medium. A final concentration range of 100 nM to 5 µM is a good starting point for optimization.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[11]

  • Control Experiments (Crucial for Validation):

    • Autofluorescence Control: Prepare a dish of untreated cells to image under the same conditions to assess the level of natural cellular fluorescence.

    • Competition Control: To demonstrate specific binding, pre-incubate a separate set of cells with a 50- to 100-fold excess of the unlabeled this compound for 30 minutes before adding the fluorescent probe. A significant reduction in fluorescence signal compared to the probe-only condition indicates specific target engagement.[11]

  • Washing: After incubation, gently aspirate the probe-containing medium and wash the cells three times with warm PBS or a suitable imaging buffer to remove any unbound probe.[11]

  • Counterstaining & Fixation (Optional):

    • To visualize the nucleus, you can incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) for 10 minutes.[11]

    • For fixed-cell imaging, incubate cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting: If using coverslips, invert and mount them onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Immediately acquire images using a fluorescence microscope. Use the appropriate laser lines and emission filters for your chosen fluorophore and any counterstains. For an Alexa Fluor™ 488 conjugate, you would typically use a 488 nm laser for excitation and collect emission between ~500-550 nm.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No/Weak Fluorescence Signal Probe concentration is too low.Increase probe concentration systematically (e.g., 100 nM, 500 nM, 1 µM, 5 µM).
Incubation time is too short.Increase incubation time (e.g., 30 min, 60 min, 2 hours).
Probe is not cell-permeable.The probe may be too polar. For live-cell imaging, this is a limitation. Try fixing and permeabilizing cells first (e.g., with 0.1% Triton X-100 after fixation).
Incorrect microscope settings.Verify that the correct laser lines and emission filters are being used for the specific fluorophore. Increase laser power or detector gain.
High Background Signal Probe concentration is too high.Decrease the probe concentration.
Insufficient washing.Increase the number and duration of wash steps after staining.
Probe is aggregating or precipitating.Centrifuge the probe working solution before adding it to cells. Ensure the probe concentration does not exceed its solubility in aqueous media.
Rapid Photobleaching Fluorophore is not very photostable (e.g., FITC).Use a more photostable dye (e.g., Alexa Fluor™ series). Use an antifade mounting medium. Minimize light exposure by using lower laser power and faster acquisition speeds.
Cell Death/Toxicity Probe concentration is too high.Perform a dose-response experiment to determine the maximum non-toxic concentration.
Unlabeled compound is cytotoxic.Verify the toxicity of the parent compound first. The probe may not be usable for live-cell imaging if the core scaffold is highly toxic.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (n.d.). Fluorophores for Confocal Microscopy: Photophysics and Photochemistry.
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Labeling Small Molecules for Imaging Studies.
  • ResearchGate. (2009). Photophysical processes of common organic fluorophores according to the ROXS concept.
  • National Institutes of Health (NIH). (2023).
  • BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules - Probes.
  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • Guidechem. (n.d.). How to Prepare this compound?.
  • Molecular Expressions. (n.d.). Introduction to Fluorescence.
  • ResearchGate. (n.d.). (a) Pyrimidine containing compounds as anticancer agents; (b) indole....
  • PubMed. (2023). Novel 4-Arylindolines Containing a Pyrido[3,2- d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy.
  • National Institutes of Health (NIH). (2021).
  • PubMed Central (PMC). (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

Sources

Application Notes & Protocols: Leveraging 3-(2-Chloropyrimidin-4-yl)-1H-indole for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2] This is achieved by co-opting the cell's native ubiquitin-proteasome system (UPS).[3][4] The success of a PROTAC hinges on the rational design of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][5] This guide focuses on the strategic application of 3-(2-Chloropyrimidin-4-yl)-1H-indole , a versatile chemical scaffold, as a highly effective POI-binding moiety in the synthesis and development of novel PROTACs. The 2-chloropyrimidine group serves as a key electrophilic handle for straightforward linker attachment, making this scaffold an invaluable starting point for building PROTAC libraries against a range of targets, particularly protein kinases. We provide a detailed examination of the underlying chemistry, step-by-step protocols for synthesis and characterization, and a guide to interpreting the resulting data.

Introduction: The Strategic Value of the Indole-Pyrimidine Scaffold

The this compound core is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[6] Its utility in PROTAC design is twofold:

  • Inherent Target Affinity: The indole and pyrimidine rings are adept at forming critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of many kinases, providing a strong foundation for potent and selective POI engagement.

  • Synthetic Tractability: The chlorine atom on the pyrimidine ring is a reactive electrophile, perfectly positioned for nucleophilic substitution by an amine-terminated linker. This reaction is typically high-yielding and robust, streamlining the otherwise complex synthesis of heterobifunctional molecules.[7][8]

By leveraging this pre-validated scaffold, researchers can significantly accelerate the design-make-test-analyze cycle, focusing efforts on linker optimization and E3 ligase selection rather than on discovering a novel POI ligand from scratch.

The PROTAC Mechanism of Action

A PROTAC hijacks the UPS to induce the degradation of a target protein. This catalytic process involves several key steps, culminating in the irreversible destruction of the POI.[4][9]

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex.[1][10][] This induced-proximity event is the cornerstone of PROTAC efficacy.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 enzyme to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Part I: Synthesis Protocol

This section details a representative protocol for synthesizing a PROTAC using this compound as the POI binder, a polyethylene glycol (PEG) linker, and pomalidomide as the recruiter for the CRBN E3 ligase.

Protocol 1: Two-Step PROTAC Synthesis

Rationale: This protocol employs a robust, two-step approach. First, the linker is attached to the E3 ligase ligand (pomalidomide). Second, this intermediate is coupled with the indole-pyrimidine warhead. This sequence prevents potential side reactions and simplifies purification. The use of Diisopropylethylamine (DIPEA) as a non-nucleophilic base is critical to scavenge the HCl generated during the SNAr reaction without competing with the nucleophile.

Step 1: Synthesis of Linker-Pomalidomide Intermediate

  • Materials: Pomalidomide, Boc-NH-PEG(n)-COOH (e.g., n=3), HATU (coupling agent), DIPEA, Dimethylformamide (DMF).

  • Procedure: a. Dissolve Pomalidomide (1.0 eq) and Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. c. Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 4-6 hours. d. Monitor reaction completion by LC-MS. e. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. f. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate. h. Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) and stir for 1 hour to remove the Boc protecting group. i. Concentrate the solution under reduced pressure to yield the amine-linker-pomalidomide intermediate as a TFA salt.

Step 2: Coupling to this compound

  • Materials: this compound, amine-linker-pomalidomide TFA salt, DIPEA, Dimethyl sulfoxide (DMSO).

  • Procedure: a. Dissolve this compound (1.0 eq) and the amine-linker-pomalidomide intermediate (1.2 eq) in anhydrous DMSO. b. Add DIPEA (5.0 eq) to neutralize the TFA salt and catalyze the reaction. c. Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.[7] d. Monitor reaction progress by LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. g. Purify the final PROTAC molecule using reverse-phase preparative HPLC. h. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Figure 2: Synthetic workflow for the construction of an indole-pyrimidine based PROTAC.

Part II: Biochemical & Cellular Characterization Protocols

A rigorous and multi-faceted validation strategy is essential to confirm the mechanism of action and quantify the potency of a novel PROTAC.[12]

Protocol 2.1: Target Protein Degradation by Western Blot

Rationale: This is the foundational assay to confirm that the PROTAC induces the loss of the target protein in a cellular context. It is critical to include controls to demonstrate that degradation is dependent on both the proteasome and the recruited E3 ligase.

  • Cell Culture and Treatment: a. Plate cells (e.g., a cancer cell line expressing the target kinase) at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC molecule in culture medium. A typical concentration range is 1 nM to 10 µM. c. Crucial Controls:

    • Vehicle Control (e.g., 0.1% DMSO).
    • PROTAC + Proteasome Inhibitor (e.g., 10 µM MG132, pre-incubated for 2 hours). This control should rescue protein levels, confirming degradation is proteasome-dependent.
    • PROTAC + excess free E3 Ligase Ligand (e.g., 10 µM Pomalidomide, co-treated). This competitive displacement should prevent degradation, confirming dependence on the specific E3 ligase.
    • Warhead-only Control (this compound). d. Treat cells with the compounds for a set time course (e.g., 4, 8, 16, 24 hours). A 16-24 hour endpoint is common for initial screening.[12]
  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4 °C. c. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95 °C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with a primary antibody against the POI overnight at 4 °C. e. Incubate with a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2.2: Quantitative Analysis of Degradation (DC₅₀ and Dₘₐₓ)

Rationale: To move beyond qualitative assessment, a dose-response experiment is performed to determine the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum percentage of degradation) of the PROTAC.

  • Experiment Setup: Follow the Western Blot protocol (2.1), but use a finer, 10-point serial dilution of the PROTAC (e.g., from 10 µM down to 0.1 nM). Treat cells for a fixed, optimal time point determined from the initial time course experiment (e.g., 24 hours).

  • Data Analysis: a. Quantify the band intensity for the POI at each concentration, normalizing to the loading control and then to the vehicle-treated sample. b. Plot the normalized protein level (%) against the log of the PROTAC concentration. c. Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism. d. From the curve, determine the DC₅₀ and Dₘₐₓ values.

Protocol 2.3: Ternary Complex Formation Assays

Rationale: Directly demonstrating that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex provides strong mechanistic validation.[10][13][14] Several biophysical techniques can be used.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetics of complex formation and dissociation.[][15]

    • Setup: Immobilize the biotinylated E3 ligase (e.g., VHL or CRBN complex) on a streptavidin-coated sensor chip.

    • Binary Interactions: First, inject the POI alone and the PROTAC alone to measure their individual binding to the immobilized E3 ligase.

    • Ternary Formation: Inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase surface. An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic data (Kd, ΔH, ΔS) for both binary and ternary complex formation.[10][]

  • Proximity-Based Assays (TR-FRET, AlphaLISA): These homogenous assays are highly sensitive and suitable for higher-throughput screening.[][14]

    • Setup: Use an antibody or tag to label the POI and the E3 ligase with a donor and acceptor fluorophore pair (e.g., terbium and fluorescein for TR-FRET).

    • Measurement: In the absence of the PROTAC, the proteins are separate, and no signal is generated. Upon addition of the PROTAC, ternary complex formation brings the fluorophores into close proximity, resulting in a measurable energy transfer signal.

Data Presentation and Interpretation

Quantitative data from characterization assays should be summarized for clear comparison between different PROTAC molecules.

Table 1: Example Performance Parameters for Indole-Pyrimidine PROTACs

PROTAC IDLinker (n)Target Binding (IC₅₀, nM)Ternary Complex (Kd, nM)Degradation (DC₅₀, nM)Degradation (Dₘₐₓ, %)Cell Line
PROTAC-APEG3502515>95%MCF7
PROTAC-BPEG455807580%MCF7
PROTAC-CPEG56015025065%MCF7

Interpretation:

  • The "Hook Effect": At very high concentrations, PROTACs can sometimes show reduced degradation. This occurs when excess PROTAC forms separate binary complexes (PROTAC-POI and PROTAC-E3) that cannot assemble into a productive ternary complex.[10][14] This is a hallmark of the ternary complex mechanism.

  • Linker Optimization: As shown in the example data, the length and composition of the linker are critical.[16][17] PROTAC-A, with a PEG3 linker, shows the best performance, suggesting it provides the optimal geometry for productive ternary complex formation, leading to a lower DC₅₀ and higher Dₘₐₓ.

Conclusion

The this compound scaffold is a powerful and synthetically accessible starting point for the development of potent and selective PROTACs, particularly for kinase targets. Its established binding properties combined with a convenient chemical handle for linker attachment allows researchers to rapidly generate and test novel protein degraders. By employing the robust synthesis and characterization protocols outlined in this guide, scientists can efficiently validate their molecules, understand the structure-activity relationships, and accelerate the progression of new targeted protein degradation therapies.

References

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Available at: PubMed.[Link]

  • Khan, S., et al. (2020). A comprehensive review of PROTAC technology for cancer therapy. Journal of Hematology & Oncology.[Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry.[Link]

  • Sun, X., et al. (2024). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews.[Link]

  • Request PDF (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate.[Link]

  • Zattoni, J., et al. (2025). Targeted Protein Degradation: Design Considerations for PROTAC Development. ResearchGate.[Link]

  • Luo, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy.[Link]

  • American Chemical Society (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications.[Link]

  • ResearchGate (2022). Application of PROTAC Technology in Drug Development. ResearchGate.[Link]

  • Charnwood Discovery (2022). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery.[Link]

  • Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.[Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules.[Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. Reaction Biology.[Link]

  • Chen, Y., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews.[Link]

  • Silvestri, A. P., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.[Link]

  • ResearchGate (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate.[Link]

  • Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry.[Link]

  • El-Tanani, M., et al. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules.[Link]

  • Jin, Y., et al. (2020). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Science Advances.[Link]

  • Liu, J., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry.[Link]

  • Gabr, M. T., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences.[Link]

  • ResearchGate (2020). Discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a potent and selective Janus Kinase 1 (JAK1) inhibitor. ResearchGate.[Link]

  • CAS (2024). PROTACs revolutionize small molecule drugs. CAS.[Link]

  • Chen, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Pharmaceuticals.[Link]

  • Chen, Z., et al. (2018). The PROTAC technology in drug development. Cellular and Molecular Life Sciences.[Link]

Sources

Application Notes and Protocols: Synthesis of Radiolabeled 3-(2-Chloropyrimidin-4-yl)-1H-indole for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of radiolabeled 3-(2-chloropyrimidin-4-yl)-1H-indole, a promising scaffold for the development of novel Positron Emission Tomography (PET) imaging agents. The unique structural characteristics of this molecule, combining an indole nucleus with a reactive chloropyrimidine moiety, offer versatile opportunities for radiolabeling with common PET isotopes such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). This guide details both the synthesis of the necessary precursor and the subsequent radiolabeling procedures. It emphasizes the critical aspects of reaction optimization, purification, and rigorous quality control to ensure the final radiotracer is suitable for preclinical and, ultimately, clinical applications. The protocols are designed to be adaptable for both manual and automated synthesis platforms, catering to the diverse needs of the radiopharmaceutical research community.

Introduction: The Rationale for a Novel PET Tracer

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Its combination with a pyrimidine ring, as seen in this compound, creates a molecule with significant potential for targeting a variety of biological entities, such as kinases or receptors, which are often implicated in oncological and neurological disorders. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of physiological and pathological processes at the molecular level.[1][2] The development of PET tracers based on this indole-pyrimidine core could provide invaluable tools for disease diagnosis, staging, and monitoring treatment response.

The 2-chloro substituent on the pyrimidine ring serves as a key functional group for late-stage radiolabeling. This reactive site allows for the introduction of positron-emitting radionuclides like ¹⁸F through nucleophilic substitution or ¹¹C via palladium-mediated cross-coupling reactions.[3][4] The choice of radionuclide will depend on the biological process under investigation, with the short half-life of ¹¹C (t½ ≈ 20.4 min) being ideal for studying rapid biological processes, while the longer half-life of ¹⁸F (t½ ≈ 109.8 min) is better suited for tracking slower processes or for logistical considerations allowing for distribution to satellite imaging centers.[5]

This guide provides a detailed framework for the synthesis and radiolabeling of this promising molecular scaffold, with the goal of accelerating the development of novel PET tracers for a wide range of biomedical applications.

Precursor Synthesis

The synthesis of a suitable precursor is a foundational step in the development of any radiotracer.[6] For the radiolabeling of this compound, a precursor is required that can be efficiently and selectively modified in the final radiolabeling step. The following section outlines a plausible synthetic route to obtain the non-radiolabeled "cold" standard and a suitable precursor for radiolabeling.

Synthesis of this compound

The synthesis of the core indole-pyrimidine structure can be achieved through various synthetic strategies. One common approach involves the reaction of an indole derivative with a suitably activated pyrimidine.[7][8]

Diagram of Precursor Synthesis Workflow

G cluster_0 Precursor Synthesis Indole Indole Friedel-Crafts Acylation Friedel-Crafts Acylation Indole->Friedel-Crafts Acylation 2,4-dichloropyrimidine 2,4-dichloropyrimidine Condensation Condensation 2,4-dichloropyrimidine->Condensation 3-acetylindole 3-acetylindole Friedel-Crafts Acylation->3-acetylindole 3-acetylindole->Condensation This compound This compound Condensation->this compound G Cyclotron Cyclotron Automated Synthesis Module Automated Synthesis Module Cyclotron->Automated Synthesis Module [18F]F- or [11C]CO2 HPLC Purification HPLC Purification Automated Synthesis Module->HPLC Purification Crude Product Quality Control Quality Control HPLC Purification->Quality Control Purified Tracer Final Product Final Product Quality Control->Final Product Release for Injection

Sources

Application Note: The 3-(2-Chloropyrimidin-4-yl)-1H-indole Scaffold as a Platform for Covalent Kinase Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in kinase biology and medicinal chemistry.

Introduction

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies.[4] Within this landscape, covalent inhibitors have seen a significant resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1][5][6]

The 3-(2-chloropyrimidin-4-yl)-1H-indole scaffold represents a privileged chemical architecture for engaging kinase targets. This core structure combines the indole moiety, a common feature in bioactive molecules, with a 2-chloropyrimidine ring.[7][8] The latter acts as an electrophilic "warhead," capable of forming an irreversible covalent bond with nucleophilic residues, typically cysteine, within the kinase active site.[9][10] The utility of this scaffold is famously exemplified by its role as a key intermediate in the synthesis of Osimertinib (Tagrisso), a third-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) that effectively targets resistance mutations.[8][11]

This guide moves beyond its application in a single therapeutic, positioning the this compound core as a versatile platform for the development of novel chemical probes. We will explore the underlying mechanism of covalent inhibition, provide a strategic workflow for probe development, and detail robust protocols for the characterization and validation of new inhibitors derived from this powerful scaffold.

The Chemistry and Logic of Covalent Kinase Inhibition

Covalent kinase inhibitors operate via a two-step mechanism: first, the inhibitor reversibly binds to the target protein, driven by non-covalent interactions. This initial binding event positions the electrophilic warhead in close proximity to a suitably located nucleophilic amino acid residue. In the second step, an irreversible covalent bond is formed.[1][5][6]

The 2-chloropyrimidine moiety is a key electrophile. Unlike the more common acrylamide warhead, which participates in a Michael addition reaction, the 2-chloropyrimidine reacts via a nucleophilic aromatic substitution (SNAr) mechanism.[12] A cysteine thiol, present as the more nucleophilic thiolate anion within the protein microenvironment, attacks the electron-deficient carbon atom to which the chlorine is attached, displacing the chloride leaving group and forming a stable carbon-sulfur bond.[12] This targeted covalent bond formation leads to prolonged and often complete inhibition of the kinase's catalytic activity.[9]

The strategic advantage of this approach is twofold. First, it can achieve high potency and a long duration of action, as the inhibitor remains permanently bound. Second, it can confer exceptional selectivity. By targeting non-conserved cysteines near the ATP-binding site, inhibitors can be designed to specifically modify a single kinase or a small subset of kinases, minimizing off-target effects.[10]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase Kinase Active Site (with Cysteine) Complex Reversible Kinase-Inhibitor Complex Kinase->Complex Non-covalent Interactions Inhibitor This compound Scaffold Inhibitor->Complex CovalentComplex Irreversibly Inhibited Kinase Complex->CovalentComplex SNAr Reaction (Cys-Thiolate Attack) Chloride Cl- CovalentComplex->Chloride Displacement

Figure 1: Mechanism of Covalent Inhibition by the 2-Chloropyrimidine Scaffold.

A Strategic Workflow for Chemical Probe Development

G cluster_workflow Chemical Probe Validation Workflow Chem_Opt 1. Chemical Optimization (SAR Studies) Biochem_Assay 2. In Vitro Potency (Biochemical IC50) Chem_Opt->Biochem_Assay Synthesize Analogs Cell_Engage 3. Cellular Target Engagement (e.g., p-Substrate Western Blot) Biochem_Assay->Cell_Engage Confirm Potency Cell_Activity 4. Cellular Activity (Phenotypic Assay) Cell_Engage->Cell_Activity Confirm On-Target Effect Selectivity 5. Kinome-Wide Selectivity (Chemical Proteomics) Cell_Activity->Selectivity Link Target to Phenotype Controls 6. Control Compound Validation (Inactive Analog) Selectivity->Controls Assess Off-Targets Controls->Biochem_Assay Iterate Design

Figure 2: A systematic workflow for the development and validation of a chemical probe.

CharacteristicIdeal CriteriaRationale
Potency In vitro IC50 or Kd < 100 nMSufficient potency ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects.[13][15]
Selectivity >30-fold selective for the target over other proteins in the same familyHigh selectivity is crucial for attributing a biological effect directly to the inhibition of the intended target.[13]
Cellular Activity Demonstrated on-target activity at ≤ 1 µMThe probe must be cell-permeable and engage its target in a cellular environment to be useful for biological studies.[13][16]
Mechanism of Action Clearly defined and validated (e.g., covalent binding confirmed)Understanding how the probe works is fundamental to interpreting experimental results correctly.[13]
Controls Availability of a structurally related but biologically inactive negative controlA negative control helps to distinguish on-target effects from non-specific or compound-related artifacts.[15]

Table 1: Key Characteristics of a High-Quality Chemical Probe.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for characterizing a novel inhibitor derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by measuring ATP depletion.

Causality and Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A luciferase/luciferin system generates a luminescent signal proportional to the ATP concentration.[2] Active kinase consumes ATP, leading to a lower signal. An effective inhibitor will prevent ATP consumption, resulting in a higher signal. This method is robust, highly sensitive, and applicable to nearly all kinases.[2]

Materials:

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution (e.g., 10 mM stock in water)

  • Test compound (10 mM stock in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.

    • Transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to achieve ~50% ATP consumption in the linear range of the reaction (typically determined via an enzyme titration).[2][17]

    • Add 5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compound.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration in the assay should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]

    • Add 5 µL of the 2X ATP solution to each well to start the reaction (final volume = 10 µL).

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination and Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP (from ADP). Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Causality and Principle: A functional kinase will phosphorylate its specific substrates. By treating cells with an effective inhibitor, the phosphorylation of a direct downstream substrate should decrease in a dose-dependent manner. This provides crucial evidence of on-target activity in a physiological system.[14] The example below uses the EGFR pathway for illustration.

cluster_pathway Illustrative EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation ERK ERK pEGFR->ERK Activates (via cascade) Probe Probe (e.g., Osimertinib) Probe->pEGFR Inhibits pERK p-ERK (Active) ERK->pERK Phosphorylation

Figure 3: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

Materials:

  • Cell line expressing the target kinase (e.g., HT29 cells for EGFR).

  • Complete cell culture medium.

  • Test compound and relevant positive control (e.g., Osimertinib).

  • Growth factor to stimulate the pathway (e.g., EGF).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.

Protocol 3: Kinome-Wide Selectivity Profiling with Kinobeads

Objective: To identify the protein kinase targets of a compound across the native proteome in an unbiased, competitive binding experiment.

Causality and Principle: Chemical proteomics, particularly using "kinobeads," is a powerful tool for assessing inhibitor selectivity.[18] Kinobeads are composed of Sepharose beads to which a mixture of non-selective, ATP-competitive kinase inhibitors are immobilized.[19][20] When incubated with a cell lysate, these beads capture a large portion of the expressed kinome.[4][19] By pre-incubating the lysate with a free test compound, kinases that bind to this compound will be unable to bind to the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of the test compound indicates that the compound binds to that kinase.[18]

Materials:

  • Cell line(s) of interest.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM DTT, 0.8% NP-40, with protease and phosphatase inhibitors).

  • Kinobeads (e.g., a mixture of different immobilized inhibitors to maximize kinome coverage).[19]

  • Test compound in DMSO.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.2% NP-40).

  • Mass spectrometry-grade trypsin.

  • LC-MS/MS system.

Procedure:

  • Lysate Preparation:

    • Harvest cells and prepare a native cell lysate using the specified lysis buffer. Avoid denaturing conditions.

    • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

    • Determine protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-2 mg of total protein per condition).

    • Add the test compound at a desired concentration (e.g., 1 µM) to one aliquot and an equivalent volume of DMSO to a control aliquot.

    • Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobead Enrichment:

    • Add a slurry of pre-washed kinobeads to each lysate and incubate for 1 hour at 4°C with rotation.[19]

    • Collect the beads by centrifugation and wash them extensively with wash buffer to remove non-specific binders.

  • On-Bead Digestion and Sample Preparation for MS:

    • Resuspend the washed beads in a buffer containing a denaturant (e.g., urea).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins on-bead with trypsin overnight.

    • Collect the supernatant containing the peptides and desalt them using C18 StageTips.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by nanoLC-MS/MS.

    • Process the raw data using a proteomics software suite (e.g., MaxQuant).

    • Quantify the relative abundance of each identified kinase in the compound-treated sample versus the DMSO control.

    • Kinases showing a significant reduction in abundance in the presence of the compound are identified as targets. The results are typically plotted as a volcano plot or a selectivity profile.

Kinase TargetIC50 (nM) - Compound XIC50 (nM) - Control
Target Kinase A 5 >10,000
Kinase B250>10,000
Kinase C1,500>10,000
Kinase D>10,000>10,000
Kinase E8,000>10,000

Table 2: Example of a Hypothetical Selectivity Profile for a Novel Probe "Compound X".

Conclusion

The this compound scaffold is more than just a synthetic intermediate; it is a validated starting point for the rational design of potent and selective covalent kinase inhibitors. By leveraging the principles of covalent targeting and adhering to a rigorous validation workflow, researchers can develop novel chemical probes from this scaffold. The protocols detailed herein provide a comprehensive framework for characterizing these compounds, from initial biochemical potency assessment to cellular target engagement and unbiased, proteome-wide selectivity profiling. Such well-validated probes are indispensable tools for dissecting complex kinase signaling networks and validating the next generation of therapeutic targets.

References

  • Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing). (2020).
  • Covalent Kinase Inhibitors: An Overview - ResearchG
  • Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) - EvitaChem. (n.d.).
  • Advances in covalent kinase inhibitors | Request PDF - ResearchG
  • CHOOSING & USING CHEMICAL PROBES. (n.d.).
  • Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00720B. (2020).
  • Best Practices: Chemical Probes Webinar - YouTube. (2020).
  • Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed. (2021).
  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC - NIH. (n.d.).
  • Choosing and using chemical probes | Chemical Probes Portal. (n.d.).
  • How to use chemical probes. (n.d.).
  • 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole - CLEARSYNTH. (n.d.).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Exploring 3-(2-Chloropyrimidin-4-yl)
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022).
  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed. (2017).
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central. (n.d.).
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (2022).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Chloropyrimidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic building block pivotal in medicinal chemistry and drug discovery, notably as an intermediate in the synthesis of targeted therapies.[1][2][3] Its utility in the laboratory is matched by the critical need for its responsible handling and disposal. As researchers and developers, our commitment to safety and environmental stewardship extends beyond the bench; it culminates in the proper management of chemical waste.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated materials. It is designed to provide clarity and reinforce the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

A note on the available data: Comprehensive safety data for this compound (CAS 880367-41-9) is limited. Therefore, this guide leverages data from its closely related N-methyl analog, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0), as a reliable surrogate for hazard assessment and procedural guidance, a standard practice in chemical safety evaluation.[4][5]

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling and disposal. The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound class.[6]

Table 1: GHS Hazard Summary

Hazard Class GHS Pictogram Signal Word Hazard Statement(s)
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.[7][8]
Skin Irritation (Category 2) GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.[7][8]
Eye Irritation (Category 2A) GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.[7][8]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[7][8] |

Causality of Risks:

  • Oral Toxicity (H302): Accidental ingestion can lead to acute health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene, such as thorough hand washing after handling.[8][9]

  • Skin and Eye Irritation (H315, H319): Direct contact with the solid powder or solutions can cause inflammation and discomfort to the skin and serious damage to the eyes.[7] This necessitates the mandatory use of gloves and safety goggles as a primary barrier.

  • Respiratory Irritation (H335): Inhalation of the fine powder or aerosols can irritate the respiratory tract.[7] All handling of the solid compound must be performed within a certified chemical fume hood to contain airborne particles.

Part 2: Core Disposal Workflows

Disposal is not a single action but a workflow that begins the moment a material is deemed waste. The following protocols cover the primary forms of waste generated.

Protocol 2.1: Disposal of Pure Compound (Unused/Expired)

This procedure applies to the original reagent bottle containing the solid compound that is no longer needed.

  • Do NOT attempt to open the container. If the product is old, pressure may have built up. The entire, unopened container is the waste item.

  • Labeling: Securely affix a hazardous waste tag to the container. Clearly write the full chemical name, "this compound," and list the primary hazards: "Harmful," "Irritant."

  • Segregation: Place the labeled container in a designated satellite accumulation area for solid hazardous chemical waste. Ensure it is stored separately from incompatible materials like strong oxidizers.

  • Logistics: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Protocol 2.2: Disposal of Contaminated Solid Waste

This includes items like weighing paper, gloves, disposable spatulas, and contaminated silica gel from chromatography.

  • Engineering Controls: All handling and segregation of contaminated waste should occur inside a chemical fume hood to minimize exposure.[11]

  • Waste Collection: Designate a specific, rigid, and sealable container for "Halogenated Solid Organic Waste." A plastic pail with a lid is ideal.

  • Labeling: Pre-label the container with a hazardous waste tag, listing "Solid Waste contaminated with this compound" and associated hazards.

  • Segregation: Immediately place all contaminated disposables into this container. Do not mix them with regular laboratory trash.

  • Container Management: Once the container is full, seal it securely. Store it in the satellite accumulation area and request an EHS pickup.

Protocol 2.3: Disposal of Contaminated Liquid Waste

This applies to reaction mixtures, extraction solvents, and rinsate from cleaning glassware.

  • Waste Stream Identification: Due to the presence of chlorine, this waste MUST be classified as Halogenated Organic Waste .

    • Causality: Halogenated wastes require high-temperature incineration with specific scrubbers to prevent the formation of highly toxic dioxins and furans during destruction.[12] Mixing them with non-halogenated streams can lead to regulatory violations and improper disposal.[13]

  • Waste Collection: Use a dedicated, properly vented, and sealed waste container clearly labeled "Halogenated Organic Liquid Waste."

  • Content Labeling: Maintain a log on the container, listing all constituents, including this compound and all solvents used.

  • Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated.

    • Step 1: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

    • Step 2: Crucially, collect all three rinses as hazardous waste and add them to the "Halogenated Organic Liquid Waste" container.[12]

    • Step 3: After the triple rinse, the glassware can be washed normally.

Part 3: Emergency Spill Procedures

In the event of an accidental release, a swift and correct response is vital.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess the Spill: This procedure is for small, manageable spills (typically <100g of solid) only. For larger spills, evacuate and contact your EHS department immediately.

  • Personal Protective Equipment (PPE): Before cleanup, don the following minimum PPE:

    • Chemical safety goggles and a face shield.

    • Chemical-resistant lab coat.

    • Double-gloving with nitrile gloves.[10]

    • An appropriate respirator if there is a risk of dust inhalation.[10]

  • Cleanup Protocol:

    • Step 1: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Do NOT use combustible materials like paper towels directly on the bulk powder.

    • Step 2: Carefully sweep or scoop the mixture into a rigid, sealable container. Avoid creating dust.[10]

    • Step 3: Label the container as "Spill Debris containing this compound" and manage it as hazardous solid waste.

    • Step 4: Decontaminate the spill surface by wiping with a cloth soaked in alcohol (e.g., ethanol or isopropanol). Place the used cloth in the same solid waste container.[7]

    • Step 5: Dispose of all PPE as contaminated solid waste.

    • Step 6: Wash hands thoroughly with soap and water.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from the use of this compound.

DisposalWorkflow cluster_0 Waste Identification & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposition start Waste containing This compound is generated waste_type What is the physical state? start->waste_type solid_type Pure Compound or Contaminated Debris? waste_type->solid_type Solid liquid_container Collect in labeled 'Halogenated Organic Liquid Waste' container waste_type->liquid_container Liquid pure_container Label original container for disposal solid_type->pure_container Pure debris_container Collect in labeled 'Halogenated Solid Organic Waste' container solid_type->debris_container Debris storage Store securely in Satellite Accumulation Area liquid_container->storage pure_container->storage debris_container->storage pickup Arrange for EHS pickup for licensed incineration storage->pickup

Caption: Disposal decision workflow for this compound.

References

  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59743428, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59743595, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-(2-chloropyrimidin-4-yl)-1-methylindole. Retrieved from [Link]

  • BenchChem. (2025). Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - Pyrimidine.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(4-Chloropyrimidin-2-yl)morpholine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloropyrimidin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(2-Chloropyrimidin-4-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.